molecular formula C24H25FO5S B600838 Canagliflozin alpha-Isomer Impurity CAS No. 1589590-87-3

Canagliflozin alpha-Isomer Impurity

Cat. No.: B600838
CAS No.: 1589590-87-3
M. Wt: 444.53
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Canagliflozin alpha-Isomer Impurity (CAS 1589590-87-3), also known as epi-Canagliflozin, is a characterized chemical impurity of the active pharmaceutical ingredient (API) Canagliflozin . This compound serves as a critical reference standard for analytical purposes during the synthesis and formulation stages of drug development . It is used for analytical method development, method validation, and Quality Control (QC) applications to ensure the purity and safety of the final pharmaceutical product . The impurity is also essential for regulatory filings, supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) with the FDA . Canagliflozin itself is a medication belonging to the class of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, used to manage type 2 diabetes mellitus . It works by inhibiting the SGLT2 protein located in the proximal tubules of the kidneys, which reduces the reabsorption of filtered glucose and promotes its excretion in the urine, thereby lowering blood glucose levels . Effective separation and quantification of the alpha-isomer from the therapeutic beta-isomer (Canagliflozin) are vital. Research patents describe successful chromatographic separation methods using a C18 column and a mobile phase of acetonitrile and water . This product is intended for research and analytical purposes only and is not approved for human or diagnostic use .

Properties

IUPAC Name

2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNGUQKDFGDXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of the Canagliflozin Alpha-Isomer Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemical Purity in Canagliflozin

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in the reabsorption of glucose in the kidneys.[1] As a therapeutic agent for type 2 diabetes, Canagliflozin's efficacy and safety are intrinsically linked to its specific three-dimensional structure.[2] The active pharmaceutical ingredient (API) is the β-anomer, characterized by the equatorial orientation of the C-1 glycosidic bond. However, during the synthesis of Canagliflozin, the formation of the diastereomeric α-isomer, where the glycosidic bond is in an axial orientation, is a common impurity.[3][4]

The presence of the alpha-isomer impurity is a critical quality attribute that must be carefully controlled to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][5] Therefore, a thorough understanding of the synthesis, isolation, and characterization of the Canagliflozin alpha-isomer is paramount for researchers, process chemists, and quality control analysts in the pharmaceutical industry.

This technical guide provides a comprehensive overview of the synthetic pathways that can lead to the formation of the Canagliflozin alpha-isomer, detailed methodologies for its characterization, and effective strategies for its separation and control.

Part 1: Synthesis and Formation of the Canagliflozin Alpha-Isomer

While the primary goal in the synthesis of Canagliflozin is to maximize the yield of the desired β-anomer, the formation of the α-isomer is an inherent stereochemical challenge. The key step where the anomeric center is formed is the C-arylation of a protected glucose derivative.

General Synthetic Strategy for Canagliflozin

The synthesis of Canagliflozin typically involves the coupling of two key fragments: an aglycone moiety and a protected glucose derivative. A common approach involves the reaction of an organometallic derivative of the aglycone with a protected gluconolactone. The subsequent reduction of the resulting lactol and deprotection yields Canagliflozin.[4]

The Genesis of the Alpha-Isomer Impurity

The formation of the α-isomer is a direct consequence of the non-stereospecific nature of the C-arylation reaction. The addition of the organometallic aglycone to the carbonyl of the gluconolactone can occur from either the top or bottom face, leading to a mixture of anomers.[4] The ratio of the α to β isomers can be influenced by several factors, including:

  • Reaction Temperature: Lower temperatures often favor the formation of the thermodynamically more stable β-isomer.

  • Solvent System: The polarity and coordinating ability of the solvent can influence the transition state of the reaction.

  • Protecting Groups on the Glucose Moiety: The nature and steric bulk of the protecting groups can direct the incoming nucleophile to a specific face.

  • Lewis Acids: The choice of Lewis acid used in the subsequent reduction of the lactol can also impact the final anomeric ratio.

While specific synthetic procedures to intentionally produce the α-isomer as the major product are not widely published, understanding these factors is crucial for controlling its formation. In many reported syntheses of Canagliflozin, the α-anomer is formed as a significant byproduct that is subsequently removed through chromatographic purification.[4] For instance, in some procedures, the crude product is a mixture of α- and β-anomers, and the α-anomer is discarded as the first fraction during silica gel chromatography.[4]

Part 2: Isolation and Purification of the Canagliflozin Alpha-Isomer

The isolation of the Canagliflozin alpha-isomer is essential for its use as a reference standard in analytical method development and for conducting toxicological studies if required by regulatory authorities.

Preparative Chromatography

The primary technique for isolating the alpha-isomer is preparative high-performance liquid chromatography (HPLC). Due to the similar polarity of the two anomers, a high-resolution stationary phase and an optimized mobile phase are required to achieve baseline separation.

Table 1: Exemplary Preparative HPLC Parameters for Anomer Separation

ParameterCondition
Column Chiral stationary phase (e.g., Chiralpak AD-H) or a high-resolution C18 column
Mobile Phase A mixture of acetonitrile and water is commonly used.[6]
Flow Rate Optimized for maximum resolution and throughput.
Detection UV at 290 nm[5]

Note: The specific conditions will need to be optimized based on the scale of the separation and the available equipment.

Part 3: Comprehensive Characterization of the Canagliflozin Alpha-Isomer

Once isolated, the Canagliflozin alpha-isomer must be rigorously characterized to confirm its structure and purity. This involves a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment and quantification of the alpha-isomer. A validated, stability-indicating HPLC method is crucial for routine quality control.

Protocol 1: Analytical HPLC for Anomer Separation

  • Column: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer). A typical mobile phase could be a mixture of acetonitrile and water in a ratio of approximately 43:57 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Detection: UV at 210 nm or 290 nm.[5][6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent.

Under these conditions, the β-isomer typically elutes before the α-isomer.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the alpha-isomer and for distinguishing it from the beta-anomer.

  • ¹H NMR: The key diagnostic signal in the ¹H NMR spectrum is the anomeric proton (H-1). For the α-isomer, this proton is in an axial position and typically appears as a doublet with a smaller coupling constant (J ≈ 3-4 Hz) compared to the β-isomer, where the anomeric proton is equatorial and exhibits a larger coupling constant (J ≈ 7-8 Hz). The chemical shift of the anomeric proton in the α-isomer is also typically downfield compared to the β-isomer.

  • ¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also diagnostic. In the α-isomer, the C-1 signal appears at a slightly different chemical shift compared to the β-isomer.

A Certificate of Analysis for a commercially available Canagliflozin alpha-isomer standard confirms its structure by ¹H-NMR.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the alpha-isomer and to provide fragmentation information that can support its structural identification.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing Canagliflozin and its isomers. In positive ion mode, the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ can be observed.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The exact mass of the Canagliflozin alpha-isomer is 444.14067323 Da.[8]

A Certificate of Analysis for a commercially available Canagliflozin alpha-isomer standard confirms its structure by mass spectrometry.[7]

Chiral Separation Techniques

In addition to HPLC with achiral stationary phases, dedicated chiral separation techniques can provide excellent resolution of the anomers.

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly being used for chiral separations due to its high efficiency and reduced solvent consumption.

  • Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, particularly when coupled with chiral selectors in the background electrolyte.

The US Food and Drug Administration (FDA) has guidelines that emphasize the importance of separating and testing enantiomers of chiral drugs.[9][10]

Part 4: Regulatory Context and Impurity Control

The control of the Canagliflozin alpha-isomer impurity is governed by international regulatory guidelines, primarily the ICH Q3A(R2) guideline on impurities in new drug substances.[3][5]

Table 2: ICH Q3A(R2) Thresholds for Impurities

ThresholdDescription
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.
Identification Threshold The level above which the structure of an impurity must be confirmed.
Qualification Threshold The level above which an impurity must be assessed for its biological safety.

The specific thresholds are dependent on the maximum daily dose of the drug. It is imperative that a validated analytical method with a limit of quantification (LOQ) below the reporting threshold is used to monitor the levels of the alpha-isomer in every batch of Canagliflozin.

Conclusion

The Canagliflozin alpha-isomer is a critical process-related impurity that requires diligent control throughout the drug development and manufacturing lifecycle. A comprehensive understanding of its formation, coupled with robust analytical methods for its detection and quantification, is essential for ensuring the quality, safety, and efficacy of Canagliflozin. This guide has provided an in-depth overview of the synthesis, isolation, and characterization of this impurity, offering valuable insights for researchers and professionals in the pharmaceutical industry. The continued development of efficient synthetic and purification strategies, along with advanced analytical techniques, will further enhance the ability to control this and other impurities in Canagliflozin and other stereochemically complex drug substances.

Experimental Workflows and Diagrams

Diagram 1: General Synthetic Workflow and Origin of Anomeric Impurity

G cluster_synthesis Canagliflozin Synthesis cluster_purification Purification and Isolation Aglycone Precursor Aglycone Precursor C-Arylation C-Arylation Aglycone Precursor->C-Arylation Protected Gluconolactone Protected Gluconolactone Protected Gluconolactone->C-Arylation Lactol Intermediate (Anomeric Mixture) Lactol Intermediate (Anomeric Mixture) C-Arylation->Lactol Intermediate (Anomeric Mixture) Non-stereospecific addition Reduction & Deprotection Reduction & Deprotection Lactol Intermediate (Anomeric Mixture)->Reduction & Deprotection Crude Canagliflozin (α/β Mixture) Crude Canagliflozin (α/β Mixture) Reduction & Deprotection->Crude Canagliflozin (α/β Mixture) Preparative HPLC Preparative HPLC Crude Canagliflozin (α/β Mixture)->Preparative HPLC Canagliflozin (β-isomer) Canagliflozin (β-isomer) Preparative HPLC->Canagliflozin (β-isomer) Main Product Canagliflozin α-isomer Canagliflozin α-isomer Preparative HPLC->Canagliflozin α-isomer Isolated Impurity

Caption: Synthetic workflow for Canagliflozin highlighting the formation of the anomeric mixture.

Diagram 2: Characterization Workflow for the Isolated Alpha-Isomer

G cluster_analysis Structural Confirmation & Purity Assessment Isolated Canagliflozin α-isomer Isolated Canagliflozin α-isomer HPLC_Analysis HPLC Analysis Isolated Canagliflozin α-isomer->HPLC_Analysis NMR_Spectroscopy NMR Spectroscopy Isolated Canagliflozin α-isomer->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Isolated Canagliflozin α-isomer->Mass_Spectrometry Purity_Assessment Purity (%) HPLC_Analysis->Purity_Assessment Structural_Elucidation Structure Confirmation NMR_Spectroscopy->Structural_Elucidation ¹H & ¹³C NMR Molecular_Weight Molecular Weight Confirmation Mass_Spectrometry->Molecular_Weight HRMS

Caption: Analytical workflow for the characterization of the isolated Canagliflozin α-isomer.

References

  • Lemaire, M., et al. (n.d.). A similar approach for the preparation of the α anomer of canagliflozin using an arylzinc bromide complex was explored by Lemaire and co-workers. Organic Process Research & Development.
  • Pachore, S. S., et al. (2017). Synthesis and Characterization of Potential Impurities of Canagliflozin.
  • (2025). Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug. PubMed.
  • (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2.
  • (n.d.). Method for separation of Canagliflozin alpha and beta isomers.
  • (n.d.). Process for the purification of canagliflozin.
  • (n.d.). Canagliflozin and Impurities. BOC Sciences.
  • (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles.
  • (n.d.). Canagliflozin Hydroxy Impurity. SynZeal.
  • (n.d.). Synthesis and Characterization of Potential Impurities of Canagliflozin. X-MOL.
  • (n.d.). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. NIH.
  • (n.d.). This compound. PubChem.
  • (n.d.). The synthesis technique of canagliflozin.
  • (n.d.). Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754). PubMed.
  • (n.d.). Canagliflozin-impurities.
  • (n.d.). Mass spectra of canagliflozin D 4.
  • (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium−Glucose Cotransporter 2. Semantic Scholar.
  • (2023). Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods: – A Comprehensive Review.
  • (n.d.).
  • Akasha, R., Allaf, A. W., & Al-Mardini, M. A. (2020). Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS.
  • (n.d.).
  • (n.d.).
  • (n.d.). A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2)
  • (n.d.). Canagliflozin 1-Epimer. Veeprho.
  • (n.d.). Analysis and evaluation of chiral drugs in biological samples. secrets of science.
  • (n.d.). Canagliflozin (JNJ 28431754). MedchemExpress.com.
  • (n.d.). Canagliflozin Synthetic Routes. MedKoo Biosciences.
  • (n.d.). Amorphous form of canagliflozin and process for preparing thereof.
  • (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed.
  • (2010). Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus. PubMed.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Canagliflozin Alpha-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive examination of the critical physicochemical properties of the alpha-isomer of Canagliflozin. This document is intended for researchers, scientists, and drug development professionals, providing in-depth, technically accurate insights and field-proven methodologies. The structure of this guide is designed to logically present the scientific narrative, beginning with the foundational aspects of the molecule and progressing to its behavior in various states.

Introduction: The Significance of Canagliflozin and its Alpha-Isomer

Canagliflozin is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[1][2] It functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules, which is responsible for the majority of glucose reabsorption in the kidneys.[1][2][3] This inhibition leads to a decrease in the reabsorption of filtered glucose and an increase in urinary glucose excretion, thereby lowering blood glucose levels.[1][2][3][4] The therapeutic action of Canagliflozin is independent of insulin secretion, making it a versatile treatment option at various stages of diabetes.[1][5]

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical efficacy. Canagliflozin can exist in various polymorphic forms, including anhydrous, monohydrate, and hemihydrate forms.[6][7] The specific crystalline structure, or polymorph, dictates crucial physicochemical properties such as solubility, dissolution rate, and stability, which in turn influence the drug's bioavailability.[7][8] This guide will focus specifically on the alpha-isomer of Canagliflozin, a key polymorphic form, to provide a detailed understanding essential for formulation development and quality control.

Molecular and Solid-State Characterization

A thorough characterization of the solid-state properties of the Canagliflozin alpha-isomer is fundamental to understanding its behavior and ensuring consistent performance.

Crystalline Structure: X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is an indispensable technique for the identification and characterization of crystalline materials. Each crystalline form of a compound produces a unique diffraction pattern, acting as a "fingerprint." The XRPD pattern of the Canagliflozin alpha-isomer is defined by a specific set of diffraction peaks at particular 2θ angles.

Table 1: Illustrative XRPD Peaks for a Crystalline Form of Canagliflozin

Position (°2θ)d-spacing (Å)
4.320.5
8.510.4
12.77.0
15.45.7
16.95.2
19.14.6
23.03.9

Note: This data is illustrative and based on a reported monohydrate form.[9] Specific data for the alpha-isomer should be experimentally determined.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: A small amount of the Canagliflozin alpha-isomer is gently ground to a fine powder to ensure random orientation of the crystals.

  • Instrument Setup: A diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.[6][7]

  • Data Acquisition: The sample is scanned over a 2θ range of approximately 2° to 40°.[6]

  • Data Analysis: The resulting diffractogram is analyzed to identify the characteristic peak positions and their relative intensities.

Causality Behind Experimental Choices: The selection of a specific 2θ range is critical to capture all characteristic peaks of the polymorph. Proper sample preparation is essential to avoid preferred orientation, which can alter the relative intensities of the diffraction peaks and lead to misidentification.

Thermal Behavior: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and other thermal transitions of a substance.

Table 2: Thermal Properties of Canagliflozin

PropertyValue
Melting Point68 - 72°C[10][11]

Note: The reported melting point can vary depending on the specific polymorphic form and experimental conditions. A melting point of 95-105°C has also been reported.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the Canagliflozin alpha-isomer is placed in an aluminum pan.

  • Instrument Setup: The sample and a reference pan are placed in the DSC cell.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: The DSC thermogram is analyzed to identify the endothermic peak corresponding to the melting of the crystalline form.

Trustworthiness: The use of a calibrated DSC instrument and a controlled heating rate under an inert atmosphere ensures the accuracy and reproducibility of the melting point determination.

Workflow for Solid-State Analysis

G cluster_0 Solid-State Characterization API Canagliflozin Alpha-Isomer XRPD XRPD Analysis API->XRPD DSC DSC Analysis API->DSC Structure Crystalline Identity XRPD->Structure Thermal_Props Thermal Properties DSC->Thermal_Props

Caption: A streamlined workflow for the solid-state characterization of Canagliflozin alpha-isomer.

Solubility and Dissolution

The solubility and dissolution rate of an API are pivotal to its absorption and, consequently, its bioavailability. Canagliflozin is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has low solubility and low permeability.[7][8]

Solubility Profile

Canagliflozin is practically insoluble in aqueous media across a wide pH range.[11] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[10]

Table 3: Solubility of Canagliflozin

SolventSolubility
Aqueous Media (pH 1.1 to 12.9)Practically Insoluble[11]
DMSO≥ 50 mg/mL[12]
Ethanol, Dimethyl Formamide~30 mg/mL[13]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Sample Preparation: An excess of the Canagliflozin alpha-isomer is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents.

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Analysis: The suspensions are filtered to remove undissolved solids, and the concentration of Canagliflozin in the filtrate is determined using a validated analytical method, such as UV-spectrophotometry or HPLC.[14][15][16]

Expertise & Experience: The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility. It is crucial to ensure that true equilibrium has been reached, which is why a 24-48 hour agitation period is often employed.

pKa Determination

The pKa is a measure of the acidity of a compound. For Canagliflozin, a predicted pKa value is approximately 13.34.[10][11] This high pKa value indicates that Canagliflozin is a very weak acid and will remain in its neutral form at physiological pH values.

Logical Relationship: Physicochemical Properties and Bioavailability

G cluster_1 Impact on Bioavailability SolidState Solid-State Form (Alpha-Isomer) Solubility Solubility SolidState->Solubility Dissolution Dissolution Rate Solubility->Dissolution Absorption Absorption Dissolution->Absorption Bioavailability Bioavailability Absorption->Bioavailability

Caption: The relationship between the solid-state form of Canagliflozin and its bioavailability.

Stability of the Alpha-Isomer

The stability of the alpha-isomer of Canagliflozin is a critical quality attribute that must be thoroughly evaluated to ensure the safety and efficacy of the drug product throughout its shelf life.

Solid-State Stability

Solid-state stability studies are conducted to assess the impact of temperature, humidity, and light on the API. These studies are essential for determining appropriate storage conditions and re-test periods.

Experimental Protocol: ICH Stability Testing

  • Storage Conditions: Samples of the Canagliflozin alpha-isomer are stored under various conditions as defined by the International Council for Harmonisation (ICH) guidelines, such as 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).

  • Time Points: Samples are withdrawn at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analytical Testing: At each time point, the samples are analyzed for appearance, assay, degradation products, and polymorphic form (using XRPD).

Solution-State Stability

Solution-state stability studies are important for understanding the degradation pathways of Canagliflozin in solution, which is relevant for the development of liquid formulations and for predicting its behavior in vivo.

Experimental Protocol: Forced Degradation Studies

  • Stress Conditions: Solutions of Canagliflozin are subjected to various stress conditions, including acidic, basic, and oxidative environments, as well as exposure to heat and light.

  • Sample Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.[15]

Self-Validating System: A stability-indicating analytical method is one that has been validated to demonstrate its ability to accurately measure the decrease in the amount of the API due to degradation. This is a crucial aspect of ensuring the trustworthiness of the stability data.

Conclusion

The physicochemical properties of the Canagliflozin alpha-isomer are intricately linked to its therapeutic performance. A comprehensive understanding of its solid-state characteristics, solubility, and stability is paramount for the successful development of a safe, effective, and robust drug product. The methodologies and insights provided in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling them to make informed decisions throughout the drug development process.

References

  • National Center for Biotechnology Information (2024-02-27). Canagliflozin - StatPearls - NCBI Bookshelf.
  • J&J Medical Connect (2025-04-28). Mechanism of Action.
  • Patsnap Synapse (2024-07-17).
  • U.S. Pharmacist (2013-10-18). SGLT2 Inhibitors: A Review of Canagliflozin.
  • ChemicalBook. Canagliflozin CAS#: 842133-18-0.
  • Patient Care Online (2014-04-03). SGLT2 Inhibitors: Mechanism of Action, Pros, and Cons.
  • Taylor, A. I. P. Kinetic Steering of Amyloid Formation and Polymorphism by Canagliflozin, a Type-2 Diabetes Drug. PubMed Central.
  • MDPI (2024-07-31). Simultaneous Quantitative Analysis of Polymorphic Impurities in Canagliflozin Tablets Utilizing Near-Infrared Spectroscopy and Partial Least Squares Regression.
  • National Institutes of Health (2024-07-31).
  • Google Patents. WO2016016774A1 - Crystalline forms of canagliflozin.
  • National Center for Biotechnology Information. Canagliflozin | C24H25FO5S | CID 24812758. PubChem.
  • National Center for Biotechnology Information. Canagliflozin alpha-Isomer Impurity | C24H25FO5S | CID 74323022. PubChem.
  • Treatment Response to SGLT2 Inhibitors: From Clinical Characteristics to Genetic Vari
  • Google Patents.
  • Google Patents. WO2016016774A1 - Crystalline forms of canagliflozin.
  • ChemicalBook. This compound.
  • The Impact of Genetic Polymorphisms on the Anti-Hyperglycemic Effect of Dapagliflozin.
  • Google Patents.
  • MDPI. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach.
  • Google Patents. WO2016055945A1 - Polymorphs of canagliflozin.
  • Impactfactor. Preformulation and UV-Spectrophotometric Analytical Method Validation Studies for Assessment of Canagliflozin.
  • BOC Sciences. CAS 1589590-87-3 this compound.
  • MDPI.
  • Google Patents. WO2014195966A2 - Amorphous form of canagliflozin and process for preparing thereof.
  • Cayman Chemical.
  • ResearchGate. DSC thermogram of canagliflozin, physical mixture of excipients,... | Download Scientific Diagram.
  • ANALYSIS OF CANAGLIFLOZIN, REVIEW. (2017-04-01).
  • Canagliflozin - Product D
  • ResearchGate. 5A. X-ray diffractogram pure of canagliflozin. 5B. X-ray diffractogram... | Download Scientific Diagram.
  • Google Patents.
  • ResearchGate. DSC thermograms of the materials: (a) pure API; (b) PM and (c) optimized nanosuspension.
  • New Stability Indicating LC Method for Novel Antidiabetic Drug Canagliflozin Hemihydrate Quantification; Development and Valid
  • ChemicalBook. Canagliflozin α Isomer | 1589590-87-3.
  • ResearchGate.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive technical overview of the identification, characterization, and control of process-related impurities in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[1] Drawing upon established synthetic routes and advanced analytical methodologies, this document offers field-proven insights into the causal relationships between manufacturing processes and impurity profiles, aligning with the principles of Quality by Design (QbD).

The Synthetic Landscape of Canagliflozin: A Hotbed for Impurity Formation

The intricate multi-step synthesis of canagliflozin, a complex C-glycoside, presents numerous opportunities for the generation of process-related impurities. Understanding the synthetic pathway is the cornerstone of a robust impurity control strategy. While several synthetic routes have been reported, a common approach involves the coupling of a protected glucose derivative with a substituted thiophene moiety.[2][3]

A representative synthetic scheme is outlined below, highlighting critical steps where impurities are likely to emerge.

Canagliflozin_Synthesis SM1 5-bromo-2-methylbenzoic acid Intermediate1 Acid Chloride Derivative SM1->Intermediate1 Oxalyl Chloride ImpurityA 3-regio isomer SM1->ImpurityA Isomeric Starting Material SM2 Thiophene Intermediate2 Friedel-Crafts Product (Ketone) SM2->Intermediate2 Friedel-Crafts Acylation (AlCl3) Intermediate1->Intermediate2 Friedel-Crafts Acylation (AlCl3) Intermediate3 Reduced Intermediate Intermediate2->Intermediate3 Reduction (Triethylsilane, BF3·OEt2) ImpurityC Dimer Impurity Intermediate2->ImpurityC Side Reaction CouplingProduct Coupled Intermediate Intermediate3->CouplingProduct C-Arylation (n-BuLi) ImpurityB Desfluoro Impurity Intermediate3->ImpurityB Desfluorination ProtectedGlucose Protected Glucose Derivative ProtectedGlucose->CouplingProduct Canagliflozin Canagliflozin CouplingProduct->Canagliflozin Deprotection AlphaIsomer α-anomer Impurity CouplingProduct->AlphaIsomer Anomeric Mixture caption Figure 1. Simplified synthetic pathway of Canagliflozin and points of impurity formation. Impurity_A_Formation IsomericSM Isomeric Starting Material (3-iodo-2-methylbenzoic acid) CanagliflozinIsomer 3-regio isomer Impurity IsomericSM->CanagliflozinIsomer Follows main synthetic route caption Figure 2. Formation of the 3-regio isomer impurity from an isomeric starting material.

Caption: Figure 2. Formation of the 3-regio isomer impurity from an isomeric starting material.

Control of this impurity relies heavily on the stringent quality control of the starting materials.

Desfluoro Impurity

The use of strong bases, such as n-butyl lithium, during the C-arylation step can lead to the formation of a desfluoro impurity (Impurity-B). [4]This occurs through a benzyne mechanism where the fluorine atom is eliminated.

Formation Mechanism: The strong base can abstract a proton ortho to the fluorine atom, leading to the elimination of lithium fluoride and the formation of a highly reactive benzyne intermediate. This intermediate then reacts with the organolithium reagent to form the desfluorinated product.

Dimeric Impurities

Dimeric impurities (Impurity-C) can form during the reduction of the ketone intermediate. [2]The reaction conditions, such as temperature, play a crucial role in the formation of these byproducts. Lower temperatures can favor the formation of dimers.

Anomeric Impurities

The glycosylation step, where the glucose moiety is attached, is a critical step that can lead to the formation of the α-anomer as an impurity. [5]Canagliflozin is the β-anomer, and the α-anomer is considered a stereoisomeric impurity. The ratio of α to β anomers is influenced by the reaction conditions and the protecting groups on the glucose derivative.

Analytical Strategies for Impurity Identification and Characterization

A multi-pronged analytical approach is essential for the comprehensive identification and characterization of canagliflozin's process-related impurities. High-performance liquid chromatography (HPLC) with UV detection is the workhorse for routine purity testing, while liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural elucidation. [6]

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is the foundation for impurity profiling. The choice of stationary phase, mobile phase composition, and detector wavelength are critical parameters that must be optimized to achieve adequate separation of all potential impurities from the API and from each other.

Table 1: Exemplary HPLC Method Parameters for Canagliflozin Impurity Profiling

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for the relatively nonpolar canagliflozin and its impurities. [7]
Mobile Phase A 0.1% Formic acid in WaterProvides acidic pH to ensure good peak shape for acidic and basic compounds.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the analytes from the C18 column. [7]
Gradient Elution Optimized gradientNecessary to resolve impurities with a wide range of polarities in a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 290 nmA wavelength where canagliflozin and many of its chromophoric impurities exhibit significant absorbance. [8]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Experimental Protocol: HPLC-UV Analysis

  • Standard and Sample Preparation:

    • Prepare a stock solution of canagliflozin reference standard in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare solutions of known impurities at appropriate concentrations for identification and system suitability checks.

    • Prepare the sample solution of the canagliflozin drug substance or product at a known concentration.

  • Chromatographic System Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Injection and Data Acquisition:

    • Inject the blank (diluent), standard solutions, and sample solution.

    • Acquire the chromatograms for the specified run time.

  • Data Analysis:

    • Identify the peaks corresponding to canagliflozin and its impurities based on their retention times relative to the main peak.

    • Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it provides accurate mass measurements and fragmentation patterns that are crucial for identifying the molecular formula and structure of an impurity. Experimental Protocol: LC-MS/MS Characterization

  • Sample Preparation:

    • Prepare a solution of the canagliflozin sample containing the impurity of interest at a concentration suitable for MS detection.

  • LC Separation:

    • Utilize an HPLC method similar to the one described above, ensuring compatibility with the mass spectrometer's ionization source (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).

  • Mass Spectrometry Analysis:

    • Employ an electrospray ionization (ESI) source in both positive and negative ion modes to obtain the protonated [M+H]+ or deprotonated [M-H]- molecular ions, respectively.

    • Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the impurity.

    • Conduct tandem mass spectrometry (MS/MS) experiments by isolating the molecular ion of the impurity and fragmenting it to obtain a characteristic fragmentation pattern.

  • Structural Elucidation:

    • Propose a structure for the impurity based on its accurate mass, fragmentation pattern, and knowledge of the synthetic process and potential degradation pathways.

Analytical_Workflow Sample Canagliflozin Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV LC_MS LC-MS/MS Analysis Sample->LC_MS Purity Purity Assessment (Quantification) HPLC_UV->Purity Structure Structural Elucidation (Identification) LC_MS->Structure NMR NMR Spectroscopy (Confirmation) Structure->NMR

Caption: Figure 3. Integrated analytical workflow for impurity identification and characterization.

Regulatory Considerations and Control Strategies

The control of impurities in drug substances is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances. [9]These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Table 2: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

A robust control strategy for canagliflozin process-related impurities involves:

  • Raw Material Control: Implementing stringent specifications for starting materials and reagents to minimize the introduction of impurities.

  • Process Optimization: Designing and optimizing synthetic steps to minimize the formation of byproducts. This includes careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents. [3]* Purification Procedures: Developing effective purification methods, such as crystallization or chromatography, to remove impurities from the final API.

  • Analytical Monitoring: Utilizing validated analytical methods for in-process control and final product release testing to ensure that all impurities are within the specified limits.

Conclusion

The identification and control of process-related impurities are critical aspects of canagliflozin drug development and manufacturing. A thorough understanding of the synthetic process, coupled with the application of advanced analytical techniques, enables the proactive identification and characterization of potential impurities. By implementing a comprehensive control strategy based on Quality by Design principles and adhering to regulatory guidelines, the safety and efficacy of canagliflozin can be assured for patients with type 2 diabetes.

References

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screening.
  • Mutagenic and genotoxic in silico QSAR prediction of dimer impurity of gliflozins; canagliflozin, dapaglifozin, and emphagliflozin and in vitro evaluation by Ames and micronucleus test. (2024). PubMed.
  • Google Patents. (n.d.). CN105548378A - Method for separation of Canagliflozin alpha and beta isomers.
  • Characterization of Forced Degradation Products of Canagliflozine by Liquid chromatography/quadrupole Time-Of-Flight Tandem Mass Spectrometry and in Silico Toxicity Predictions. (2018). PubMed.
  • Pachore, S., et al. (2017). Synthesis and Characterization of Potential Impurities of Canagliflozin.
  • GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. (n.d.). NIH.
  • SynThink. (n.d.).
  • Impurity name,synomsused andsource of canagliflozin and its impurities. (n.d.).
  • A Validated Stability Indicating RP-HPLC Method for Estimation of Canagliflozin in Dosage Form. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • SynZeal. (n.d.). Canagliflozin Impurities.
  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.
  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (n.d.).
  • Canagliflozin. (n.d.). Wikipedia.
  • Metil, D. S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 21(12), 2033-2043.
  • Google Patents. (n.d.).
  • Development and Validation of HPLC Method for Determination of Trace Level Potential Genotoxic Hydroperoxide Impurity in Canagli. (n.d.).
  • REPRINT. (2017).
  • Google Patents. (n.d.). CN103980263A - New synthesis process of canagliflozin.
  • Synthetic Strategies toward SGLT2 Inhibitors. (2018). Organic Process Research & Development.
  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a.
  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System.
  • Google Patents. (n.d.).
  • A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marke. (2021). Asian Journal of Pharmaceutics.
  • Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS. (2020).
  • Google Patents. (n.d.). WO2020157644A1 - Process for the preparation of amorphous canagliflozin substantially free of hydroperoxide impurity.
  • Metil, D. S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles.
  • Metil, D. S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Scite.ai.
  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023). PubMed Central.
  • GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. (2021).
  • Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. (2025). Journal of Molecular Science.
  • VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF CANAGLIFLOZIN, DAPAGLIFLOZIN, EMPAGLIFLOZIN AND METFORMIN. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS. (2020).
  • Australian public assessment report for Canagliflozin (as hemihydrate). (2014).
  • LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. (2024). International Research Journal of Multidisciplinary Scope (IRJMS).
  • Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. (n.d.).
  • Quantitative determination of potential genotoxic impurities in metformin hydrochloride and empagliflozin tablets throu…. (n.d.). OUCI.
  • Google Patents. (n.d.). CN115028616A - A kind of canagliflozin impurity and its preparation technology and application and the preparation technology of formula II, formula III compound.
  • Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. (n.d.). FDA.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
  • Qualification of Impurities Based on Metabolite D
  • Impurity Guidelines for Pharma Experts. (n.d.). Scribd.
  • ICH Q3A (R2) Impurities in new drug substances. (2006). Scientific guideline.

Sources

Navigating the Labyrinth of Degradant Safety: An In Silico Toxicology Guide for Canagliflozin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Predicting the Unseen

Foreword: The Imperative of Proactive Impurity Profiling

In the landscape of pharmaceutical development, the journey of a drug molecule from conception to patient is fraught with complexities. Beyond the primary considerations of efficacy and safety of the active pharmaceutical ingredient (API), a critical and often challenging aspect lies in understanding and controlling its impurities. Degradation products, formed during manufacturing, storage, or even in vivo, represent a class of impurities that demand rigorous scrutiny. Canagliflozin, a cornerstone in the management of type 2 diabetes, is no exception. This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies for predicting the toxicological risk of canagliflozin's degradation products. As a senior application scientist, my aim is not merely to present a protocol but to instill a strategic mindset—one that leverages computational toxicology to anticipate, assess, and mitigate potential safety liabilities long before they become late-stage attrition statistics.

The Canagliflozin Degradation Landscape: From Stress Testing to Structural Elucidation

The foundation of any robust toxicological assessment is a thorough understanding of the chemical entities . For canagliflozin, this begins with forced degradation studies, a systematic process of subjecting the drug substance to harsh conditions to accelerate its decomposition. These studies, conducted under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to reveal the likely degradation pathways.[1][2]

1.1. Known Degradation Products of Canagliflozin

Published studies have identified several degradation products (DPs) of canagliflozin under various stress conditions.[1][2][3][4] For instance, under oxidative stress, canagliflozin has been shown to form specific degradation products, including one resulting from the S-oxidation of the thiophene ring to a thiophene oxide. Acidic hydrolysis, particularly in the presence of co-solvents like acetonitrile and methanol, can lead to the formation of "pseudo-DPs".[1][2]

It is crucial to meticulously characterize the structures of these DPs, typically using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Accurate structural information is the non-negotiable starting point for any meaningful in silico toxicity prediction.

The In Silico Toxicology Paradigm: A Shift Towards Predictive Safety Assessment

Traditional toxicology relies heavily on time-consuming and resource-intensive in vivo and in vitro testing.[5][6] Computational, or in silico, toxicology has emerged as a powerful and ethically responsible alternative and complement, enabling rapid and cost-effective screening of chemical toxicities.[6][7][8] This is particularly valuable in the context of drug impurities, where the quantities available for testing may be limited.

The core principle of in silico toxicology lies in the structure-activity relationship (SAR), which posits that the biological activity of a chemical is intrinsically linked to its molecular structure.[9] By analyzing the structural features of a molecule, we can infer its potential to cause various toxic effects. This is achieved through two primary types of computational models:

  • Expert Rule-Based Systems: These are knowledge-based systems that contain a curated set of "structural alerts"—substructures known to be associated with specific toxicities.[10] When a query molecule contains one of these alerts, the system flags a potential hazard.[10]

  • Statistical-Based (QSAR) Models: Quantitative Structure-Activity Relationship models are mathematical equations that correlate molecular descriptors (numerical representations of a molecule's properties) with a specific toxicological endpoint.[9][11] These models are "trained" on large datasets of chemicals with known toxicity data.[11]

The ICH M7 guideline, a pivotal regulatory document, explicitly endorses the use of two complementary in silico methodologies—one expert rule-based and one statistical-based—for the assessment of mutagenic impurities.[12][13][14] This dual-pronged approach provides a more robust and reliable prediction.

A Step-by-Step In Silico Workflow for Canagliflozin Degradants

This section outlines a detailed, field-proven workflow for the in silico toxicity prediction of canagliflozin degradation products. The causality behind each step is explained to provide a deeper understanding of the scientific rationale.

3.1. Prerequisite: Structural Elucidation of Degradation Products

As emphasized earlier, the accuracy of in silico predictions is entirely dependent on the correctness of the input chemical structures. High-resolution mass spectrometry and NMR spectroscopy are indispensable for the unambiguous identification of degradation products.

3.2. Step 1: Selection of Appropriate In Silico Tools

The choice of software is a critical decision. For a comprehensive assessment, it is recommended to use a combination of expert rule-based and statistical (QSAR) models.

  • Expert Rule-Based Systems:

    • Derek Nexus®: A widely used and respected knowledge-based system that predicts a broad range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization.[10][15][16][17] It provides detailed reasoning for its predictions, including mechanistic rationale and literature references.[16]

  • Statistical-Based (QSAR) Models:

    • Sarah Nexus®: A statistical model specifically designed for predicting Ames mutagenicity, often used in conjunction with Derek Nexus to fulfill the ICH M7 requirements.[7]

    • TOPKAT (Toxicity Prediction by Komputer Assisted Technology): Another well-established QSAR tool that predicts various toxicity endpoints.

    • MultiCASE (Multiple Computer Automated Structure Evaluation): A suite of programs for predicting toxicity and metabolism.

3.3. Step 2: Inputting Molecular Structures

The chemical structures of canagliflozin and its identified degradation products are inputted into the selected software platforms. This is typically done using standard chemical file formats such as SMILES (Simplified Molecular Input Line Entry System) or MOL files.

3.4. Step 3: Executing the Predictions and Initial Analysis

The software analyzes the inputted structures and generates predictions for a range of toxicological endpoints. The primary focus for impurities is often on genotoxicity (mutagenicity), as this can be a precursor to carcinogenicity.[14]

3.5. Step 4: In-Depth Interpretation of Results – Beyond the Binary Call

A simple "positive" or "negative" prediction is insufficient. A senior scientist must delve deeper into the output to understand the context and confidence of the prediction.

  • Expert Rule-Based (e.g., Derek Nexus):

    • Identify the Toxicophore: The software will highlight the specific structural fragment (toxicophore) responsible for the toxicity alert.[16]

    • Assess the Likelihood: Derek Nexus provides a likelihood of the toxic effect occurring (e.g., "Plausible," "Probable").

    • Review the Rationale: Critically evaluate the supporting information, including the mechanistic hypothesis and literature examples. This helps in understanding the biological plausibility of the prediction.

  • Statistical-Based (QSAR):

    • Applicability Domain (AD): This is a crucial concept. The AD defines the chemical space in which the model has been trained and validated.[11] A prediction for a molecule that falls outside the AD is less reliable.[18][19][20]

    • Confidence Score: Many QSAR models provide a confidence score for their predictions. This should be taken into account during the overall assessment.

3.6. Step 5: Endpoint-Specific Assessment

The analysis should be tailored to specific toxicological endpoints of concern.

Mutagenicity (Ames Test)

The bacterial reverse mutation assay, or Ames test, is a key indicator of mutagenic potential.[21][22] In silico models are widely used to predict the outcome of this test.[5][21][22][23]

  • ICH M7 Classification: Based on the in silico predictions, the degradation product can be classified according to the ICH M7 guideline.[13]

    • Class 1 & 2: Known or presumed mutagens.

    • Class 3: Contains a structural alert, but there is insufficient data to confirm mutagenicity.

    • Class 4: Contains a structural alert but is non-mutagenic in experimental assays.

    • Class 5: No structural alert for mutagenicity.

Carcinogenicity

Predicting carcinogenicity is more complex than mutagenicity, as it can occur through both genotoxic and non-genotoxic mechanisms.[24][25] In silico models for carcinogenicity are available but may have limitations.[24][26][27]

  • Genotoxic Carcinogens: A positive mutagenicity prediction is a strong indicator of potential genotoxic carcinogenicity.

  • Non-Genotoxic Carcinogens: The prediction of non-genotoxic carcinogenicity is more challenging and may involve assessing endpoints such as receptor-mediated effects or chronic inflammation.[24]

Reproductive and Developmental Toxicity (DART)

The prediction of reproductive and developmental toxicity is an area of active research, and in silico models are continually being improved.[18][19][20][28][29][30][31]

  • Model Limitations: It's important to be aware that the predictive accuracy of DART models can be lower than for other endpoints due to the complexity of the biological processes involved.[18][19]

Other Key Endpoints
  • Hepatotoxicity (Liver Toxicity): In silico models can identify structural alerts associated with drug-induced liver injury.

  • Cardiotoxicity (Heart Toxicity): Certain structural features can be linked to adverse cardiovascular effects.

  • Skin Sensitization: The potential for a compound to cause an allergic skin reaction can be predicted.

Data Presentation and Visualization

Clear and concise presentation of in silico toxicity data is essential for effective communication and decision-making.

Table 1: In Silico Toxicity Prediction Summary for Canagliflozin and its Degradation Products

CompoundStructureMutagenicity (Ames) Prediction (Expert Rule-Based)Mutagenicity (Ames) Prediction (Statistical-Based)Carcinogenicity PredictionOther Relevant Predictions
Canagliflozin[Insert SMILES or Image]NegativeNegativeNegative-
DP1 (Oxidative)[Insert SMILES or Image]PredictionPredictionPredictionSkin Sensitization: Prediction[1][2]
DP2 (Oxidative)[Insert SMILES or Image]PredictionPredictionPredictionOcular Irritancy: Prediction[1][2]
DP3 (Acid Hydrolysis)[Insert SMILES or Image]PredictionPredictionPredictionOcular Irritancy: Prediction[1][2]
DP4 (Acid Hydrolysis)[Insert SMILES or Image]PredictionPredictionPrediction-

Note: The "Prediction" fields should be populated with the actual outputs from the chosen in silico tools (e.g., "Positive," "Negative," "Equivocal," "Plausible alert for...").

Experimental Workflows and Diagrams

Visual representations can greatly enhance the understanding of complex workflows and relationships.

5.1. In Silico Toxicity Assessment Workflow

InSilicoWorkflow cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: In Silico Prediction cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Risk Assessment & Action A Identify & Elucidate Degradation Product Structures (LC-MS, NMR) B Prepare Chemical Structures (SMILES, MOL file) A->B C Expert Rule-Based System (e.g., Derek Nexus) B->C D Statistical-Based (QSAR) Model (e.g., Sarah Nexus, TOPKAT) B->D E Analyze Predictions for Key Endpoints (Mutagenicity, Carcinogenicity, etc.) C->E D->E F Assess Applicability Domain & Confidence of Predictions E->F G Expert Review of Structural Alerts & Mechanisms F->G H ICH M7 Classification for Mutagenic Impurities G->H I Overall Toxicological Risk Assessment H->I J Define Control Strategy (e.g., Specification Limits) I->J

Caption: A comprehensive workflow for the in silico toxicity assessment of degradation products.

5.2. ICH M7 Decision Tree for Mutagenic Impurities

ICH_M7_Decision_Tree start Potential Impurity Identified qsar Perform In Silico Assessment (Expert Rule-Based & Statistical) start->qsar both_neg Both Models Negative? qsar->both_neg one_pos One or Both Models Positive? both_neg->one_pos No class5 Class 5: No Structural Alert. Treat as Non-Mutagenic Impurity. both_neg->class5 Yes expert_review Expert Review to Assess Relevance of Positive Alert one_pos->expert_review alert_irrelevant Alert is Irrelevant? expert_review->alert_irrelevant alert_irrelevant->class5 Yes class3 Class 3: Structural Alert, Insufficient Data. Requires Further Assessment. alert_irrelevant->class3 No ames_test Conduct Ames Test class3->ames_test ames_result Ames Test Result? ames_test->ames_result class4 Class 4: Structural Alert, but Negative in Ames Test. ames_result->class4 Negative class2 Class 2: Mutagenic in Ames Test. Requires Stringent Control. ames_result->class2 Positive

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Separation of Canagliflozin and its α-Anomer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and application of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The primary focus is on the challenging separation of the desired β-anomer from its α-anomeric impurity. We will first detail a validated reversed-phase HPLC (RP-HPLC) method suitable for the routine quantification of Canagliflozin in bulk drug substance and pharmaceutical formulations. Subsequently, we will delve into the specific considerations and a proposed methodology for achieving baseline separation of the Canagliflozin anomers, a critical aspect of quality control in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable analytical solution for Canagliflozin.

Introduction: The Significance of Anomeric Purity in Canagliflozin

Canagliflozin is a C-glycosyl compound used for the treatment of type II diabetes.[1] Its therapeutic efficacy is attributed to the specific stereochemistry of the molecule, with the desired product being the β-anomer. The manufacturing process of Canagliflozin can, however, lead to the formation of the α-anomer as a process-related impurity.[2] While structurally very similar, the α and β anomers are diastereomers and may exhibit different pharmacological and toxicological profiles. Therefore, the United States Food and Drug Administration (US FDA) and other regulatory bodies mandate the separation and quantification of stereoisomeric impurities to ensure the safety and efficacy of the final drug product.[3]

The separation of these anomers is a significant analytical challenge due to their similar physicochemical properties.[2] Standard reversed-phase HPLC methods, while effective for assay and impurity profiling, often fail to provide adequate resolution between the α and β forms of Canagliflozin.[2] This application note addresses this challenge by providing a detailed protocol and the scientific rationale behind the method development strategy.

Physicochemical Properties of Canagliflozin

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Name(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Molecular FormulaC24H25FO5S
Molecular Weight444.52 g/mol [4]
SolubilityFreely soluble in DMSO and ethanol; practically insoluble in aqueous media.[4][5] Belongs to BCS class IV.[6],
UV Maximum~290 nm[7][8][9]

Part I: Validated RP-HPLC Method for Canagliflozin Assay

This section outlines a robust and validated RP-HPLC method for the quantification of Canagliflozin in bulk and pharmaceutical dosage forms. This method is suitable for routine quality control and has been adapted from several well-established, published procedures.[5][7][10]

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 series or equivalent with a PDA/UV detector
Column Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and 0.1% Orthophosphoric acid in water (pH adjusted to 4.5) in a ratio of 50:50 v/v
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 291 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.1% v/v solution of orthophosphoric acid in HPLC grade water and adjust the pH to 4.5. Mix this aqueous phase with acetonitrile in a 50:50 v/v ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Canagliflozin reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and make up to the mark with the mobile phase.

  • Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard stock solution. For tablets, weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Canagliflozin into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

This method has been shown to be linear, accurate, precise, and robust according to ICH Q2(R1) guidelines.[7]

Validation ParameterTypical Results
Linearity Range 10-60 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.12 - 99.70%
Precision (%RSD) < 1%
LOD 0.31 µg/mL
LOQ 0.94 µg/mL

Data synthesized from multiple sources.[7][11]

Part II: HPLC Method for Separation of Canagliflozin α and β Anomers

The separation of the α and β anomers of Canagliflozin requires a more specialized approach than the standard RP-HPLC assay method. The subtle differences in the spatial arrangement of the hydroxyl group at the anomeric center necessitate a chromatographic system with high shape selectivity.

The Rationale for Method Development

Standard C18 columns may not provide sufficient selectivity for these diastereomers. To achieve separation, we must consider alternative stationary phases or chromatographic modes that can better discriminate between the two forms. Chiral chromatography is a powerful tool for separating stereoisomers.[12] The use of a chiral stationary phase (CSP) can create a transient diastereomeric complex with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly effective for a wide range of chiral separations.[12]

An alternative to normal-phase chiral chromatography is the use of specialized reversed-phase columns that exhibit enhanced shape selectivity. Certain C18 phases with specific bonding technologies or the use of different stationary phases like phenyl-hexyl columns can sometimes resolve closely related isomers.

Another promising technique for the separation of these isomers is Ultra-Performance Convergence Chromatography (UPC²), which utilizes compressed CO2 as the primary mobile phase. This technique has been shown to be effective for the rapid separation of Canagliflozin anomers.[2] However, for laboratories equipped with standard HPLC systems, the following method provides a viable starting point for achieving the desired separation.

Proposed Chromatographic Conditions for Anomer Separation

This proposed method is a starting point for development and will likely require optimization based on the specific column and system used.

ParameterProposed ConditionRationale
HPLC System HPLC or UHPLC system with a UV detectorStandard equipment in most analytical labs.
Column Chiralpak IA or a similar amylose-based chiral stationary phase (e.g., 250 x 4.6 mm, 5 µm) Polysaccharide-based CSPs are known for their broad applicability in separating stereoisomers.[12]
Mobile Phase A mixture of n-Hexane and Ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA). A typical starting gradient could be 90:10 (n-Hexane:Ethanol) with 0.1% TFA.Normal phase chromatography is often more effective for separating polar isomers. The alcohol component modulates retention, while the acidic modifier can improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µL
Column Temperature 25 °CTemperature can influence chiral recognition; this is a good starting point.
Detection Wavelength 290 nmThe λmax of Canagliflozin.
Experimental Workflow for Anomer Separation Method Development

G cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation prep_std Prepare Standard Solutions (α and β anomers, if available) select_col Select Chiral Column (e.g., Chiralpak IA) prep_std->select_col prep_sample Prepare Sample Solution (Canagliflozin API) prep_sample->select_col screen_mp Screen Mobile Phases (Hexane/Ethanol, Hexane/IPA) select_col->screen_mp optimize_mod Optimize Modifier (TFA, DEA) screen_mp->optimize_mod optimize_grad Optimize Gradient/Isocratic Conditions optimize_mod->optimize_grad specificity Specificity (Peak Purity) optimize_grad->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (% Recovery) precision->accuracy robustness Robustness accuracy->robustness

Step-by-Step Protocol for Anomer Separation
  • System Equilibration: Equilibrate the chiral column with the initial mobile phase composition for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of the Canagliflozin sample to be tested in the mobile phase at a concentration of approximately 0.5 mg/mL. If individual standards of the α and β anomers are available, prepare separate solutions of each.

  • Injection and Data Acquisition: Inject the prepared sample solution and acquire the chromatogram. If available, inject the individual anomer standards to confirm their respective retention times.

  • Method Optimization:

    • Mobile Phase Composition: If the resolution is not adequate, systematically vary the ratio of n-hexane to ethanol. Increasing the ethanol content will generally decrease retention times.

    • Modifier: The addition of a small amount of an acidic (e.g., TFA) or basic (e.g., diethylamine) modifier can significantly improve peak shape and selectivity.

    • Flow Rate and Temperature: Minor adjustments to the flow rate and column temperature can also be used to fine-tune the separation.

  • Method Validation: Once satisfactory separation is achieved, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, precision, accuracy, and robustness.

Forced Degradation Studies

To ensure the stability-indicating nature of the developed method, forced degradation studies should be performed on Canagliflozin.[4][13] This involves subjecting the drug substance to various stress conditions to generate potential degradation products and confirming that they do not interfere with the quantification of the main peak or its anomer.

Stress ConditionTypical Observation
Acid Hydrolysis (0.1 N HCl) Degradation observed.[4]
Alkaline Hydrolysis (0.1 N NaOH) Significant degradation observed.[4][8]
Oxidative (3% H₂O₂) Degradation observed.[14][15]
Thermal (60 °C) Generally stable.[13][16]
Photolytic (UV light) Generally stable.[8]

It is crucial to demonstrate that the peaks corresponding to the α and β anomers are resolved from any degradation products. Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the anomer peaks in the presence of degradants.[9]

Conclusion

This application note provides a dual-faceted approach to the HPLC analysis of Canagliflozin. A robust, validated RP-HPLC method for the routine assay of Canagliflozin has been detailed. More importantly, a strategic guide and a starting method for the challenging separation of the α and β anomers have been presented. The successful implementation of the proposed chiral separation method will enable accurate monitoring of the anomeric purity of Canagliflozin, thereby ensuring the quality and safety of this important antidiabetic drug. The principles and workflows described herein can be adapted for the separation of other chiral compounds in pharmaceutical analysis.

References

  • Review Study on Canagliflozin. (URL not provided)
  • Validation of RP-HPLC method for canagliflozin API stability. (URL not provided)
  • A Validated Stability Indicating RP-HPLC Method for Estimation of Canagliflozin in Dosage Form. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form - ResearchGate. [Link]

  • A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marke - Asian Journal of Pharmaceutics. [Link]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies | ACS Omega - ACS Publications. [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE ESTIMATION OF CANAGLIFLOZIN - JETIR. [Link]

  • Characterization of Forced Degradation Products of Canagliflozine by Liquid chromatography/quadrupole Time-Of-Flight Tandem Mass Spectrometry and in Silico Toxicity Predictions - PubMed. [Link]

  • STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF ANTIDIABETIC DRUG IN BULK AND PHARMACEUTICAL DOSAGE FORM - IJCRT.org. [Link]

  • VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF CANAGLIFLOZIN, DAPAGLIFLOZIN, EMPAGLIFLOZIN AND METFORMIN - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL not provided)
  • (PDF) Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CANAGLIFLOZIN IN DRUG SUBSTANCE BY RP-HPLC METHOD - Zenodo. [Link]

  • Stability studies of Canagliflozin (Forced degradation)
  • A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies - Oriental Journal of Chemistry. [Link]

  • Canagliflozin | C24H25FO5S | CID 24812758 - PubChem - NIH. [Link]

  • Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form - Journal of Molecular Science. [Link]

  • Formulation and Evaluation of Canagliflozin Hemihydrate-loaded Nanostructured Lipid Carriers Using Box-Behnken Design: Physicochemical Characterization, Ex-vivo Analysis, and In-vivo Pharmacokinetics. (URL not provided)
  • Development and Validation of Novel RP-HPLC method for the estimation of Canagliflozin in bulk and pharmaceutical dosage forms - ijrti. [Link]

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening - Waters Corporation. [Link]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PubMed Central. [Link]

  • CN105486767A - Method for separating dapagliflozin and alpha-isomer thereof - Google P
  • Structure of canagliflozin hemihydrate.
  • Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - MDPI. [Link]

  • Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS - Arab International University. [Link]

  • Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods: – A Comprehensive Review - ResearchGate. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (URL not provided)
  • Chiral Drug Separ

Sources

"LC-MS/MS for characterization of Canagliflozin degradation products"

Author: BenchChem Technical Support Team. Date: January 2026

An LC-MS/MS Workflow for the Characterization of Canagliflozin Degradation Products Following Forced Degradation Studies

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1][2] It lowers blood glucose by inhibiting its reabsorption in the kidneys. The development and commercialization of any active pharmaceutical ingredient (API) requires a comprehensive understanding of its stability profile. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of impurities and degradation products to ensure the safety, efficacy, and quality of the final drug product.[3][4] Forced degradation studies, or stress testing, are a critical component of this process, providing insight into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods.[5][6]

This application note provides a detailed, field-proven workflow for the characterization of Canagliflozin degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will detail the protocols for conducting forced degradation under various stress conditions and the subsequent LC-MS/MS analysis to separate and structurally elucidate the resulting degradants. This guide is designed for researchers, analytical scientists, and drug development professionals aiming to establish a robust impurity profiling strategy for Canagliflozin or similar pharmaceutical compounds.

Background: The Stability Profile of Canagliflozin

Understanding the inherent chemical liabilities of Canagliflozin is the first step in designing a characterization strategy. Published literature indicates that Canagliflozin's structure, which features a C-glucoside and a thiophene ring, is susceptible to specific degradation pathways.

  • Oxidative Degradation : The molecule is particularly vulnerable to oxidation.[5][7] The primary oxidative degradation pathway involves the S-oxidation of the thiophene ring, leading to the formation of a thiophene oxide, which corresponds to a mass increase of 16 Da.

  • Acidic and Basic Hydrolysis : Degradation has been observed under both acidic and alkaline conditions.[8][9] An interesting and critical phenomenon under acidic stress is the potential reaction of Canagliflozin with common HPLC solvents like acetonitrile or methanol, leading to the formation of "pseudo-degradation products."[5][6] This highlights the importance of careful experimental design and data interpretation.

  • Photolytic and Thermal Stability : Studies have shown that Canagliflozin is relatively stable under thermal and neutral hydrolytic conditions, but can degrade when exposed to UV light.[8][10]

This prior knowledge allows for a targeted approach to stress testing and ensures that the analytical method is designed to resolve the most probable degradation products.

Part 1: Protocol for Forced Degradation Studies

Objective: To systematically generate degradation products of Canagliflozin under controlled stress conditions as stipulated by ICH guideline Q1A (R2).[7] This process is essential for developing and validating a stability-indicating analytical method.

Materials and Reagents:

  • Canagliflozin Reference Standard

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid, LC-MS grade

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Canagliflozin at 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.

    • Incubate the mixture at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize it with 1 mL of 1.0 M NaOH.

    • Dilute the final solution with a 50:50 mixture of water and methanol to a final concentration of approximately 50 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH.

    • Incubate the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize it with 1 mL of 1.0 M HCl.

    • Dilute as described in step 2.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the sample to the target concentration with a 50:50 water/methanol mixture.

    • Causality Note: The high concentration of H₂O₂ and extended time are necessary to drive the S-oxidation of the relatively stable thiophene ring.

  • Thermal Degradation:

    • Place approximately 10 mg of Canagliflozin solid powder in a watch glass.

    • Heat in a hot air oven at 105°C for 48 hours.

    • After cooling, dissolve the powder in methanol and dilute to the target concentration.

  • Photolytic Degradation:

    • Spread a thin layer of Canagliflozin solid powder on a watch glass.

    • Expose it to UV light (254 nm) for 48 hours.

    • Prepare a solution from the exposed powder as described in step 5.

  • Control Sample:

    • Prepare a control sample by diluting the original stock solution to the same final concentration (50 µg/mL) without subjecting it to any stress. This is crucial for distinguishing degradation products from formulation artifacts or impurities in the reference standard.

Part 2: LC-MS/MS Protocol for Separation and Characterization

Objective: To employ a high-resolution LC-MS/MS system to separate Canagliflozin from its degradation products and obtain accurate mass and fragmentation data for structural elucidation.

Rationale for Method Selection: A reversed-phase C18 column is selected for its versatility in separating moderately polar compounds like Canagliflozin and its potential degradants. A gradient elution is employed to ensure adequate separation of early-eluting polar products and later-eluting non-polar impurities within a reasonable runtime. Electrospray ionization in positive mode (ESI+) is chosen because the Canagliflozin structure can be readily protonated.

Instrumentation:

  • UPLC or HPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • Photodiode Array (PDA) or UV Detector.

Table 1: Optimized LC-MS/MS Method Parameters

ParameterSettingRationale
LC Parameters
ColumnWaters ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)Provides excellent peak shape and resolution for complex mixtures.[5][6]
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Gradient0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B)A shallow gradient allows for the separation of closely eluting isomers and impurities.
Column Temp.40°CImproves peak shape and reduces viscosity, leading to better efficiency.
Injection Vol.5 µLStandard volume to avoid column overloading.
UV Detection290 nmWavelength of maximum absorbance for Canagliflozin.[11][12]
MS Parameters
Ionization ModeElectrospray Ionization (ESI), PositiveCanagliflozin readily forms [M+H]⁺ ions.
Capillary Voltage3.5 kVOptimizes the formation of gas-phase ions.
Scan Range (MS¹)100 - 1000 m/zCovers the mass range of Canagliflozin and its expected degradants.
Source Temp.120°CStandard source temperature for stable spray.
Desolvation Temp.350°CEnsures efficient desolvation of the analyte ions.
MS/MS AcquisitionData-Dependent Acquisition (DDA)Automatically triggers fragmentation scans on the most intense precursor ions.
Collision EnergyRamped 15-40 eVA range of energies ensures comprehensive fragmentation for structural analysis.

Visualization of Experimental & Data Analysis Workflow

The overall process from sample stress to final characterization follows a logical sequence.

G cluster_exp Experimental Phase cluster_data Data Analysis Phase Forced_Deg Forced Degradation (Acid, Base, Oxidative, etc.) Sample_Prep Sample Neutralization & Dilution Forced_Deg->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Peak_Find Peak Detection & Comparison to Control LCMS_Analysis->Peak_Find Raw Data Mass_ID Accurate Mass Measurement (MS1) Peak_Find->Mass_ID Frag_Analysis Fragmentation Analysis (MS2) Mass_ID->Frag_Analysis Struct_Elucid Structure Elucidation & Pathway Proposal Frag_Analysis->Struct_Elucid fragmentation cluster_can Canagliflozin (m/z 445) cluster_dp DP-Ox1 (S-Oxide, m/z 461) CAN [CAN+H]+ frag1_can Fragment A (Thiophene side chain) m/z 211 CAN->frag1_can Cleavage frag2_can Fragment B (Glucosyl-phenyl) m/z 235 CAN->frag2_can Cleavage DP [DP-Ox1+H]+ frag1_dp Fragment A' (Oxidized thiophene side chain) m/z 227 DP->frag1_dp Cleavage frag2_dp Fragment B (Glucosyl-phenyl) m/z 235 DP->frag2_dp Cleavage

Caption: Proposed fragmentation of Canagliflozin vs. its S-oxide.

Conclusion

This application note outlines a comprehensive and robust workflow for the identification and characterization of Canagliflozin degradation products using forced degradation studies coupled with LC-MS/MS. By systematically applying stress conditions, a profile of potential degradants can be generated. The subsequent high-resolution LC-MS/MS analysis provides the accurate mass and fragmentation data necessary for confident structural elucidation. This approach, grounded in regulatory expectations and sound scientific principles, is crucial for ensuring drug product quality and safety throughout its lifecycle. The detailed protocols and insights provided herein serve as a practical guide for any laboratory engaged in pharmaceutical stability testing and impurity profiling.

References

  • Vichare, V., Choudhari, V., Tambe, V., & Dhole, S. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180. [Link]

  • Scientific Research Publishing. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. hrpub.org. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. amsbiopharma.com. [Link]

  • Kaur, I., et al. (2016). Development and Validation of Stability indicating UV Spectroscopic Method for Determination of Canagliflozin in Bulk and Pharmaceutical Dosage Form. Pharmaceutical Methods, 7(1). [Link]

  • Bhamidipati, S. A., et al. (2018). Characterization of Forced Degradation Products of Canagliflozine by Liquid chromatography/quadrupole Time-Of-Flight Tandem Mass Spectrometry and in Silico Toxicity Predictions. Rapid Communications in Mass Spectrometry, 32(3), 212-220. [Link]

  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy. [Link]

  • Sikora, J., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 28(15), 5897. [Link]

  • Rao, D. D., et al. (2015). A Validated Stability Indicating RP-HPLC Method for Estimation of Canagliflozin in Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 1186-1195. [Link]

  • Bhamidipati, S. A., et al. (2017). Characterization of forced degradation products of canagliflozine by LC/QTOF/MS/MS and in silico toxicity predictions. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin. waters.com. [Link]

  • ResearchGate. (n.d.). Stability studies of Canagliflozin (Forced degradation). researchgate.net. [Link]

  • BioPharma Services Inc. (2024). Ich guidelines for impurity profile. biopharmaservices.com. [Link]

  • GSC Biological and Pharmaceutical Sciences. (n.d.). Review Study on Canagliflozin. gsconlinepress.com. [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. kymos.com. [Link]

  • ACS Publications. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. pubs.acs.org. [Link]

  • Arab International University. (2020). Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS. aiu.edu.sy. [Link]

Sources

Application Note & Protocol: Development of a Stability-Indicating Assay for Canagliflozin using Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating assay method (SIAM) for Canagliflozin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Canagliflozin, an inhibitor of sodium-glucose co-transporter 2 (SGLT2), is susceptible to degradation under various stress conditions. A robust SIAM is therefore critical for ensuring the quality, safety, and efficacy of the drug substance and its formulated products by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. This protocol details the systematic approach, from method development and forced degradation studies to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

Canagliflozin is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[4] The stability of a drug molecule is a critical quality attribute that can be influenced by environmental factors such as heat, light, humidity, and pH.[5] Regulatory bodies, including the FDA, mandate the use of validated stability-indicating methods for the analysis of drug stability samples.[3]

The primary objective of a SIAM is to achieve specificity: the ability to produce a response only for the analyte of interest, with no interference from potential degradants.[3] This is typically demonstrated through forced degradation (stress testing), where the drug is exposed to harsh conditions to intentionally generate degradation products.[5] The subsequent analytical method must then prove its capability to resolve the parent Canagliflozin peak from all generated degradant peaks.[4][6]

This guide employs RP-HPLC, a powerful and widely used separation technique in the pharmaceutical industry, due to its high resolving power, sensitivity, and suitability for the analysis of moderately polar compounds like Canagliflozin.

Experimental Design and Workflow

The development of a robust SIAM follows a logical progression. The workflow begins with optimizing the chromatographic conditions for the parent drug, followed by subjecting the drug to forced degradation. The method is then fine-tuned to ensure separation of all degradants and subsequently validated to prove its reliability and adherence to regulatory standards.

Caption: A structured workflow for SIAM development.

Materials, Reagents, and Instrumentation

Reagents and Materials
  • Canagliflozin Reference Standard (Purity ≥ 98%)[6]

  • Canagliflozin Tablets (e.g., Invokana® 100 mg)

  • Acetonitrile (HPLC Grade)[6]

  • Methanol (HPLC Grade)[7]

  • Water (HPLC Grade or Milli-Q)

  • Ortho-phosphoric acid (AR Grade)[4]

  • Trifluoroacetic acid (TFA) (AR Grade)[6]

  • Hydrochloric Acid (HCl, AR Grade)

  • Sodium Hydroxide (NaOH, AR Grade)

  • Hydrogen Peroxide (H₂O₂, 30% solution, AR Grade)

Instrumentation
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photo Diode Array (PDA) detector is required. A PDA detector is crucial for assessing peak purity, a key component of a stability-indicating method.[6]

  • Column: A C18 stationary phase is recommended. The choice of a specific column depends on achieving optimal separation. A common choice is a Supelcosil C18 column (250 mm × 4.6 mm, 5 µm).[6]

  • Data Acquisition Software: Empower, Chromeleon, or equivalent.

  • Ancillary Equipment: pH meter, analytical balance, sonicator, hot air oven, and a photostability chamber.

Detailed Protocols

Protocol 1: Chromatographic Method

The following conditions have been synthesized from established literature and serve as an excellent starting point for method development.[1][4][6]

Parameter Condition Rationale
Stationary Phase (Column) Supelcosil C18 (250 mm × 4.6 mm, 5 µm)C18 columns provide excellent retention and resolution for compounds of moderate polarity like Canagliflozin.
Mobile Phase Acetonitrile : 0.2% v/v TFA in Water (80:20 v/v)An acidic mobile phase (using TFA) ensures that acidic and basic functional groups are protonated, leading to sharper, more symmetrical peaks. Acetonitrile provides good elution strength.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and efficiency.[6]
Detection Wavelength 290 nmCanagliflozin exhibits a strong UV absorbance maximum around this wavelength, providing high sensitivity.[6][7]
Column Temperature Ambient or 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 15 minutesSufficient time to elute the parent peak and any potential degradation products.[6]
Protocol 2: Preparation of Solutions
  • Diluent: Mobile phase is typically used as the diluent to ensure compatibility and good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Canagliflozin reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 10 minutes if necessary.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (from Tablets):

    • Weigh and powder no fewer than 20 Canagliflozin 100 mg tablets.

    • Accurately weigh a quantity of powder equivalent to 100 mg of Canagliflozin into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution.[8]

    • Allow the solution to cool to room temperature and dilute to volume with diluent.

    • Filter a portion of this solution through a 0.45 µm syringe filter to remove excipients. This yields a 1000 µg/mL stock solution.

    • Further dilute 5 mL of the filtered solution to 50 mL with the diluent to obtain a final concentration of 100 µg/mL.

Protocol 3: Forced Degradation Studies

The objective is to achieve 5-20% degradation of the active ingredient. The conditions below are starting points and may need optimization.[5] A solution of Canagliflozin (e.g., 1000 µg/mL) should be used for these studies.

Caption: A generalized workflow for stress testing.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Reflux at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to the working concentration.

  • Alkaline Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute. Canagliflozin is known to be sensitive to alkaline conditions.[1][7]

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 2 hours.[7] Dilute to the working concentration. Canagliflozin is also sensitive to oxidation.[7][9]

  • Thermal Degradation: Expose solid Canagliflozin powder to 70°C in a hot air oven for 48 hours.[7] Dissolve the stressed powder to prepare the working concentration solution.

  • Photolytic Degradation: Expose solid Canagliflozin powder in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][10] Dissolve the stressed powder for analysis.

Protocol 4: Method Validation

The finalized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3]

Parameter Procedure Acceptance Criteria
Specificity Analyze blank, placebo, standard Canagliflozin, and all forced degradation samples. Use PDA to check for peak purity of the Canagliflozin peak in stressed samples.No interference at the retention time of Canagliflozin. Peak purity angle should be less than the purity threshold, indicating the peak is spectrally homogenous.[6]
Linearity Prepare at least five concentrations across a range (e.g., 50% to 150% of the working concentration, such as 50-150 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.[7]
Accuracy (Recovery) Perform recovery studies by spiking a placebo mixture with known amounts of Canagliflozin at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.[11]
Precision Repeatability: Analyze six replicate preparations of the sample solution at 100% concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0%.[6]
LOD & LOQ Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).The LOQ should be precise and accurate.
Robustness Intentionally vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5°C) and assess the impact on the results.System suitability parameters should remain within acceptable limits. %RSD of results should be ≤ 2.0%.

Expected Results and Data Interpretation

Forced Degradation Summary

The method is considered stability-indicating if the Canagliflozin peak is well-resolved from all degradation peaks. The peak purity analysis from the PDA detector is the definitive test for this.

Stress Condition % Degradation (Example) Observations
Acid (1 M HCl, 80°C, 2h)~8%One major degradation peak observed at a lower retention time.
Alkali (0.1 M NaOH, RT, 30m)~15%Significant degradation with multiple smaller peaks.[1]
Oxidation (30% H₂O₂, RT, 2h)~12%Two primary degradation products formed.[9]
Thermal (70°C, 48h)< 2%Canagliflozin is relatively stable to dry heat.[7][12]
Photolytic (ICH Q1B)~5%Minor degradation observed.

Note: The % degradation is calculated by comparing the peak area of Canagliflozin in the stressed sample to that of an unstressed standard of the same concentration.

Validation Data Summary

The results from the validation experiments should be tabulated and compared against the pre-defined acceptance criteria to formally qualify the method. For example, the linearity plot should yield a high correlation coefficient, and the %RSD for precision studies should be well below 2.0%, confirming the method's reliability.[6]

Conclusion

The RP-HPLC method detailed in this application note provides a robust, specific, and reliable protocol for the stability-indicating analysis of Canagliflozin. By following the systematic steps of method development, forced degradation, and full validation according to ICH guidelines, researchers and quality control professionals can confidently implement this assay. The method's ability to separate the parent drug from its degradation products ensures that it can be effectively used for routine analysis, stability studies, and quality control of Canagliflozin in both bulk drug and finished pharmaceutical products.

References

  • Gaikwad, A. V., & Khulbe, P. (2021). A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marke. Asian Journal of Pharmaceutics, 15(4). (URL: [Link])

  • Reddy, G. S., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega, 8(7), 6931–6942. (URL: [Link])

  • Venkatesh, P., & Harini, K. (2018). New Stability Indicating LC Method for Novel Antidiabetic Drug Canagliflozin Hemihydrate Quantification; Development and Validation. Research Journal of Pharmacy and Technology, 11(12), 5363-5368. (URL: [Link])

  • Kaur, I., & Wakode, S. (2022). DEVELOPMENT AND VALIDATION OF UV- SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF CANAGLIFLOZIN IN BULK & PHARMACEUTICAL FORM. The International journal of analytical and experimental modal analysis, XIV(VI). (URL: [Link])

  • Patil, S. S., & Bonde, M. S. (2024). STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF ANTIDIABETIC DRUG IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Creative Research Thoughts (IJCRT), 12(5). (URL: [Link])

  • Sathiyaselvam, P., et al. (2017). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE ESTIMATION OF CANAGLIFLOZIN. Journal of Emerging Technologies and Innovative Research (JETIR), 4(11). (URL: [Link])

  • Bhatt, D., et al. (2018). Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP- HPLC. International Journal of Pharmaceutical Sciences and Drug Research, 10(3), 139-143. (URL: [Link])

  • Srinivasan, T., et al. (2021). UPLC Estimation of an Antidiabetic Drug by Method Development and Validation Followed by Stability Indicating Studies. International Journal of Research in Pharmaceutical Sciences and Technology. (URL: [Link])

  • Bhatt, D., et al. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CANAGLIFLOZIN IN BULK AND FORMULATION BY RP- HPLC. International Journal of Pharmaceutical Sciences and Drug Research. (URL: [Link])

  • Suneetha, A., & Rao, D. K. M. (2018). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CANAGLIFLOZIN IN DRUG SUBSTANCE BY RP-HPLC METHOD. Zenodo. (URL: [Link])

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (URL: [Link])

  • LSC Group®. ICH Stability Guidelines. (URL: [Link])

  • Patel, R. B., et al. (2018). Review Study on Canagliflozin. International Journal of Pharmaceutical and Clinical Research, 10(1), 1-10. (URL: [Link])

  • Talluri, M. V. N. K., et al. (2018). Characterization of Forced Degradation Products of Canagliflozine by Liquid chromatography/quadrupole Time-Of-Flight Tandem Mass Spectrometry and in Silico Toxicity Predictions. Rapid Communications in Mass Spectrometry, 32(3), 231-244. (URL: [Link])

  • AmbioPharm. What is a stability indicating method?. (URL: [Link])

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. (URL: [Link])

  • Arulselvan, M., & Meyyanathan, S. N. (2021). VALIDATED AND QUANTIFIED STABILITY INDICATING STRESS DEGRADATION STUDY OF ORAL ANTI-DIABETIC AGENT CANAGLIFLOZIN BY RP-HPLC METHOD. International Journal of Applied Pharmaceutics, 13(5), 358-363. (URL: [Link])

  • Deepak, G., et al. (2018). A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies. Oriental Journal of Chemistry, 34(1), 389-400. (URL: [Link])

  • Scribd. (n.d.). 5 Ich Stability Guideline. (URL: [Link])

Sources

Application Note: A Validated HPLC Method for the Quantification of Canagliflozin α-Isomer Impurity in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of the Canagliflozin α-isomer in the Canagliflozin bulk drug substance. Canagliflozin is a β-isomeric C-glucoside, and its α-isomer is a critical stereoisomeric impurity that must be monitored and controlled to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API).[1] The method described herein is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high specificity, accuracy, precision, and linearity for its intended purpose.

Introduction: The Imperative for Stereoisomeric Purity

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is clinically used to manage type 2 diabetes. The drug substance is the (1S)-1,5-anhydro-1-C-(3-{[5-(4-fluorophenyl) thiophen-2-yl] methyl]}-4-methylphenyl)-D-glucitol, which is the β-anomer.[2] During the synthesis of Canagliflozin, the formation of the corresponding α-isomer, epi-Canagliflozin, is a potential process-related impurity.[3][]

Stereoisomers, such as the α and β anomers of Canagliflozin, possess identical atomic constitution but differ in their three-dimensional arrangement.[5] This structural variance can lead to significant differences in pharmacological activity and toxicological profiles.[6] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the characterization and quantification of stereoisomeric composition in chiral drugs.[5][6] Therefore, a reliable analytical method to quantify the α-isomer is not merely a quality control metric but a fundamental requirement for patient safety and regulatory compliance.[5][7]

This guide provides a comprehensive protocol for an HPLC method designed to separate and quantify the Canagliflozin α-isomer from the main β-isomer API, ensuring the final product meets stringent purity specifications.

Scientific Rationale and Method Principles

The primary analytical challenge lies in the separation of two diastereomers that have very similar physicochemical properties. Reversed-phase HPLC is the chosen technique due to its robustness, reproducibility, and widespread availability in pharmaceutical quality control laboratories.

The separation mechanism is based on the differential partitioning of the Canagliflozin isomers between a nonpolar stationary phase (C18 column) and a polar mobile phase. The subtle differences in the three-dimensional structure of the α and β isomers result in slightly different interactions with the stationary phase, allowing for their chromatographic resolution. The selection of an appropriate mobile phase composition, pH, and organic modifier is critical to maximize this resolution. A Photo Diode Array (PDA) or UV detector is employed for quantification, with the detection wavelength set to an absorbance maximum for Canagliflozin (approximately 290 nm) to ensure high sensitivity.[8][9][10]

While advanced techniques like UltraPerformance Convergence Chromatography (UPC²) can offer faster separation, this note focuses on a conventional and highly reliable RP-HPLC method.[1]

Detailed Experimental Protocol

Instrumentation and Materials
  • System: HPLC with a quaternary pump, autosampler, column thermostat, and PDA/UV detector (e.g., Waters Alliance, Agilent 1260).

  • Software: Chromatography Data System (e.g., Empower, Chromeleon).

  • Analytical Column: Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[11]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade)

  • Reference Standards:

    • Canagliflozin Reference Standard (β-isomer, USP or equivalent)

    • Canagliflozin α-Isomer Reference Standard[3]

Chromatographic Conditions

The operational parameters should be strictly followed to ensure reproducibility.

ParameterConditionRationale
Mobile Phase Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.0)Provides optimal polarity for separation and peak shape. The buffered pH ensures consistent ionization.
Ratio 65:35 (v/v)Empirically determined to achieve baseline resolution between the α and β isomers.
Flow Rate 1.0 mL/minEnsures adequate analysis time and good column efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detector Wavelength 290 nmCorresponds to a UV absorbance maximum for Canagliflozin, providing high sensitivity.[8][9]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Run Time Approximately 20 minutesSufficient to allow for the elution of the main peak and any relevant impurities.
Preparation of Solutions
  • Buffer Preparation (0.05 M KH₂PO₄, pH 4.0): Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.[12]

  • Mobile Phase Preparation: Mix Acetonitrile and the prepared buffer in a 65:35 (v/v) ratio. Degas the solution by sonication for 15-20 minutes.[12]

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (α-Isomer, ~50 µg/mL): Accurately weigh about 5 mg of the Canagliflozin α-isomer reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (Bulk Drug, ~1000 µg/mL): Accurately weigh about 50 mg of the Canagliflozin bulk drug substance into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent and mix well.

Analytical Workflow

The following diagram outlines the logical flow of the quantification protocol.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase & Diluent B Prepare α-Isomer Standard Solution A->B C Prepare Bulk Drug Sample Solution A->C D System Equilibration C->D E System Suitability Test (SST) D->E F Inject Standard & Sample Solutions E->F G Integrate Chromatograms F->G H Calculate α-Isomer Content (%) G->H I Report Results H->I

Caption: Workflow for α-Isomer Quantification.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. A solution containing both Canagliflozin (~1000 µg/mL) and the α-isomer (~1 µg/mL) is injected.

ParameterAcceptance CriteriaCausality
Resolution (α and β peaks) NLT 2.0Ensures the two isomer peaks are distinct, allowing for accurate integration.
Tailing Factor (α-isomer) NMT 2.0Indicates good peak symmetry, which is crucial for precise quantification.
%RSD of Peak Area (n=5) NMT 5.0%Demonstrates the precision of the injection and detection system at low levels.

Method Validation: A Self-Validating System

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[7][13] The following parameters must be assessed according to ICH Q2(R1) guidelines.

G cluster_core Core Validation Pillars cluster_performance Performance Limits cluster_reliability Reliability Checks center_node Reliable Quantification of α-Isomer Specificity Specificity center_node->Specificity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Linearity Linearity & Range center_node->Linearity LOQ Limit of Quantitation (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness Linearity->LOQ LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interrelation of Method Validation Parameters.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze diluent, α-isomer standard, Canagliflozin standard, and a spiked sample (Canagliflozin spiked with α-isomer).No interference at the retention time of the α-isomer. The peak should be pure (as determined by PDA analysis).
Linearity Prepare a series of at least five concentrations of the α-isomer, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.225% of the sample concentration).Correlation coefficient (r²) ≥ 0.99.
Accuracy (% Recovery) Analyze the bulk drug sample spiked with the α-isomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.Mean recovery should be within 90.0% to 110.0% for each level.
Precision (RSD%) Repeatability: Analyze six preparations of the bulk drug spiked with the α-isomer at the 100% specification level. Intermediate: Repeat the analysis on a different day with a different analyst.%RSD should be NMT 10.0%.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that meets accuracy and precision criteria.The LOQ must be at or below the reporting threshold (e.g., 0.05%).
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The LOD is typically about one-third of the LOQ.
Robustness Deliberately vary method parameters (e.g., flow rate by ±0.1 mL/min, column temp by ±2°C, mobile phase pH by ±0.2 units) and assess the impact on SST.System suitability criteria must be met under all varied conditions.

Calculation and Reporting

The percentage of the Canagliflozin α-isomer in the bulk drug substance is calculated using an external standard method.

Formula: % α-Isomer = (Area_sample / Area_std) * (Conc_std / Conc_sample) * 100

Where:

  • Area_sample: Peak area of the α-isomer in the sample chromatogram.

  • Area_std: Average peak area of the α-isomer in the standard chromatogram.

  • Conc_std: Concentration of the α-isomer standard solution (µg/mL).

  • Conc_sample: Concentration of the Canagliflozin bulk drug sample solution (µg/mL).

Results should be reported to two decimal places. Any impurity found at a level above the reporting threshold (typically 0.05%) must be quantified and reported.[14]

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, accurate, precise, and robust for the quantification of the Canagliflozin α-isomer impurity in the bulk drug substance. Adherence to this protocol and its validation framework ensures reliable monitoring of this critical quality attribute, supporting the production of high-quality Canagliflozin API that conforms to global regulatory standards.[7][15] This method is suitable for routine quality control testing in a GMP-compliant laboratory environment.

References

  • Alsante, K. M., et al. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Chaudhary, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • Acharjee, A., et al. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System.
  • Acharjee, A., et al. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System.
  • PubChem. (n.d.). Canagliflozin alpha-Isomer Impurity. National Center for Biotechnology Information. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • Li, Y., et al. (2024). Simultaneous Quantitative Analysis of Polymorphic Impurities in Canagliflozin Tablets Utilizing Near-Infrared Spectroscopy and Partial Least Squares Regression. Molecules, 29(4), 843. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]

  • de Oliveira, A. R. M., & de Oliveira, M. F. (2021). Validation of analytical methods in a pharmaceutical quality system: An overview focused on HPLC methods. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • El-Gindy, A., et al. (2018). Validated RP-HPLC Method for Simultaneous Determination of Canagliflozin, Dapagliflozin, Empagliflozin and Metformin. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 8(3), 266-278. [Link]

  • Gaikwad, A. V., et al. (2021). A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marketed Formulations. Asian Journal of Pharmaceutics, 15(4). [Link]

  • Sharma, T., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega, 8(8), 7857–7867. [Link]

  • Lavate, S., & Kumar, D. (2018). Analytical method validation: A brief review. International Journal of Applied Research, 4(10), 10-15. [Link]

  • Patel, B., & Patel, P. (2020). A Simple and Very Sensitive Method Developed for Estimation of Impurities Present in Canagliflozin Formulation by Reverse Phase High Performance Liquid Chromatographic Method. International Journal of Pharmaceutical Sciences and Research, 11(6), 2814-2822. [Link]

  • Suma, M., et al. (2014). RP-HPLC method development and validation for the estimation of canagliflozin in tablet dosage form. International Journal of Pharmacy, 5(4), 1288-1292. [Link]

  • Rao, D. S., et al. (2016). A novel validated RP-HPLC method for the estimation of Canagliflozin in bulk and pharmaceutical dosage form. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1561-1571. [Link]

  • Kumar, A., & Saini, G. (2020). Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP- HPLC. ResearchGate. [Link]

  • Yadav, S. B., et al. (2022). Development and Validation of RP-HPLC Method for Quantitative Estimation of Canagliflozin in Bulk and Dosage Forms. NeuroQuantology, 20(10), 113-121. [Link]

  • Kumar, G. S., et al. (2017). A novel validated RP-HPLC method for the estimation of canagliflozin in bulk and pharmaceutical dosage forms. CORE. [Link]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]

  • Kaur, I., et al. (2015). Development and Validation of UV Spectroscopic Method for Determination of Canagliflozin in Bulk and Pharmaceutical Dosage Form. Pharmaceutical Methods, 6(2). [Link]

  • Clayden, J., & Souto, J. A. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(13), 8537–8577. [Link]

  • Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7056. [Link]

  • USP-NF. (2017). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP. [Link]

Sources

Application Notes and Protocols: Analytical Method Validation for Canagliflozin Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling for Canagliflozin

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. These impurities can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the formulation.[3] Therefore, robust and validated analytical methods are paramount to ensure the quality and purity of Canagliflozin.

This comprehensive guide provides a detailed framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of impurities in Canagliflozin. The protocols and methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[4][5][6][7]

Method Development: A Strategic Approach to Separation

The primary objective of method development is to achieve adequate separation of Canagliflozin from its potential impurities and degradation products with good resolution and peak shape. A reverse-phase HPLC (RP-HPLC) method is commonly employed for this purpose due to its versatility and applicability to a wide range of pharmaceutical compounds.

Causality Behind Experimental Choices:
  • Column Selection: A C18 column is a frequent choice for the separation of Canagliflozin and its impurities, offering a good balance of hydrophobicity and retention.[1][8][9] The dimensions of the column (e.g., 250 mm x 4.6 mm, 5 µm) are selected to provide optimal efficiency and resolution.[9]

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol.[10][11] The choice of buffer and its pH are critical for controlling the ionization state of the analytes and achieving optimal separation. Common mobile phase compositions include mixtures of acetonitrile and water, sometimes with additives like trifluoroacetic acid or ammonium formate to improve peak shape and resolution.[9][10]

  • Detection Wavelength: The detection wavelength is selected based on the UV absorbance maxima of Canagliflozin and its impurities. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide valuable information about peak purity. A common detection wavelength for Canagliflozin is around 290 nm.[9][10][12]

  • Flow Rate and Column Temperature: The flow rate and column temperature are optimized to achieve a reasonable analysis time while maintaining good separation efficiency. A flow rate of 1.0 mL/min and a column temperature of 30°C are often good starting points.[8][9]

Forced Degradation Studies: Unveiling Potential Impurities

Forced degradation studies are a critical component of developing a stability-indicating method. These studies involve subjecting the drug substance to various stress conditions to accelerate its degradation and generate potential impurities.[8][12] This allows for the assessment of the method's ability to separate the active ingredient from its degradation products, a key aspect of specificity.

Typical Stress Conditions:
  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) to assess degradation under hydrolytic conditions.[1][8][12]

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., H2O2) to evaluate susceptibility to oxidation.[1][8][12] Canagliflozin has been shown to be particularly susceptible to oxidative degradation.[13]

  • Thermal Degradation: Heating the drug substance to assess its stability at elevated temperatures.[8][10][12]

  • Photolytic Degradation: Exposing the drug substance to UV and visible light to evaluate its photosensitivity.[1][8][12]

The results of these studies help in identifying the likely degradation pathways and the potential impurities that may form during the shelf-life of the drug product.

Analytical Method Validation: Ensuring Reliability and Trustworthiness

Once a suitable method has been developed, it must be validated to demonstrate its suitability for its intended purpose. The validation process involves a series of experiments designed to assess the method's performance characteristics as defined by ICH Q2(R1) guidelines.[4][5]

Validation Parameters and Protocols:

1. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention times of Canagliflozin and its impurities.

    • Analyze a placebo sample (a mixture of all excipients without the API) to confirm the absence of interference from the formulation matrix.

    • Analyze stressed samples from the forced degradation studies to demonstrate that the degradation products are well-separated from the main peak and from each other. Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the Canagliflozin peak.[9]

2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions of Canagliflozin and its known impurities at different concentrations, typically spanning from the limit of quantification (LOQ) to 150% of the expected impurity concentration.

    • Inject each standard solution in triplicate and record the peak areas.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[1]

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or a sample of the drug product with known amounts of Canagliflozin and its impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Analyze the spiked samples in triplicate and calculate the percentage recovery for each analyte. The acceptance criteria for recovery are typically between 98% and 102%.[8][14]

4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same homogeneous sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and Inter-analyst Ruggedness): Analyze the same homogeneous sample on different days, by different analysts, and/or on different instruments.

    • Calculate the relative standard deviation (%RSD) for the results at each level. The acceptance criterion for %RSD is typically ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2°C)

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Analyze a standard solution under each of the modified conditions and assess the impact on the system suitability parameters (e.g., retention time, resolution, tailing factor). The system suitability parameters should remain within the predefined acceptance criteria.

Data Presentation

Quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Chromatographic Conditions

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AAqueous Buffer (e.g., 0.1% Trifluoroacetic Acid in Water)
Mobile Phase BOrganic Solvent (e.g., Acetonitrile)
Gradient Program[Specify Gradient Program]
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength290 nm
Injection Volume10 µL

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank, placebo, or degradants. Peak purity > 0.99.Complies
Linearity (r²) ≥ 0.99[Insert r² value]
Accuracy (% Recovery) 98.0% - 102.0%[Insert recovery range]
Precision (%RSD)
- Repeatability≤ 2.0%[Insert %RSD]
- Intermediate Precision≤ 2.0%[Insert %RSD]
LOD (µg/mL) Report Value[Insert LOD value]
LOQ (µg/mL) Report Value[Insert LOQ value]
Robustness System suitability parameters remain within acceptance criteria.Complies

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Canagliflozin reference standard and each known impurity standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution: For the analysis of the drug substance, accurately weigh and dissolve a known amount of the Canagliflozin sample in the diluent to a final concentration within the linear range of the method. For the analysis of the drug product, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Canagliflozin to a volumetric flask, add the diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm filter before injection.

Protocol 2: Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank, standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas for Canagliflozin and its impurities.

  • Calculate the concentration of each impurity in the sample using the response factor relative to Canagliflozin or by using the calibration curve of the respective impurity standard.

Visualization of the Validation Workflow

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Finalization Method_Development Method Development & Optimization Forced_Degradation Forced Degradation Studies Method_Development->Forced_Degradation Establish Stability-Indicating Nature Linearity Linearity Method_Development->Linearity Specificity Specificity Forced_Degradation->Specificity Provides Degradation Products Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated Analytical Method Robustness->Final_Method Method is Suitable for Intended Use

Sources

Application Note: Chiral Separation Strategies for Canagliflozin Isomers by HPLC and SFC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies and technical insights for the chiral separation of Canagliflozin isomers. Canagliflozin, an active pharmaceutical ingredient (API) used to treat type 2 diabetes, contains multiple chiral centers, leading to the potential presence of various stereoisomeric impurities.[1][2][3] Regulatory bodies mandate strict control over isomeric purity, as different enantiomers or diastereomers can have varied pharmacological and toxicological profiles.[4][5][6] This document outlines robust protocols for the analytical separation of these isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), designed for researchers, analytical chemists, and professionals in pharmaceutical development and quality control. We delve into the rationale behind method development, from the selection of chiral stationary phases (CSPs) to the optimization of mobile phases, providing a framework for achieving baseline resolution and accurate quantification.

Introduction: The Chirality Challenge of Canagliflozin

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is distinguished by its C-glucoside structure connected to a thiophene ring. The molecule possesses several stereogenic centers, making its synthesis susceptible to the formation of isomeric impurities. The primary therapeutic agent is the β-anomer, but the α-anomer can arise as a significant process-related impurity from the starting materials.[1][2][3][7]

The separation of these isomers, particularly the α and β anomers, is notoriously challenging using traditional reversed-phase chromatography, which often results in long run times and poor resolution.[1][3] Therefore, developing specific and efficient chiral separation methods is not merely an analytical exercise but a critical step for ensuring the safety, efficacy, and quality of the final drug product, in alignment with guidelines from regulatory authorities like the FDA.[4][5]

Foundational Principles: Selecting the Right Chiral Stationary Phase (CSP)

The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP, which differ in stability and energy, leading to differential retention times.[8][9]

For a molecule with the complexity of Canagliflozin—featuring multiple hydroxyl groups, a glycosidic linkage, and aromatic rings—polysaccharide-based CSPs are the most effective and widely used selectors.[8][10] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich variety of chiral recognition mechanisms:

  • Hydrogen Bonding: The numerous hydroxyl (-OH) groups on Canagliflozin can interact with the carbamate derivatives on the polysaccharide backbone.

  • π-π Interactions: The thiophene and fluorophenyl rings of Canagliflozin can engage in π-stacking with the aromatic groups of the CSP.

  • Steric Interactions (Inclusion): The three-dimensional structure of the polysaccharide forms chiral grooves or cavities. One isomer fits more favorably into these pockets than the other, leading to a stronger interaction and longer retention.[8]

Immobilized polysaccharide CSPs, such as the Daicel CHIRALPAK® IG, are particularly advantageous as they exhibit enhanced robustness and are compatible with a wider range of organic solvents, which can be crucial for optimizing selectivity.[11][12]

Caption: Conceptual model of Canagliflozin-CSP interaction.

Protocol 1: High-Resolution Separation by Chiral HPLC

This protocol is based on the established application by Daicel Chiral Technologies, demonstrating a robust method for the separation of Canagliflozin from its α-isomers.[13]

Rationale for Method Parameters
  • Column: The CHIRALPAK® IG is an immobilized amylose-based CSP. Its tris(3,5-dimethylphenylcarbamate) selector provides a powerful combination of interaction sites for the complex structure of Canagliflozin.

  • Mobile Phase: A gradient elution with acetonitrile (ACN) and an aqueous buffer containing potassium hexafluorophosphate (KPF6) is used. The salt is critical for suppressing unwanted ionic interactions with residual silanols on the silica support and for sharpening peak shape. The gradient from 30% to 90% ACN allows for the effective elution of all isomers with optimal resolution.

  • Temperature and Flow Rate: A moderate temperature of 25°C and a standard flow rate of 1.0 mL/min provide a balance between efficiency and analysis time.

  • Detection: Canagliflozin has a strong chromophore, making UV detection at 290 nm a sensitive and reliable choice.[1][13][14]

Step-by-Step HPLC Protocol
  • Instrument Preparation:

    • System: Standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

    • Equilibrate the entire system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Mobile Phase A (M.P. A): Prepare a 10 mM solution of Potassium Hexafluorophosphate (KPF6). Adjust the pH to 2.0 using a suitable acid (e.g., phosphoric acid). Filter through a 0.45 µm membrane.

    • Mobile Phase B (M.P. B): HPLC-grade Acetonitrile (ACN).

  • Sample Preparation:

    • Dissolve the Canagliflozin sample in the initial mobile phase (70% M.P. A: 30% M.P. B) to a final concentration of 1.0 mg/mL.

    • Vortex to mix and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column Daicel CHIRALPAK® IG (5 µm, 4.6 x 150 mm)
Mobile Phase A 10 mM KPF6 (aq.), pH=2.0
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-15 min: 30% to 90% B; 15.1-20 min: Re-equilibrate at 30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
UV Detection 290 nm
Injection Volume 5-10 µL
Diluent Mobile Phase (Initial Conditions)
  • Data Analysis:

    • Identify peaks based on their retention times.

    • Calculate the resolution (Rs) between adjacent isomeric peaks. A value of Rs > 1.5 indicates baseline separation.

Expected Results

Based on the reference application, excellent separation and peak shape are expected.[13]

Peak IDAnalyteRetention Time (tR, min)Resolution (Rs)
1α-isomer 1~8.1-
2Canagliflozin (β)~9.85.7 (vs. Peak 1)
3α-isomer 2~14.69.4 (vs. Peak 2)
Data derived from Daicel Application Note for Canagliflozin.[13]

Protocol 2: High-Throughput Separation by Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, offering significant advantages in speed and efficiency.[15][16][17] The use of supercritical CO2 as the main mobile phase component results in low viscosity and high diffusivity, enabling faster separations and reduced solvent consumption.[7][17] For Canagliflozin, SFC dramatically reduces analysis time from over 60 minutes in some LC methods to just over 10 minutes, while improving resolution between the critical α and β isomers.[1][2][3]

Rationale for Method Parameters
  • Technique: Waters' ACQUITY UPC² system leverages convergence chromatography, which provides higher separation efficiency and speed.[1][2]

  • Mobile Phase: A mixture of supercritical CO2 and an organic modifier (like methanol) is used. The modifier is essential for eluting polar compounds like Canagliflozin from the column.

  • Detection: This method benefits from orthogonal mass detection, which provides definitive peak identification based on mass-to-charge ratio (m/z), confirming the identity of each isomer.[1] The sodium adduct [M+Na]+ at m/z 467 is used for confirmation of Canagliflozin (MW 444).[1]

Step-by-Step SFC Protocol
  • Instrument Preparation:

    • System: An SFC system such as the Waters ACQUITY UPC² with a mass detector.

    • Ensure the system is properly primed and equilibrated.

  • Mobile Phase Preparation:

    • Mobile Phase A: Medical-grade CO2.

    • Co-solvent/Modifier: HPLC-grade Methanol.

  • Sample Preparation:

    • Dissolve the Canagliflozin sample in a suitable organic solvent (e.g., Methanol or a Methanol/Acetonitrile blend) to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter through a 0.22 µm syringe filter.

  • Chromatographic & MS Conditions:

ParameterValue
Column Screening of multiple CSPs is recommended (e.g., Daicel IA, IC, IG)
Mobile Phase CO2 / Methanol (Gradient or Isocratic)
Flow Rate 2.0 - 4.0 mL/min
Back Pressure ~1500 - 2000 psi
Column Temperature 35 - 45°C
UV Detection 290 nm
MS Detection ESI Positive Mode
MS Scan Range m/z 100-600
Ionization Source Electrospray Ionization (ESI+)
  • Data Analysis:

    • Extract ion chromatograms (XIC) for the target m/z of 467 to confirm the identity of the isomeric peaks.

    • Integrate peaks in the UV chromatogram for quantification.

Expected Results

This SFC method provides a rapid separation in under 11 minutes, a significant improvement over the 65-minute runtime of conventional RP-HPLC methods.[2][3]

AnalyteExpected Retention Time (min)Identification (m/z)
Canagliflozin (β-Isomer)~6.6467 [M+Na]+
Unknown Isomer~7.2467 [M+Na]+
α-Isomer~8.4467 [M+Na]+
Data derived from Waters Application Note on ACQUITY UPC² System.[1]

Chiral Method Development and Validation Strategy

A systematic approach is essential for developing a robust and reliable chiral separation method. The following workflow is recommended.

Chiral_Method_Development Start Define Separation Goal (Canagliflozin Isomers) Screen_CSP 1. Screen Chiral Stationary Phases (e.g., Amylose, Cellulose based) Start->Screen_CSP Screen_MP 2. Screen Mobile Phase Systems (NP, RP, PO, SFC) Screen_CSP->Screen_MP Optimization 3. Optimize Best Condition (Modifier, Additive, Temp, Flow) Screen_MP->Optimization Validation 4. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation End Implement for QC / Routine Analysis Validation->End

Caption: Workflow for chiral method development and validation.

Trustworthiness through Validation: Every developed protocol must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. This involves demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers and impurities.

  • Linearity: A linear relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The successful chiral separation of Canagliflozin isomers is critical for ensuring pharmaceutical quality and patient safety. Polysaccharide-based CSPs have proven to be highly effective for this application. While chiral HPLC provides excellent resolution and is a well-established technique, SFC offers a compelling high-throughput, environmentally friendly alternative with superior speed and efficiency. The protocols and strategies detailed in this guide provide a solid foundation for developing and validating robust analytical methods for the isomeric purity assessment of Canagliflozin in a research or quality control setting.

References

  • The Use of ACQUITY UPC2 and the Waters SFC Investigator System for the Analysis, Separation, and Isolation of Canagliflozin and Two Isomeric Impurities. (n.d.). Waters Corporation.
  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin. (n.d.). Waters Corporation.
  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening. (n.d.). Waters Corporation.
  • Simultaneous Quantitative Analysis of Polymorphic Impurities in Canagliflozin Tablets Utilizing Near-Infrared Spectroscopy and Partial Least Squares Regression. (n.d.). MDPI.
  • Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP- HPLC. (n.d.). ResearchGate.
  • Simultaneous Quantitative Analysis of Polymorphic Impurities in Canagliflozin Tablets Utilizing Near-Infrared Spectroscopy and Partial Least Squares Regression. (n.d.). Scilit.
  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening. (n.d.). Waters Corporation.
  • Canagliflozin. (n.d.). Daicel Chiral Technologies.
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). ResearchGate.
  • Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Canagliflozin. (n.d.). Journal of Young Pharmacists.
  • Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods: – A Comprehensive Review. (2023). ResearchGate.
  • Lux Chiral HPLC Columns for Chiral Separation. (n.d.). Phenomenex.
  • Lux Cellulose-2 Chiral LC Columns. (n.d.). Phenomenex.
  • Sitemap. (n.d.). Daicel Chiral Technologies.
  • Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Science and Technology.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Simplified Chiral HPLC/SFC Column Screening Strategies. (n.d.). Phenomenex.
  • Liquid Chromatographic Methods for the Analysis of Canagliflozin: Concise Overview and Greener Assessment. (2023). ResearchGate.
  • Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. (2025). Journal of Molecular Science.
  • Application Notes: Chiral. (n.d.). LCGC International.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023). PubMed Central.
  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (n.d.). In Handbook of Pharmaceutical Analysis by HPLC.
  • Canagliflozin Stability Study and Ecofriendly Chromatographic Determination of Its Degradation Product: A Comparative Study. (2018).
  • Lux Amylose-2. (n.d.). HPLC-MART.
  • Chiral Applications Database. (n.d.). Daicel Chiral Technologies.
  • Products & Services | LIFE SCIENCES. (n.d.). Daicel Corporation.

Sources

Application Note: A Robust Preparative HPLC Protocol for the Gram-Scale Isolation of the Canagliflozin α-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerically Pure Canagliflozin

Canagliflozin is a C-glucoside, a class of compounds where the anomeric carbon of the glucose moiety is linked directly to a carbon atom of the aglycone. This C-C bond prevents mutarotation, resulting in two stable, distinct diastereomers: the α-anomer and the β-anomer. The therapeutically active form is the β-anomer. During the synthesis of Canagliflozin, the α-anomer is often formed as a key impurity.

Regulatory bodies like the FDA and EMA mandate strict control over isomeric impurities in pharmaceutical products. Therefore, obtaining the α-isomer in a highly pure form is critical for several reasons:

  • Analytical Reference Standard: To accurately quantify the α-isomer impurity in batches of the Canagliflozin API.

  • Pharmacological Profiling: To study its specific biological activity and ensure it does not contribute to off-target effects.

  • Toxicological Studies: To assess its safety profile independently of the active β-anomer.

This application note addresses the challenge of separating these two diastereomers, which differ only in the stereochemistry at the anomeric center, by providing a robust and scalable preparative HPLC method.

The Chromatographic Challenge: Separating Diastereomers

The primary challenge in separating the α- and β-anomers of Canagliflozin lies in their structural similarity. As diastereomers, they possess different physical properties, which makes them separable on achiral stationary phases, unlike enantiomers. However, the difference in their interaction with the stationary phase can be subtle.

The separation strategy hinges on exploiting the minor differences in their three-dimensional structures. A high-resolution reversed-phase stationary phase with a phenyl-based ligand is particularly effective. The π-π interactions between the aromatic rings of the Canagliflozin molecule and the phenyl groups of the stationary phase provide an additional separation mechanism beyond simple hydrophobic interactions, enhancing the selectivity between the two anomers.

Optimized Preparative HPLC Protocol

This protocol is designed for gram-scale purification. The parameters have been scaled up from analytical methods and optimized for resolution, loading capacity, and solvent consumption.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a binary gradient pump, an autosampler or manual injector with a large-volume loop, a UV-Vis detector, and a fraction collector.

  • Column: A high-performance preparative reversed-phase column. A phenyl-hexyl stationary phase is recommended for its unique selectivity. (e.g., Luna® Phenyl-Hexyl, 10 µm, 250 x 50 mm).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and ultrapure water.

  • Sample: Crude Canagliflozin mixture containing both α and β anomers, pre-filtered.

Sample Preparation
  • Dissolution: Dissolve the crude Canagliflozin mixture in a minimal amount of a strong solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Dilution: Dilute the dissolved sample with the mobile phase (initial conditions) to a final concentration of approximately 10-20 mg/mL. Expert Tip: High sample concentrations can lead to peak distortion. The dilution step helps to ensure good peak shape upon injection.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the column.

Chromatographic Conditions

The following conditions have been optimized for the separation of Canagliflozin anomers on a 50 mm internal diameter preparative column.

ParameterOptimized Value
Column Phenyl-Hexyl Chemistry, 10 µm particle size, 250 x 50 mm ID
Mobile Phase A Water
Mobile Phase B Acetonitrile : Methanol (80:20, v/v)
Gradient Program Isocratic at 55% B
Flow Rate 90 mL/min
Injection Volume 10-25 mL (depending on concentration)
Column Temperature 35 °C
Detection Wavelength 290 nm
Run Time Approximately 15 minutes
Elution Order The α-isomer is expected to elute first, followed by the β-isomer.

Rationale for Parameter Selection:

  • Phenyl-Hexyl Phase: Provides essential π-π interactions needed for resolving the closely related diastereomers.

  • Acetonitrile/Methanol Modifier: The combination of ACN and MeOH in Mobile Phase B balances solvent strength and selectivity. Methanol can improve peak shape for aromatic compounds.

  • Isocratic Elution: An isocratic method is simpler to scale up and more cost-effective for preparative work, reducing solvent consumption and re-equilibration time compared to a gradient method.

  • Elevated Temperature: A slightly elevated temperature of 35 °C reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency.

Purification Workflow and Fraction Collection

The overall process from the crude input to the final, pure isolated isomer is depicted in the workflow diagram below.

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification crude Crude Canagliflozin (α/β Mixture) dissolve Dissolve in DMSO/ Dilute with Mobile Phase crude->dissolve filtrate Filter through 0.45 µm PTFE Filter dissolve->filtrate prep_hplc Inject onto Phenyl-Hexyl Column (250x50mm) filtrate->prep_hplc Inject fractionate Monitor at 290 nm & Collect Fractions prep_hplc->fractionate Elution pool Pool Pure Fractions (α-isomer) fractionate->pool Purity >99% waste waste fractionate->waste Impure/Mixed Fractions evap Solvent Evaporation (Rotovap) pool->evap dry Dry under Vacuum evap->dry pure_alpha Pure α-Isomer (>99% Purity) dry->pure_alpha

Caption: Workflow for the isolation of Canagliflozin α-isomer.

Fraction Collection Strategy:

  • Identify Peaks: Perform an initial scouting run to determine the retention times of the α-isomer (first peak) and the β-isomer (second peak).

  • Set Collection Threshold: Program the fraction collector to begin collecting just before the α-isomer peak begins to rise from the baseline and to stop collecting immediately as the peak returns to the baseline, before the β-isomer begins to elute.

  • Heart-Cutting: For optimal purity, use a "heart-cutting" approach. Discard the very beginning (front) and end (tail) of the α-isomer peak, as these regions have the highest probability of containing unresolved impurities. Collect only the central, purest part of the peak.

  • Purity Analysis: Analyze each collected fraction using a rapid analytical HPLC method to confirm its purity before pooling.

Post-Purification Processing
  • Pooling: Combine all fractions confirmed to contain the α-isomer at >99% purity.

  • Solvent Removal: Remove the organic solvents (Acetonitrile, Methanol) using a rotary evaporator under reduced pressure.

  • Lyophilization/Drying: The remaining aqueous solution can be freeze-dried (lyophilized) or the final product can be dried in a vacuum oven at a moderate temperature (e.g., 40 °C) to yield the pure, solid α-isomer.

Conclusion

This application note presents a reliable and efficient preparative HPLC method for the isolation of the Canagliflozin α-isomer. The use of a phenyl-hexyl stationary phase provides the necessary selectivity to resolve the two closely eluting diastereomers. By following this detailed protocol, researchers and pharmaceutical scientists can successfully obtain gram quantities of the high-purity α-isomer, which is essential for its role as a reference standard and for comprehensive pharmacological and toxicological evaluations.

References

  • Title: Canagliflozin, a new sodium-glucose co-transporter 2 inhibitor for the treatment of type 2 diabetes. Source: Drugs of Today URL: [Link]

  • Title: Process for preparing canagliflozin and its intermediates.
  • Title: Development and validation of a stability-indicating HPLC method for the determination of Canagliflozin in bulk drug and pharmaceutical dosage form. Source: Pharmaceutical Methods URL: [Link]

  • Title: A new validated RP-HPLC method for the determination of canagliflozin in bulk and pharmaceutical formulations. Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: A validated stability-indicating liquid chromatographic method for the determination of canagliflozin. Source: Journal of Chromatographic Science URL: [Link]

Application Note: A Practical Guide to the Use of Certified Reference Standards for the Identification and Quantification of Canagliflozin Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the effective use of Certified Reference Standards (CRS) for the impurity profiling of Canagliflozin. Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely used medication for managing type 2 diabetes.[1][2] Ensuring the purity of the Active Pharmaceutical Ingredient (API) and the finished drug product is paramount for its safety and efficacy. This document outlines the fundamental role of CRS, provides detailed, field-proven protocols for their handling and application in High-Performance Liquid Chromatography (HPLC), and discusses method validation in accordance with ICH guidelines. The methodologies presented herein are designed to establish a robust, self-validating system for the accurate analysis of process-related and degradation impurities of Canagliflozin.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is a critical regulatory requirement and a fundamental aspect of quality assurance. Impurities, which are unwanted chemicals that can arise during synthesis, degradation, or storage, may adversely affect the safety and efficacy of a drug product.[3][4] For Canagliflozin, a complex molecule, a thorough understanding and precise quantification of its potential impurities are essential for regulatory submissions and batch release, ensuring patient safety and product consistency.[5]

The cornerstone of accurate impurity analysis is the use of Certified Reference Standards (CRS). These are highly characterized and purified materials that serve as the benchmark for identity, purity, strength, and quality.[6][7] This guide provides the scientific rationale and step-by-step protocols for leveraging Canagliflozin and its impurity CRS to develop and validate a reliable analytical method.

The Foundational Role of Certified Reference Standards (CRS)

A Certified Reference Standard is a substance of sufficiently high purity and well-established properties, intended for the calibration of instruments, validation of analytical methods, and assessment of the performance of a measurement procedure.[8] Its value is established through a rigorous characterization process, ensuring traceability and reliability.[7][8]

  • Primary vs. Secondary Standards: Primary standards are established without reference to a previously established standard and possess the highest purity.[7] Secondary standards (or working standards) are calibrated against a primary standard and are used for routine laboratory analysis. For regulatory purposes, it is crucial that all standards are traceable to a primary compendial standard (e.g., USP, EP) where available.[1][9]

  • Regulatory Significance: Regulatory bodies like the FDA and EMA mandate the use of well-characterized reference standards for analytical testing.[5] Their use is indispensable for validating analytical procedures as per International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), ensuring that the method is suitable for its intended purpose.[5][10][11]

Canagliflozin: An Overview of Potential Impurities

Impurities in Canagliflozin can originate from various sources, broadly classified as process-related or degradation-related.

  • Process-Related Impurities: These include starting materials, by-products, intermediates, and reagents. Examples specific to Canagliflozin synthesis include regio-isomers (e.g., Impurity-A) and desfluoro compounds (e.g., Impurity-B).[4] Isomeric impurities, such as the alpha-anomer, are also a significant challenge due to their structural similarity to the desired beta-anomer of Canagliflozin.[12][13]

  • Degradation Impurities: These form when the API is exposed to stress conditions like light, heat, humidity, acid, base, or oxidation.[14] Studies have identified oxidative degradation products, such as the S-oxidation of the thiophene ring, as potential impurities.

The diagram below illustrates the classification of these impurities.

G cluster_0 Sources of Canagliflozin Impurities cluster_1 Process-Related cluster_2 Degradation-Related Canagliflozin_API Canagliflozin API Canagliflozin_API->Process Canagliflozin_API->Degradation Impurity_A Regio-isomers (e.g., Impurity-A) Process->Impurity_A Impurity_B Isomeric Impurities (e.g., α-anomer) Process->Impurity_B Impurity_C Starting Materials & Intermediates Process->Impurity_C Impurity_D Oxidative (e.g., S-Oxide) Degradation->Impurity_D Impurity_E Hydrolytic Degradation->Impurity_E Impurity_F Photolytic Degradation->Impurity_F

Figure 1: Classification of potential Canagliflozin impurities.
Table 1: Examples of Known Canagliflozin Impurities
Impurity Name/TypePotential SourceReference
3-Regio Isomer (Impurity-A)Synthesis Process[4]
Desfluoro Canagliflozin (Impurity-B)Synthesis Process[4]
Canagliflozin Dimer (Impurity-C)Synthesis Process[2][4]
Hydroperoxide Impurity (Impurity-D)Process & Degradation[4]
Sulfone Impurity (Impurity-F)Degradation[4]
Alpha-IsomerSynthesis Process[12][13]
Oxidative Degradant (Thiophene Oxide)Oxidative Degradation

Application Protocol 1: Handling and Preparation of CRS Solutions

Objective: To prepare accurate and stable stock and working standard solutions of Canagliflozin and its impurities for HPLC analysis. The integrity of the analytical result is directly dependent on the integrity of the reference standard solution.

Materials:

  • Canagliflozin CRS

  • Canagliflozin Impurity CRS (as available)

  • HPLC Grade Acetonitrile (ACN) and/or Methanol (MeOH)

  • HPLC Grade Water (e.g., Milli-Q or equivalent)

  • Class A Volumetric Flasks and Pipettes

  • Calibrated Analytical Balance (readable to 0.01 mg)

  • Ultrasonic Bath

Protocol Steps:

  • Equilibration: Before opening, allow the CRS vials to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the standard, which would alter its effective concentration.

  • Weighing: Accurately weigh the required amount of the CRS using a calibrated analytical balance. Transfer it quantitatively to an appropriate Class A volumetric flask.

    • Causality: Gravimetric accuracy is the first and most critical step in ensuring the final concentration is known and correct. Any error here propagates through all subsequent dilutions.

  • Dissolution & Stock Solution Preparation:

    • Add approximately 50-70% of the final volume of diluent (e.g., a 50:50 mixture of Acetonitrile and Water is a common starting point).

    • Sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

    • Allow the solution to return to room temperature.

    • Make up to the final volume with the diluent, cap, and invert the flask at least 10 times to ensure homogeneity.

    • Example: To prepare a 1000 µg/mL stock solution, weigh 25 mg of CRS and dissolve in a 25 mL volumetric flask.

  • Working Standard Preparation: Prepare working standards by performing serial dilutions from the stock solution using calibrated volumetric pipettes and flasks.

    • Mixed Impurity Standard: For system suitability and specificity checks, a mixed standard containing Canagliflozin and all relevant impurity CRS at their expected concentration levels should be prepared.

  • Storage and Stability: Store stock and working solutions in tightly sealed, light-resistant containers (e.g., amber glass vials) at refrigerated temperatures (2-8 °C) as specified in the CRS Certificate of Analysis (CoA). All solutions should be clearly labeled with the name, concentration, preparation date, and expiry date.

    • Causality: Improper storage can lead to degradation of the standard or solvent evaporation, invalidating its certified concentration and leading to inaccurate sample quantification.

Application Protocol 2: Impurity Profiling by Reverse-Phase HPLC

Objective: To separate, identify, and quantify known and unknown impurities in a Canagliflozin sample using a stability-indicating HPLC method, benchmarked against certified reference standards.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_crs Prepare CRS & SST Solutions (Protocol 1) prep_sample Prepare Sample Solution (e.g., 1 mg/mL) sst_check Perform System Suitability Test (SST) Inject SST Solution prep_sample->sst_check inject_blank Inject Blank (Diluent) sst_check->inject_blank inject_std Inject Canagliflozin CRS inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample peak_id Peak Identification: Compare Sample RT with CRS RT inject_sample->peak_id quant Quantification: Calculate % Impurity using CRS Response peak_id->quant report Generate Final Report quant->report

Figure 2: Experimental workflow for HPLC-based impurity profiling.
Table 2: Recommended HPLC Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18 or C8 (e.g., 250 x 4.6 mm, 3-5 µm)Provides good hydrophobic retention and separation for Canagliflozin and its related substances.[3][15]
Mobile Phase A: 0.1% Phosphoric Acid or TFA in WaterB: AcetonitrileBuffered aqueous phase controls the ionization of analytes for consistent retention. Acetonitrile provides good elution strength.[3][15][16]
Elution Mode GradientNecessary to resolve early-eluting polar impurities and late-eluting non-polar impurities from the main Canagliflozin peak within a reasonable run time.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[15][16]
Detection UV/PDA at 290 nmCanagliflozin exhibits a strong chromophore with significant absorbance at this wavelength.[15][16]
Column Temp. 25-30 °CControlled temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10-20 µLStandard volume to balance sensitivity and peak shape.

Protocol Steps:

  • System Suitability Test (SST): Before any sample analysis, inject the mixed impurity standard (SST solution).

    • Purpose: To verify that the chromatographic system is performing adequately for the intended analysis.

    • Acceptance Criteria (Typical):

      • Resolution: The resolution between Canagliflozin and the closest eluting impurity must be >2.0.

      • Tailing Factor: The tailing factor for the Canagliflozin peak should be ≤2.0.

      • Precision: %RSD of peak area for six replicate injections of the Canagliflozin standard should be ≤2.0%.[3]

    • Causality: Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument, which must be rectified before proceeding. It is a self-validating check that ensures the system can separate the components of interest.

  • Chromatographic Run: Sequentially inject the blank (diluent), the Canagliflozin working standard, and the test sample solutions.

  • Peak Identification: Identify impurities in the sample chromatogram by comparing their retention times (RT) with those obtained from the individual or mixed impurity CRS injections.

    • Causality: Co-injection of the sample spiked with an impurity CRS can be performed to definitively confirm peak identity if there is any ambiguity.

  • Quantification: Calculate the amount of each impurity. For known impurities where a CRS is available, quantification is most accurately done using a direct comparison of the peak response to the standard's response.

    • Calculation (External Standard):

      • % Impurity = (Areaimpurity / Areastd) x (Concstd / Concsample) x Puritystd x 100

    • For unknown impurities, quantification is typically performed relative to the main Canagliflozin peak, assuming a response factor of 1.0 unless otherwise determined.

      • % Impurity = (Areaimpurity / AreaCANA) x 100

Method Validation Using CRS (per ICH Q2(R1))

A validated analytical method provides documented evidence that the procedure is fit for its purpose.[10][17] CRS are essential for validating the key performance characteristics of an impurity method.

Table 3: Role of CRS in Analytical Method Validation
Validation ParameterPurposeHow CRS Are Used
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).A solution of Canagliflozin is spiked with all available impurity CRS. The method must demonstrate baseline separation of all peaks.[10]
Accuracy To measure the closeness of the test results to the true value.A placebo (formulation matrix without API) is spiked with known quantities of impurity CRS at different levels (e.g., 50%, 100%, 150% of the specification limit). The % recovery is calculated.
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.A single homogeneous sample (or a sample spiked with impurity CRS) is analyzed multiple times on the same day (repeatability) and on different days by different analysts (intermediate precision). The %RSD is calculated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.A dilution series of the impurity CRS is prepared and analyzed. The LOQ is typically established as the concentration that yields a signal-to-noise ratio of ~10:1.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A series of at least five concentrations of the impurity CRS are prepared (e.g., from LOQ to 150% of the specification limit). A calibration curve is plotted (Peak Area vs. Concentration) and the correlation coefficient (r²) is determined (typically ≥0.99).[3][16]
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The analysis is performed on a spiked sample while making small changes to parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%).

Conclusion

The use of Certified Reference Standards is not merely a recommendation but a scientific and regulatory necessity for the reliable impurity profiling of Canagliflozin.[5] By serving as an immutable benchmark, CRS enable the unambiguous identification and accurate quantification of potentially harmful impurities. The protocols detailed in this application note provide a robust framework for handling these standards and implementing a validated, stability-indicating HPLC method. Adherence to these principles and methodologies ensures the generation of high-quality, defensible data, ultimately safeguarding patient health and ensuring compliance with global pharmaceutical quality standards.

References

  • Canagliflozin Impurities. SynZeal. [Link]

  • Canagliflozin-impurities. Pharmaffiliates. [Link]

  • Canagliflozin Impurities | 842133-18-0 Certified Reference Substance. Alfa Omega Pharma. [Link]

  • Canagliflozin. Toref: Pharmaceutical Impurity Standards. [Link]

  • Pharmaceutical Reference Standards: Role, Types & Applications. SynThink. [Link]

  • Reference Standards | CDMO. Cambrex Corporation. [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024). [Link]

  • The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. (2024). Quality Pathshala. [Link]

  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (2022). Advances in Pharmacology and Pharmacy. [Link]

  • Simultaneous Quantitative Analysis of Polymorphic Impurities in Canagliflozin Tablets Utilizing Near-Infrared Spectroscopy and Partial Least Squares Regression. (2024). MDPI. [Link]

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin. (2014). Waters Corporation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Canagliflozin EP Impurities & USP Related Compounds. SynThink. [Link]

  • Canagliflozin-impurities. Pharmaffiliates. [Link]

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System. (2014). Waters Corporation. [Link]

  • Canagliflozin Impurity 1 | CAS No- 1358581-37-9. GLP Pharma Standards. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a. (2014). Waters Corporation. [Link]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023). ACS Omega. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures. (2005). OUCI. [Link]

  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (2022). hrpub.org. [Link]

  • Degradation pathways of canagliflozin (CANA). ResearchGate. [Link]

  • A Sensitive and Validated Stability Indicating RP-HPLC Method for Estimation of Impurities in Canagliflozin Tablet Dosage Form. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (2023). National Institutes of Health (NIH). [Link]

  • Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. (2025). Journal of Molecular Science. [Link]

  • Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP- HPLC. (2018). ResearchGate. [Link]

  • Synthesis and Characterization of Potential Impurities of Canagliflozin. (2017). ResearchGate. [Link]

  • Liquid Chromatographic Methods for the Analysis of Canagliflozin: Concise Overview and Greener Assessment. (2023). ResearchGate. [Link]

Sources

Application Note: High-Resolution Analysis of Canagliflozin and its Isomeric Impurities Using the ACQUITY UPC² System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and efficient method for the separation and analysis of Canagliflozin and its isomeric impurities utilizing the Waters ACQUITY UPC² (UltraPerformance Convergence Chromatography) System. Canagliflozin, an active pharmaceutical ingredient (API) used in the treatment of type 2 diabetes, contains multiple chiral centers, leading to the potential for isomeric impurities that must be closely monitored and controlled to ensure drug safety and efficacy.[1][2] Traditional reversed-phase liquid chromatography (RPLC) methods for this analysis are often plagued by long run times and insufficient resolution of critical isomeric pairs.[2][3][4] This protocol details a superior approach using convergence chromatography, which leverages the unique properties of compressed carbon dioxide as the primary mobile phase to achieve rapid, high-efficiency, and high-resolution separations. The developed method reduces analysis time from over 60 minutes to approximately 11 minutes, offering significant improvements in throughput and a reduction in solvent consumption.[2][3]

Introduction: The Challenge of Isomeric Purity in Canagliflozin

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is distinguished as a C-glycoside compound.[5] Its complex structure features several stereocenters, making the synthesis susceptible to the formation of various stereoisomers, including diastereomers and enantiomers. The primary active pharmaceutical ingredient is the β-anomer, while the α-anomer is a common process-related impurity that must be quantified and controlled.[3][6]

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate strict control over impurities in pharmaceutical products.[7] Isomeric impurities can exhibit different pharmacological and toxicological profiles, making their effective separation and quantification a critical aspect of quality control in drug development and manufacturing.

Conventional RPLC methods often struggle to provide adequate separation for the structurally similar α and β isomers of Canagliflozin, typically requiring lengthy run times of up to 65 minutes and still failing to achieve baseline resolution.[1][2][3] This limitation not only hampers productivity but also poses challenges for scaling up to preparative chromatography for impurity isolation and characterization.[3][4]

UltraPerformance Convergence Chromatography (UPC²) emerges as a powerful alternative. This technique combines the principles of normal-phase liquid chromatography with the ease of use of reversed-phase LC, utilizing compressed CO₂ as the primary mobile phase.[8] The low viscosity and high diffusivity of the CO₂-based mobile phase enable faster separations and higher efficiencies.[1] By providing orthogonal selectivity to RPLC, UPC² is exceptionally well-suited for resolving complex mixtures of isomers that are challenging by other means.[3][9]

Principles and Causality of Experimental Choices

The success of this method hinges on the unique capabilities of the ACQUITY UPC² system and a logical approach to method development.

The ACQUITY UPC² System: A Paradigm Shift

The ACQUITY UPC² system is designed to use compressed liquid CO₂ as the primary mobile phase, which is significantly less viscous and more diffusive than traditional liquid mobile phases.[1] This allows for the use of smaller particle columns (sub-2-μm) at higher flow rates without generating excessive backpressure, leading to dramatically faster and more efficient separations. The system's ability to precisely control pressure and temperature allows for fine-tuning of the mobile phase's solvating power and density, providing an additional dimension for optimizing selectivity.[8]

Chiral Stationary Phase (CSP) Selection: The Key to Recognition

The separation of enantiomers and diastereomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP). For Canagliflozin, polysaccharide-based CSPs are highly effective due to their broad enantioselectivity.[4][10]

  • Mechanism of Polysaccharide CSPs: These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form complex three-dimensional structures with chiral grooves and cavities.[11][12] Chiral recognition occurs through a combination of intermolecular interactions between the analyte and the stationary phase, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[11][13] The precise fit of an isomer into these chiral pockets determines its retention time, allowing for separation.

  • ACQUITY UPC² Trefoil Columns: This method utilizes columns from the Waters ACQUITY UPC² Trefoil family (e.g., AMY1, CEL1, CEL2), which are based on modified polysaccharide chemistries.[1][3][14] These columns are specifically designed for high-performance convergence chromatography, offering robust and reproducible separations with broad-spectrum chiral selectivity.[1][14] Screening multiple Trefoil columns is a common strategy in method development to quickly identify the optimal stationary phase for a given separation.[15]

Mobile Phase Optimization: Driving the Separation

The mobile phase in UPC² consists of compressed CO₂ and an organic co-solvent, often referred to as a modifier.

  • Carbon Dioxide (CO₂): Serves as the weak eluent. Its primary role is to carry the sample through the column. Its solvating power can be manipulated by adjusting the system's back pressure and temperature.[8]

  • Co-solvent (Modifier): An organic solvent, such as methanol, ethanol, or isopropanol, is added to the CO₂ to increase the mobile phase strength and elute the analytes from the column.[9] The choice and concentration of the co-solvent are critical parameters for controlling retention and selectivity. Alcohols like methanol are effective for a wide range of compounds and are highly miscible with CO₂.

  • Additives: Small amounts of acidic or basic additives (e.g., formic acid, ammonium hydroxide, diethylamine) can be incorporated into the co-solvent.[16][17] These additives play a crucial role in improving peak shape, especially for basic or acidic analytes, by minimizing undesirable interactions with the stationary phase and suppressing ionization.[16]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis of Canagliflozin and its isomeric impurities.

Materials and Reagents
  • Canagliflozin Reference Standard and Sample: Containing the β-isomer (API) and α-isomer impurity.

  • Carbon Dioxide (CO₂): SFC-grade or better.

  • Methanol: HPLC-grade or better.

  • Isopropanol (IPA): HPLC-grade or better.

  • Ethanol: HPLC-grade or better.

  • Ammonium Hydroxide (NH₄OH): Reagent-grade.

  • Sample Diluent: Methanol or a mixture of Methanol/Isopropanol.

Instrumentation and Chromatographic Conditions
  • System: Waters ACQUITY UPC² System with Photodiode Array (PDA) Detector. An ACQUITY SQD (Single Quadrupole Detector) can be used for mass confirmation.[2][7]

  • Column: ACQUITY UPC² Trefoil AMY1, 2.5 µm, 3.0 x 150 mm (This is a representative column; screening other polysaccharide CSPs like Trefoil CEL1/CEL2 or Diacel ChiralPak series is recommended during method development).[18]

  • Software: Waters Empower 3 Chromatography Data Software.

Table 1: Optimized ACQUITY UPC² Method Parameters

ParameterRecommended SettingRationale
Mobile Phase A Carbon Dioxide (CO₂)Primary mobile phase for UPC².
Mobile Phase B Methanol with 0.2% Ammonium HydroxideCo-solvent to increase elution strength; additive improves peak shape.
Flow Rate 2.0 mL/minProvides rapid analysis while maintaining efficiency on a sub-3-µm column.
Column Temperature 45 °CInfluences mobile phase density and analyte-stationary phase kinetics, optimizing selectivity.
ABPR Pressure 1500 psi (approx. 103 bar)Controls CO₂ density, affecting solvating power and retention.
Injection Volume 1.0 µLBalances sensitivity with minimizing potential for peak distortion from the injection solvent.
PDA Wavelength 290 nmWavelength of maximum absorbance for Canagliflozin.
Gradient Elution 5% to 40% B over 8 minutes, then re-equilibrateA gradient is essential for eluting all impurities and the main peak with good peak shape in a reasonable time.
Run Time 11 minutesSignificantly faster than traditional RPLC methods.[3]
Standard and Sample Preparation Protocol
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of Canagliflozin reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent (Methanol).

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the sample diluent.

  • Sample Solution: Prepare the sample containing Canagliflozin API at a similar concentration to the working standard using the same diluent. Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before placing them in the autosampler.

Analytical Workflow

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis UPC² Analysis cluster_data Data Processing prep1 Weigh Canagliflozin Sample/Standard prep2 Dissolve in Methanol Diluent prep1->prep2 prep3 Filter through 0.22 µm Syringe Filter prep2->prep3 analysis1 Inject 1.0 µL onto ACQUITY UPC² System prep3->analysis1 Transfer to Vial analysis2 Separation on Trefoil AMY1 Column analysis1->analysis2 analysis3 Detection by PDA at 290 nm analysis2->analysis3 data1 Integrate Peaks using Empower 3 analysis3->data1 Chromatogram data2 Identify and Quantify Isomeric Impurities data1->data2 data3 Generate Report data2->data3

Caption: Workflow for Canagliflozin Isomeric Impurity Analysis.

Results and Discussion

The application of the described UPC² method provides a significant improvement over existing techniques.

Chromatographic Performance

Under the optimized conditions, the method achieves excellent separation of the Canagliflozin β-isomer from its critical α-isomer impurity, as well as another unknown isomer that may be present.[3] The typical elution order is the Canagliflozin β-isomer, followed by an unknown isomer, and finally the α-isomer.[3] This separation is accomplished in an 11-minute run time, a stark contrast to the 65-minute runs required by RPLC methods.[2][3]

Table 2: Typical Retention Times and System Suitability

CompoundRetention Time (min)Tailing Factor (USP)Resolution (USP) vs. Previous Peak
Canagliflozin (β-Isomer)~6.6< 1.5-
Unknown Isomer~7.2< 1.5> 2.0
Canagliflozin (α-Isomer)~8.4< 1.5> 2.0

Note: Retention times are approximate and may vary slightly based on specific system conditions.

The method demonstrates excellent reproducibility, with relative standard deviations (%RSD) for retention time and peak area typically below 1.0% for replicate injections, which is well within the requirements for pharmaceutical quality control.[3]

Method Validation and Trustworthiness

To be implemented in a regulated environment, this protocol must be validated according to ICH guidelines.[7][11] The validation process establishes the method's trustworthiness and ensures it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[7] This is demonstrated by the baseline resolution of the isomeric impurities from the main Canagliflozin peak and from each other. Mass spectrometry can be used as an orthogonal detection technique to confirm the identity of each peak.[3]

  • Linearity: The method should demonstrate a linear relationship between analyte concentration and detector response over a specified range.

  • Accuracy and Precision: The method must be shown to be both accurate (close to the true value) and precise (reproducible).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the impurities can be reliably detected and quantified, respectively.[9] This is critical for controlling impurities at very low levels.

  • Robustness: The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature), demonstrating its reliability for routine use.

The diagram below outlines the logical relationship between the core analytical principles and the validation outcomes that ensure a trustworthy and self-validating system.

G cluster_principles Core Analytical Principles cluster_performance Method Performance Metrics cluster_validation Validation & Trustworthiness UPC2 UPC² Technology (High Efficiency) Speed Rapid Analysis (~11 min) UPC2->Speed CSP Chiral Stationary Phase (High Selectivity) Resolution Baseline Resolution (Rs > 2.0) CSP->Resolution MobilePhase Optimized Mobile Phase (Peak Shape & Resolution) MobilePhase->Resolution Reproducibility High Reproducibility (%RSD < 1%) Speed->Reproducibility Specificity Specificity Resolution->Specificity Accuracy Accuracy & Precision Reproducibility->Accuracy Trust Trustworthy & Self-Validating System Specificity->Trust Accuracy->Trust Robustness Robustness Robustness->Trust

Caption: Interdependence of Principles, Performance, and Validation.

Conclusion

The Waters ACQUITY UPC² System provides a superior analytical solution for the challenging separation of Canagliflozin and its isomeric impurities. This application note details a method that is rapid, highly selective, and robust, offering a significant improvement over traditional RPLC techniques. By leveraging the principles of convergence chromatography with advanced chiral stationary phase technology, this protocol enables laboratories to achieve baseline resolution of critical isomers in a fraction of the time, thereby increasing sample throughput, reducing solvent consumption, and ensuring the quality and safety of the final drug product. The self-validating nature of the protocol, grounded in sound chromatographic principles and adherence to regulatory validation standards, makes it an authoritative and trustworthy method for implementation in research, development, and quality control environments.

References

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System. [Link]

  • Waters Corporation. (n.d.). The Use of ACQUITY UPC2 and the Waters SFC Investigator System for the Analysis, Separation, and Isolation of Canagliflozin and Two Isomeric Impurities. [Link]

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin. [Link]

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System. [Link]

  • Technology Networks. (2015, March 9). Waters Extends ACQUITY UPC2 Portfolio with New Columns for Chiral and Achiral Separations. [Link]

  • Alsante, K. M., et al. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Chiral Technologies Europe. (n.d.). DAICEL CHIRALPAK® and CHIRALCEL® Columns. [Link]

  • Bari, S. B., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • Waters Corporation. (n.d.). ACQUITY UPC2 System. [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. [Link]

  • Waters Corporation. (n.d.). ultraperformance convergence chromatography. [Link]

  • LabRulez LCMS. (n.d.). Getting Started with UltraPerformance Convergence Chromatography. [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • PubChem. (n.d.). Canagliflozin alpha-Isomer Impurity. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (2014). ACQUITY UPC2 Columns for Chiral and Achiral Separations. [Link]

  • Patel, B., & Patel, M. (2020). A Stability-Indicating RP-HPLC Method for the Determination of Canagliflozin and its Impurities in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(6), 2814-2822. [Link]

  • International Council for Harmonisation. (2022). ICH Q14: Analytical Procedure Development and ICH Q2(R2): Validation of Analytical Procedures. [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. [Link]

  • Sandra, P., et al. (2022). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 27(20), 6917. [Link]

  • Berger, T. A., & Deye, J. F. (1991). Role of additives in packed column supercritical fluid chromatography: suppression of solute ionization. Journal of Chromatography A, 547, 377-392. [Link]

  • Waters Corporation. (n.d.). What co-solvent basic modifiers are suggested for SFC or UPC2?. [Link]

  • PubChem. (n.d.). Canagliflozin. National Center for Biotechnology Information. [Link]

  • Desfontaine, V., et al. (2017). Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases. Journal of Chromatography A, 1523, 224-237. [Link]

  • Farcas, A. D., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2209. [Link]

  • European Medicines Agency. (n.d.). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry #169: Drug Substance. [Link]

  • Kumar, V., & Singh, S. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega, 8(7), 6843-6853. [Link]

  • precisionFDA. (n.d.). CANAGLIFLOZIN. [Link]

  • ResearchGate. (n.d.). Chemical structures of SGLT2 inhibitors. [Link]

Sources

Troubleshooting & Optimization

"troubleshooting peak tailing in Canagliflozin HPLC analysis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Troubleshooting Guide for Canagliflozin HPLC Analysis. As a Senior Application Scientist, I've designed this resource to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play when analyzing Canagliflozin. Peak tailing is a common issue that can compromise quantification and method validity. This guide offers a structured, in-depth approach to diagnosing and resolving this problem, ensuring the integrity and robustness of your analytical results.

Part 1: Understanding the Fundamentals of Peak Tailing

Before diving into Canagliflozin-specific issues, it's crucial to grasp the underlying causes of peak asymmetry.

Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a chromatographic phenomenon where the latter half of a peak is broader than the front half, creating a "tail".[1] Ideally, chromatographic peaks should be symmetrical and Gaussian in shape. Tailing is undesirable as it can conceal small peaks eluting on the tail of a larger one, complicate peak integration, and reduce overall resolution.[2]

The degree of tailing is commonly measured using the Asymmetry Factor (As) or the USP Tailing Factor (Tf) .

  • Asymmetry Factor (As): Calculated as As = B / A, where B is the distance from the peak center to the tailing edge and A is the distance from the leading edge to the peak center, both measured at 10% of the peak height. An As value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.[3]

  • USP Tailing Factor (Tf): Calculated as Tf = W₅ / (2 * f), where W₅ is the peak width at 5% of the peak height and f is the distance from the leading edge to the peak maximum at 5% height. A Tf of 1 indicates symmetry, while values greater than 1 are tailing. Many regulatory methods require a tailing factor of less than 2.0.[2]

Q2: What are the most common root causes of peak tailing in reversed-phase HPLC?

Peak tailing primarily occurs when an analyte interacts with the stationary phase through more than one retention mechanism.[3] In reversed-phase HPLC, the primary mechanism is hydrophobic interaction. Any secondary, unwanted interactions can delay the elution of a fraction of the analyte molecules, causing the peak to tail. The diagram below outlines the most frequent culprits.

Root Root Causes of Peak Tailing Column Column Issues Root->Column MobilePhase Mobile Phase Issues Root->MobilePhase Sample Sample-Related Issues Root->Sample System System Issues Root->System Silanol Secondary Silanol Interactions Column->Silanol Void Column Void / Bed Deformation Column->Void Frit Blocked Inlet Frit Column->Frit Contamination Column Contamination Column->Contamination pH Inappropriate pH / Buffer MobilePhase->pH Modifier Incorrect Organic Modifier MobilePhase->Modifier Ionic Insufficient Ionic Strength MobilePhase->Ionic Overload Mass Overload Sample->Overload Solvent Strong Sample Solvent Effect Sample->Solvent DeadVolume Extra-Column Dead Volume System->DeadVolume

Caption: Primary categories of issues leading to peak tailing in HPLC.

Part 2: Troubleshooting Peak Tailing for Canagliflozin

While general principles apply, effective troubleshooting requires understanding the specific chemical properties of Canagliflozin and how it interacts with the chromatographic system.

Canagliflozin Properties at a Glance:

  • Structure: A C-glucoside with a thiophene ring, containing multiple polar hydroxyl groups.[4][5]

  • pKa: The hydroxyl groups are weakly acidic, with a predicted pKa around 13.34.[6][7] This means Canagliflozin is a neutral, polar molecule in typical reversed-phase pH ranges.

  • Solubility: Soluble in organic solvents like DMSO.[6][8]

Q3: My Canagliflozin peak is tailing. What is a logical first step?

A systematic approach is key to efficiently identifying the problem. Before making any changes, confirm that the issue is reproducible. If it is, follow a logical workflow to isolate the variable causing the tailing.

start Peak Tailing Observed for Canagliflozin check_system 1. Check System Suitability (Pressure, Baseline Noise) start->check_system check_all_peaks 2. Is Tailing on All Peaks or Just Canagliflozin? check_system->check_all_peaks all_peaks Tailing on ALL Peaks check_all_peaks->all_peaks All cana_only Tailing on Canagliflozin ONLY check_all_peaks->cana_only Cana Only all_path_1 Likely a System or Column Hardware Issue all_peaks->all_path_1 cana_path_1 Likely a Chemical Interaction Issue cana_only->cana_path_1 all_path_2 Check for Leaks Inspect Column (Void/Frit) Consider Extra-Column Volume all_path_1->all_path_2 solution Problem Resolved all_path_2->solution check_mobile_phase 3. Evaluate Mobile Phase (pH, Buffer Prep, Age) cana_path_1->check_mobile_phase check_column_chem 4. Evaluate Column Chemistry (Age, Type, Contamination) check_mobile_phase->check_column_chem check_sample_prep 5. Evaluate Sample Preparation (Solvent Mismatch, Concentration) check_column_chem->check_sample_prep check_sample_prep->solution

Caption: A systematic workflow for troubleshooting Canagliflozin peak tailing.

Q4: Could secondary interactions with the HPLC column be the problem?

Yes, this is the most probable cause of peak-specific tailing for polar analytes like Canagliflozin. The issue stems from residual silanol groups on the surface of the silica-based stationary phase.[9]

  • Mechanism of Interaction: Even though Canagliflozin is neutral, its numerous hydroxyl (-OH) groups can form strong hydrogen bonds with active silanol groups (Si-OH) on the silica surface. At mobile phase pH levels above 3, these silanols become ionized (Si-O⁻), creating highly active sites that can strongly interact with polar molecules, delaying their elution and causing tailing.[3][10]

Mechanism of Secondary Silanol Interaction cluster_0 Silica Surface Silica Si Silanol O⁻ Silica->Silanol Ionized Silanol (Active Site) Si_O Si-O-Si... Canagliflozin Canagliflozin Molecule (with polar -OH groups) Canagliflozin->Silanol Secondary Retention Interaction Hydrogen Bonding / Dipole Interaction

Caption: Unwanted interaction between Canagliflozin and an active silanol site.

Solutions:

  • Use a High-Purity, End-Capped Column: Modern Type B silica columns are manufactured to have fewer and less acidic residual silanols.[11] "End-capping" further deactivates these sites by reacting them with a small silylating agent.[3] Always choose a column marketed as "inert," "base-deactivated," or specifically designed for polar compounds.

  • Consider a Different Stationary Phase: If tailing persists, phases other than C18, such as those with embedded polar groups or alternative bonding (e.g., Phenyl-Hexyl), can offer different selectivity and reduce silanol interactions. Non-silica-based columns (e.g., polymeric) eliminate the problem of silanols entirely.[11]

  • Check Column Age and Health: An older column may have stationary phase degradation or accumulated contaminants that create active sites. If the column is old or has been used with harsh conditions, replace it.

Q5: How does mobile phase pH affect the Canagliflozin peak shape?

Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds and mitigating silanol interactions.[12][13]

  • The Causality: The goal is to suppress the ionization of the surface silanol groups. By operating at a low pH (e.g., pH ≤ 3), the silanol groups (Si-O⁻) become protonated (Si-OH).[11] These protonated silanols are much less reactive and less likely to cause tailing through strong secondary interactions.[3] Several successful published methods for Canagliflozin utilize acidic mobile phases for this exact reason.[14]

Table 1: Mobile Phase pH Optimization for Canagliflozin Analysis

pH Range Recommended Buffer/Additive (0.1-0.2%) Effect on Silanol Activity Expected Impact on Canagliflozin Peak
2.5 - 3.5 Formic Acid, Trifluoroacetic Acid (TFA) Suppressed: Silanols are protonated and largely inert. Optimal: Peak tailing is significantly reduced or eliminated.
4.0 - 6.0 Acetate Buffer, Formate Buffer Partially Active: Silanols begin to ionize, increasing potential for interaction. Moderate Tailing Possible: Peak shape may degrade.

| > 6.5 | Phosphate Buffer | Highly Active: Silanols are mostly ionized and highly reactive. | Severe Tailing Likely: Not recommended without other tailing-suppression strategies. |

Q6: Can my choice of organic modifier or buffer impact tailing?

Absolutely. Beyond pH, other mobile phase components are critical.

  • Organic Modifier: The most common modifiers are acetonitrile (ACN) and methanol (MeOH).

    • Acetonitrile: Generally has a lower viscosity and higher elution strength, often leading to sharper, more efficient peaks. It is the preferred choice in many Canagliflozin methods.[14]

    • Methanol: Can sometimes offer different selectivity and may be better at masking some silanol interactions. If you are using ACN and still see tailing, substituting it with methanol is a valid troubleshooting step.[15]

  • Buffer Type and Concentration:

    • Use a Buffer: When operating near a pH of 4-6, plain water and acid are not sufficient to control pH. A buffer (e.g., ammonium formate, ammonium acetate) at a concentration of 10-20 mM is necessary to maintain a stable pH and ensure reproducible chromatography.

    • Competitive Masking: Buffer cations (like NH₄⁺ from ammonium formate) can compete with the analyte for interaction with ionized silanol sites, effectively "masking" them and improving peak shape.[16] This is a key reason why buffered mobile phases often yield better results than simple acid/water mixtures.

Q7: My Canagliflozin standard is dissolved in 100% DMSO. Could this be the cause of my tailing or split peaks?

Yes, this is a very common and often overlooked cause of peak distortion known as the sample solvent effect .[17]

  • The Mechanism: If your sample is dissolved in a solvent that is significantly "stronger" (has a higher elution strength) than your mobile phase, the sample does not properly focus at the head of the column.[18] Instead of a tight band, it travels down the column in the strong solvent plug, leading to broad, distorted, or even split peaks.[19][20] This is particularly problematic in gradient elution where the initial mobile phase is highly aqueous (weak).

Solutions:

  • Match the Solvents: Ideally, dissolve your sample in the initial mobile phase composition.

  • Reduce Solvent Strength: If solubility is an issue, dissolve the sample in the minimum amount of strong solvent (like DMSO or ACN) and then dilute it with the mobile phase or water.

  • Inject a Smaller Volume: Reducing the injection volume minimizes the amount of strong solvent introduced onto the column, lessening its detrimental effect.

Part 3: Key Experimental Protocols

Protocol 1: Column Cleaning and Regeneration

If you suspect column contamination is causing peak tailing, a systematic flush can restore performance. Disconnect the column from the detector to avoid contamination.

StepSolventFlow RateDuration (Column Volumes)Purpose
1Mobile Phase (without buffer)Nominal~10Remove buffer salts.
2100% Water (HPLC Grade)Nominal~10Remove residual aqueous components.
3Isopropanol (IPA)Half of Nominal~20Transition to strong organic solvent.
4Dichloromethane (DCM) / Hexane*Half of Nominal~20Remove strongly adsorbed non-polar contaminants.
5Isopropanol (IPA)Half of Nominal~20Transition back to reversed-phase conditions.
6100% Acetonitrile or MethanolNominal~15Final rinse and storage solvent.
7Re-equilibrate with Mobile PhaseNominal~20-30Prepare column for analysis.

*Note: Always check your column's user manual for solvent compatibility. When switching between immiscible solvents like hexane and water, an intermediate solvent like IPA is mandatory.[21]

Part 4: Frequently Asked Questions (FAQs)

  • Q: My peak tailing gets worse over a sequence of injections. What's happening?

    • A: This strongly suggests column contamination or degradation. Sample matrix components may be accumulating on the column, creating active sites. Implement the column cleaning protocol and consider using a guard column to protect your analytical column.

  • Q: Could increasing the column temperature help with tailing?

    • A: Yes. Increasing the temperature (e.g., to 35-45 °C) reduces mobile phase viscosity and can improve mass transfer kinetics, often leading to sharper, more symmetrical peaks.[15] However, be aware that it can also change selectivity.

  • Q: I switched to a new brand of C18 column and now my peak is tailing. Why?

    • A: Not all C18 columns are the same. They differ in silica purity (Type A vs. Type B), surface area, pore size, carbon load, and, most importantly, the effectiveness of the end-capping.[9] The new column may have higher silanol activity. Always use a well-characterized, high-purity column for reproducible results.

References

  • International Journal of Pharmacy. (n.d.). RP-HPLC method development and validation for the estimation of canagliflozin in tablet dosage form. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2021). A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marke. Retrieved from [Link]

  • ACS Omega. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. Retrieved from [Link]

  • ACS Omega. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • ResearchGate. (2025). Method Development and Validation of Canagliflozin by using RP-HPLC in Pure and Tablet Dosage Form. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Canagliflozin. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Lösungsfabrik. (2017). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). A validated stability indicating RP-HPLC method for estimation of canagliflozin in dosage form. Retrieved from [Link]

  • LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Advances in Pharmacology and Pharmacy. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Retrieved from [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Canagliflozin. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]

  • PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]

Sources

"improving resolution between Canagliflozin alpha and beta isomers"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the chromatographic resolution between canagliflozin alpha (α) and beta (β) isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical separation of these critical compounds. As the pharmacologically active entity is the β-isomer, achieving robust and reproducible separation from its α-anomer is paramount for accurate quantification and quality control.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome separation hurdles and ensure the integrity of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of canagliflozin isomers.

Q1: What are the canagliflozin α and β isomers, and why is their separation important?

Canagliflozin is a C-glucoside, and the α and β isomers are anomers, which are diastereomers that differ in the configuration at the anomeric carbon of the glucopyranosyl ring. The β-isomer is the therapeutically active form of the drug. The α-isomer is considered a process-related impurity that can be present in the final active pharmaceutical ingredient (API).[2] Regulatory agencies require the accurate quantification of such isomers to ensure the safety and efficacy of the drug product. Therefore, a robust analytical method capable of baseline-resolving these two isomers is essential.

Q2: What are the primary challenges in separating canagliflozin α and β isomers?

The primary challenge lies in the subtle structural difference between the two isomers, which results in very similar physicochemical properties. This similarity makes their separation by conventional reversed-phase or normal-phase high-performance liquid chromatography (HPLC) challenging, often leading to poor resolution or co-elution.[2]

Q3: What are the recommended starting chromatographic techniques for this separation?

Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is the most commonly employed technique for the separation of canagliflozin and its related impurities, including the α-isomer.[3][4] For more challenging separations or for faster analysis times, Ultra-Performance Convergence Chromatography (UPC²) has been shown to provide excellent resolution and significantly shorter run times compared to traditional HPLC methods.[2][5][6]

Q4: I have a sample of canagliflozin; what is a good starting point for sample preparation?

A common starting point for sample preparation involves dissolving the canagliflozin sample in the mobile phase or a diluent with a similar composition. A typical concentration for analysis is around 0.2 mg/mL.[1] It is crucial to ensure complete dissolution of the sample to avoid issues with peak shape and reproducibility. Sonication can be employed to aid dissolution. The sample solution should then be filtered through a 0.45 µm filter prior to injection to protect the column and instrument from particulate matter.

Troubleshooting Guide: Resolving Common Separation Issues

This section provides a structured, question-and-answer-based approach to troubleshooting common problems encountered during the separation of canagliflozin α and β isomers.

Problem 1: Poor Resolution (Rs < 1.5) Between α and β Isomer Peaks

Q: My chromatogram shows overlapping peaks for the α and β isomers of canagliflozin. How can I improve the resolution?

A: As a Senior Application Scientist, my first step would be to systematically evaluate and optimize the key chromatographic parameters. Here’s a logical workflow to follow:

1. Verify and Optimize Mobile Phase Composition:

  • Organic Modifier Ratio: The ratio of the organic solvent (typically acetonitrile) to the aqueous phase is a critical factor influencing retention and selectivity.

    • Causality: A lower percentage of the organic modifier will generally increase retention times, providing more opportunity for the analytes to interact with the stationary phase, which can lead to improved resolution.

    • Actionable Protocol:

      • Start with a mobile phase of Acetonitrile:Water (43:57 v/v).[1]

      • If resolution is poor, systematically decrease the acetonitrile percentage in 2% increments (e.g., to 41:59, then 39:61).

      • Allow the column to equilibrate for at least 10-15 column volumes with each new mobile phase composition before injecting the sample.

      • Monitor the resolution (Rs) and retention times of the α and β isomers.

  • Aqueous Phase pH: While many methods use neutral water, adjusting the pH of the aqueous phase with a buffer can sometimes influence the ionization state of the analytes and silanol groups on the stationary phase, thereby altering selectivity.

    • Causality: Canagliflozin has several hydroxyl groups, and subtle changes in pH can affect hydrogen bonding interactions with the stationary phase.

    • Actionable Protocol:

      • Prepare a buffered mobile phase, for example, a phosphate buffer at pH 3.5.

      • Evaluate the separation using a mobile phase of Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v).

      • Compare the resolution obtained with the buffered mobile phase to that with neutral water.

2. Evaluate Column Chemistry:

  • Stationary Phase Selection: While a standard C18 column is a good starting point, not all C18 columns are created equal. Differences in end-capping, silica purity, and bonding density can significantly impact selectivity for closely related isomers.

    • Causality: Different C18 phases offer varying degrees of hydrophobicity and silanol activity, which can influence the separation of diastereomers.

    • Recommendation: If resolution is still not optimal on your current C18 column, consider trying a C18 column from a different manufacturer with a different bonding technology. For example, a column with a different carbon load or a polar-embedded C18 phase might offer alternative selectivity.

3. Optimize Instrumental Parameters:

  • Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence peak shape and resolution.

    • Causality: Generally, lower temperatures increase mobile phase viscosity and can lead to broader peaks, but in some cases, can improve selectivity for isomers. Conversely, higher temperatures can improve efficiency but may decrease selectivity.

    • Actionable Protocol:

      • Set the column temperature to 25 °C as a starting point.[1]

      • If resolution is inadequate, evaluate the separation at a lower temperature (e.g., 20 °C) and a higher temperature (e.g., 30 °C and 40 °C).[1]

      • Ensure the system is allowed to fully equilibrate at each new temperature before analysis.

  • Flow Rate: The flow rate of the mobile phase impacts the time the analytes spend in the column and can affect both efficiency and resolution.

    • Causality: Lower flow rates generally lead to higher efficiency (more theoretical plates) and can improve the resolution of closely eluting peaks, albeit at the cost of longer run times.

    • Actionable Protocol:

      • A typical starting flow rate is 1.0 mL/min.[1]

      • If resolution is poor, try reducing the flow rate to 0.8 mL/min.

      • Monitor the impact on resolution, peak width, and analysis time.

Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor resolution between canagliflozin isomers.

Problem 2: Peak Tailing of One or Both Isomer Peaks

Q: I am observing significant peak tailing for my canagliflozin isomer peaks, which is affecting integration and accuracy. What are the likely causes and how can I fix this?

A: Peak tailing for polar compounds like canagliflozin on reversed-phase columns is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here’s how to address this issue:

1. Mobile Phase pH Adjustment:

  • Causality: At neutral pH, residual silanols on the silica packing can be ionized and interact with the polar hydroxyl groups of canagliflozin, leading to peak tailing. Lowering the pH of the mobile phase protonates these silanols, reducing these unwanted secondary interactions.

  • Actionable Protocol:

    • Introduce an acidic modifier to the mobile phase. A common choice is 0.1% formic acid or a phosphate buffer at a low pH (e.g., 3.0-3.5).

    • Prepare a mobile phase of Acetonitrile:Water with 0.1% Formic Acid (adjust the ratio for optimal retention).

    • Equilibrate the column thoroughly with the new mobile phase and observe the peak shape.

2. Column Selection and Care:

  • Causality: Older columns or columns that have been used with aggressive mobile phases may have a higher population of exposed silanol groups. Using a high-purity, well-end-capped C18 column is crucial.

  • Recommendation:

    • Ensure you are using a high-quality, modern C18 column known for good peak shape with polar analytes.

    • If the column is old or has been used extensively, consider replacing it.

    • Always dedicate a column to a specific method or type of analysis to prolong its life and ensure consistent performance.

3. Sample Overload:

  • Causality: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.

  • Actionable Protocol:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the diluted samples and observe the peak shape. If the tailing improves with dilution, sample overload was a contributing factor.

    • Determine the optimal sample concentration that provides a good signal without compromising peak shape.

4. Sample Diluent Effects:

  • Causality: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile), it can cause peak distortion at the point of injection.

  • Actionable Protocol:

    • Whenever possible, dissolve and dilute your sample in the initial mobile phase.

    • If a stronger solvent is required for solubility, keep the volume of the strong solvent as low as possible and ensure the injection volume is small.

Peak_Tailing Start Peak Tailing Observed Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Start->Adjust_pH Check_Column Evaluate Column Condition Adjust_pH->Check_Column Tailing Persists Improved Peak Shape Improved Adjust_pH->Improved Tailing Reduced Check_Overload Check for Sample Overload Check_Column->Check_Overload Tailing Persists Check_Column->Improved New Column Improves Shape Check_Diluent Check Sample Diluent Check_Overload->Check_Diluent Tailing Persists Check_Overload->Improved Dilution Improves Shape Check_Diluent->Improved Matching Diluent Improves Shape

Sources

Technical Support Center: Optimization of Mobile Phase for Canagliflozin Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic separation of Canagliflozin isomers. Canagliflozin, an antidiabetic drug, exists as a β-isomer, but its synthesis can result in the formation of the undesired α-isomer.[1][2] Regulatory guidelines necessitate the accurate quantification and control of these isomers, making their chromatographic separation a critical step in drug development and quality control.

Achieving baseline separation of these anomers can be challenging. Traditional reversed-phase (RP) chromatography methods often suffer from long run times and insufficient resolution.[3] This guide provides field-proven insights, troubleshooting workflows, and answers to frequently asked questions to help you develop and optimize a robust mobile phase for this specific application.

Frequently Asked Questions (FAQs)

This section addresses foundational questions for analysts beginning method development for Canagliflozin isomers.

Q1: What are the primary isomers of Canagliflozin that need to be separated?

The primary isomers of concern are the α (alpha) and β (beta) anomers. Canagliflozin itself is the β-isomer.[1] The α-isomer is a process-related impurity that must be monitored and controlled. The key challenge lies in their structural similarity, which makes them difficult to resolve using standard chromatographic techniques.

Q2: What is a good starting point for a mobile phase in Reversed-Phase HPLC (RP-HPLC)?

Based on established methods, a simple mobile phase consisting of acetonitrile and water on a C18 column is a validated starting point. A Chinese patent details a method that effectively separates the α and β isomers with a resolution between 1.35 and 3.95.[4]

  • Recommended Starting Conditions:

    • Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm)[4]

    • Mobile Phase: Acetonitrile and Water[4]

    • Composition: Start with an isocratic elution using a volumetric ratio of Acetonitrile:Water between 38:62 and 47:53.[4] A 40:60 (v/v) ratio is a robust initial condition.

    • Flow Rate: 1.0 mL/min[4][5]

    • Column Temperature: 25-30°C[4]

    • Detection Wavelength: 290 nm[5][6][7][8]

Q3: How do different organic modifiers, like acetonitrile and methanol, affect the separation?

The choice of organic modifier alters the selectivity of the separation.

  • Acetonitrile: Generally provides lower viscosity (leading to lower backpressure) and different selectivity compared to methanol. It is often preferred for separating structurally similar compounds and is the modifier used in several successful Canagliflozin isomer separation methods.[4][5]

  • Methanol: Can offer unique selectivity due to its protic nature, which allows for different hydrogen bonding interactions with the analyte and stationary phase. A mobile phase of 5 mM Ammonium formate:Methanol (25:75 v/v) has been used for the analysis of Canagliflozin.[6]

If you are not achieving adequate separation with acetonitrile, substituting it with methanol or using a ternary mixture (e.g., Acetonitrile:Methanol:Water) can be a logical next step in method development.[9]

Q4: What is the role of pH and mobile phase additives (buffers, acids)?

Mobile phase additives are crucial for controlling peak shape and retention time by maintaining a consistent ionization state of the analyte.[10][11]

  • Mechanism: Canagliflozin has functional groups that can ionize depending on the mobile phase pH. In RP-HPLC, it is ideal to work at a pH where the analyte is in a single, neutral state to avoid peak tailing and ensure reproducible retention. Additives like trifluoroacetic acid (TFA), formic acid, or buffers (ammonium formate, phosphate) are used to control the pH.[6][12][13]

  • Practical Application: For Canagliflozin, methods have been developed using 0.2% v/v TFA in the aqueous portion of the mobile phase or using buffers like 5 mM ammonium formate.[6][13] Adding a small amount (0.05-0.1%) of a weak acid like formic or acetic acid to the mobile phase is a common strategy to improve peak shape for polar compounds.

Q5: Are there more advanced chromatographic techniques for this separation?

Yes. While RP-HPLC is feasible, it can be time-consuming. UltraPerformance Convergence Chromatography™ (UPC²), a form of supercritical fluid chromatography (SFC), has been shown to be a superior technique. It leverages the unique properties of compressed CO₂ mixed with organic solvents.[1][2]

  • Advantages of UPC²:

    • Speed: A separation can be achieved in as little as 11 minutes, compared to 65 minutes for some RP methods.[1]

    • Efficiency & Selectivity: Provides higher separation efficiency and selectivity for complex isomeric mixtures.[1][3]

    • Reduced Solvent Consumption: It is a "greener" technique that uses significantly less organic solvent.[1]

For labs equipped with SFC/UPC² technology, this approach is highly recommended for routine analysis and preparative scale-up.[3]

Troubleshooting Guide: Isomer Separation

This guide provides a systematic approach to resolving common issues encountered during the optimization of your mobile phase.

Problem: Poor Resolution (Rs < 1.5) Between α and β Isomers

Poor resolution is the most common challenge. The goal is to manipulate the mobile phase to increase the differential migration of the two isomers.

Potential CauseRecommended Solution(s)Scientific Rationale
Sub-optimal Mobile Phase Strength Adjust the Organic:Aqueous Ratio: Systematically vary the percentage of acetonitrile in the mobile phase in small increments (e.g., ±2%). Start from a 40% acetonitrile baseline and test 38%, 42%, 44%, etc.[4]Changing the solvent strength (elutropic strength) of the mobile phase directly impacts the retention factor (k'). Fine-tuning this ratio is the most effective way to alter the relative retention times of the isomers and improve resolution.
Incorrect Mobile Phase pH Incorporate an Acidic Modifier: Add 0.1% formic acid or 0.05% TFA to both the aqueous and organic components of your mobile phase. Ensure the final pH is at least 2 units below the pKa of any basic functional groups to ensure full protonation and a single analyte form.Inconsistent ionization leads to peak broadening and tailing, which kills resolution. Controlling the pH suppresses the ionization of silanol groups on the stationary phase and ensures the analyte is in a single, stable ionic state, leading to sharper peaks and more predictable retention.[10]
Sub-optimal Column Temperature Evaluate Temperature Effects: Test the separation at different column temperatures, for example, at 25°C, 30°C, and 35°C.[4]Temperature affects mobile phase viscosity and the kinetics of mass transfer. Sometimes, increasing the temperature can improve efficiency and resolution. Conversely, decreasing it may enhance selectivity in other cases. This parameter must be optimized empirically.
Insufficient Stationary Phase Selectivity Screen Alternative Columns: If optimization on a standard C18 fails, try a column with a different selectivity (e.g., Phenyl-Hexyl, Biphenyl, or an embedded polar group phase).Not all C18 columns are the same. Differences in end-capping and silica purity can provide the slight change in selectivity needed to resolve the isomers. Phenyl phases can offer unique π-π interactions that may be beneficial.
Problem: Poor Peak Shape (Tailing or Fronting)

Asymmetric peaks compromise integration accuracy and resolution.

Potential CauseRecommended Solution(s)Scientific Rationale
Secondary Interactions Use a Mobile Phase Additive: As mentioned above, adding 0.1% formic acid or TFA can significantly improve peak shape.[13]Peak tailing is often caused by strong, unwanted interactions between the analyte and active silanol groups on the silica surface of the stationary phase. The acidic additive protonates these silanols, effectively "masking" them from the analyte.
Column Overload Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 50%, 25%, 10% of the original concentration) and inject. If peak shape improves at lower concentrations, you are overloading the column.Every column has a finite sample capacity. Exceeding this limit saturates the stationary phase, leading to peak fronting or tailing. Reducing the mass injected onto the column is the solution.
Column Contamination Implement a Column Wash Protocol: Flush the column with a strong solvent (that is compatible with the stationary phase) to remove strongly retained impurities. For C18, this can be a gradient wash from low to high organic, followed by 100% isopropanol.[14]Strongly adsorbed sample components can create active sites that cause peak tailing for subsequent injections. Regular cleaning is essential for maintaining column performance.[14]
Problem: Unstable or Drifting Retention Times

Reproducibility is key for a validated method. Drifting retention times indicate a system or method that is not in equilibrium.

Potential CauseRecommended Solution(s)Scientific Rationale
Insufficient Column Equilibration Increase Equilibration Time: Before starting a sequence, and between gradient runs, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.The stationary phase surface needs to fully equilibrate with the mobile phase to ensure a stable and reproducible chemical environment for the separation. Insufficient equilibration is a common cause of retention time drift at the start of a run.
Mobile Phase Preparation Issues Prepare Fresh Mobile Phase Daily: Premixed mobile phases can change composition over time due to the evaporation of the more volatile component (usually the organic modifier). Use a high-quality HPLC system with reliable mixing capabilities. Always degas the mobile phase.[15]A stable mobile phase composition is fundamental to reproducible chromatography. Even a 1% change in organic modifier concentration can cause significant shifts in retention time for sensitive separations.
"Additive Memory Effect" Dedicate a Column: If you frequently switch between methods using different acidic or basic additives, dedicate a specific column for your Canagliflozin isomer method. If not possible, perform an exhaustive flush (50-100 column volumes) when changing methods.Traces of additives (especially bases) can adsorb onto the stationary phase and alter the surface chemistry, impacting separations for many subsequent runs.[16] This "memory effect" can be a hidden cause of reproducibility issues in chiral or isomer separations.

Experimental Protocols and Data

Protocol 1: Systematic RP-HPLC Mobile Phase Optimization Workflow

This protocol outlines a logical, step-by-step process for optimizing the mobile phase.

  • System Setup and Preparation:

    • Install a C18 column (e.g., 250 x 4.6 mm, 5 µm) and set the column oven to 30°C.

    • Set the UV detector to 290 nm.[8]

    • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Prepare a sample of Canagliflozin containing both the α and β isomers at a suitable concentration (e.g., 0.5 mg/mL) in a 50:50 mixture of Acetonitrile:Water.

  • Initial Scouting Run:

    • Equilibrate the column with 40% Mobile Phase B for at least 15 minutes at 1.0 mL/min.

    • Inject the sample and perform an isocratic run for 20-30 minutes to determine the approximate retention times of the isomers.

  • Optimization of Organic Modifier Percentage:

    • Create a sequence in your chromatography data system (CDS) to test different isocratic compositions.

    • Example Sequence:

      • Run 1: 38% Acetonitrile

      • Run 2: 40% Acetonitrile

      • Run 3: 42% Acetonitrile

      • Run 4: 44% Acetonitrile

      • Run 5: 46% Acetonitrile

    • Ensure a sufficient re-equilibration step (at least 10 column volumes) is included between each run.

  • Data Evaluation:

    • For each run, calculate the USP resolution (Rs) between the α and β isomer peaks.

    • Observe the peak tailing factor (Tf) for each peak.

    • Plot Resolution vs. % Acetonitrile to find the optimal composition that provides the highest resolution (target Rs ≥ 2.0).

  • Further Optimization (If Needed):

    • If resolution is still insufficient, evaluate the effect of temperature (e.g., test at 25°C and 35°C) at the best organic percentage found in Step 4.

    • If necessary, consider replacing Acetonitrile with Methanol and repeating the scouting steps.

Table 1: Comparison of Reported Chromatographic Conditions for Canagliflozin Analysis

This table summarizes various conditions reported in the literature, providing a snapshot of successful approaches.

TechniqueStationary PhaseMobile PhaseModeRun TimeResolution (α/β)Reference
RP-HPLC C18 (5µm, 250x4.6mm)Acetonitrile : Water (38-47 : 62-53 v/v)Isocratic~20 min1.35 - 3.95[4]
RP-HPLC C18Acetonitrile : Water (50:50 v/v)Isocratic~10 minNot Specified[5]
RP-HPLC RP-Amide (2.7µm, 150x4.6mm)A: Ammonium Acetate Buffer pH 6.5B: AcetonitrileGradient65 min> 3.0[8]
RP-HPLC C18 (5µm, 250x4.6mm)0.2% TFA in Water : Acetonitrile (80:20 v/v)Isocratic15 minNot Specified[13]
UPC² (SFC) Trefoil AMY1CO₂ / Methanol with AdditiveGradient11 min> 2.4[1]

Visualized Workflow

Diagram: Troubleshooting Poor Isomer Resolution

The following diagram illustrates a logical workflow for diagnosing and solving poor resolution between the Canagliflozin α and β isomers.

TroubleshootingWorkflow start Problem: Poor Resolution (Rs < 1.5) check_mobile_phase Is Mobile Phase Strength Optimized? start->check_mobile_phase adjust_organic Systematically vary Organic Modifier % check_mobile_phase->adjust_organic No check_peak_shape Are Peaks Tailing (Tf > 1.5)? check_mobile_phase->check_peak_shape Yes adjust_organic->check_peak_shape solution Solution: Resolution Achieved adjust_organic->solution add_modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) check_peak_shape->add_modifier Yes check_temp Is Column Temperature Optimized? check_peak_shape->check_temp No add_modifier->check_temp add_modifier->solution adjust_temp Test at Higher/Lower Temperatures (e.g., 25-35°C) check_temp->adjust_temp No check_temp->solution Yes consider_column Consider Alternative Stationary Phase or Technique (UPC²) adjust_temp->consider_column adjust_temp->solution consider_column->solution

Caption: A step-by-step workflow for troubleshooting poor resolution.

References

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin. (URL: )
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. (URL: )
  • CN105548378A - Method for separation of Canagliflozin alpha and beta isomers.
  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System.
  • UPLC Estimation of an Antidiabetic Drug by Method Development and Validation Followed by Stability Indic
  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a.
  • A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marke. Asian Journal of Pharmaceutics. (URL: )
  • Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Canagliflozin i. Journal of Young Pharmacists. (URL: )
  • Application of experimental design in HPLC method optimization and robustness for the simultaneous determination of canagliflozin, empagliflozin, linagliptin, and metformin in tablet. PubMed. (URL: [Link])

  • Trouble with chiral separations. Chromatography Today. (URL: [Link])

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a. Waters Corporation. (URL: [Link])

  • Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS. Arab International University. (URL: [Link])

  • Method Development and Validation of Canagliflozin by using RP-HPLC in Pure and Tablet Dosage Form. (URL: )
  • Validation of Stability-Indicating Reverse Phase HPLC Method For The Determination of Related Substances in Canagliflozin Drug Substance. IOSR Journal. (URL: [Link])

  • Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach. MDPI. (URL: [Link])

  • Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods: – A Comprehensive Review. ResearchGate. (URL: [Link])

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. PubMed Central. (URL: [Link])

  • Chiral HPLC Separations. Phenomenex. (URL: [Link])

  • Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. (URL: [Link])

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. (URL: [Link])

  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. (URL: [Link])

Sources

"addressing co-elution of impurities in Canagliflozin analysis"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Technical Support Center: Canagliflozin Impurity Analysis

Welcome to the technical support guide for the analysis of Canagliflozin. This document is designed to provide expert guidance, troubleshooting protocols, and answers to frequently asked questions regarding the critical challenge of co-eluting impurities during the chromatographic analysis of Canagliflozin. Achieving accurate impurity profiling is paramount for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API) and its finished dosage forms. This guide synthesizes established chromatographic principles with specific insights into the chemistry of Canagliflozin and its known related substances.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses common initial queries and provides rapid, actionable advice for problems frequently encountered in the lab.

Q1: I'm seeing a shoulder on my main Canagliflozin peak. Does this automatically mean I have a co-eluting impurity?

A: Not necessarily, but it is a strong indicator that requires immediate investigation. A shoulder, or any peak asymmetry, suggests that a single chromatographic peak may not be pure.[1] While it could be a co-eluting impurity, other potential causes include:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing that might be mistaken for a shoulder. Try reducing the injection concentration.

  • Column Degradation: A void at the head of the column or contaminated packing material can distort peak shape. This is often accompanied by an increase in backpressure.[2]

  • Injector Issues: Problems with the autosampler needle or injection valve can cause sample dispersion before it reaches the column.

The definitive way to confirm co-elution is to perform a peak purity analysis using a Photodiode Array (PDA) or Diode Array (DAD) detector. If the UV-Vis spectra taken across the peak are not identical, it confirms the presence of more than one component.[1][3] Modern chromatography data systems (CDS) can automatically calculate a "purity angle" and "purity threshold" to assess this; a pure peak should have a purity angle less than its threshold.[4]

Q2: What are the most common types of impurities associated with Canagliflozin?

A: Canagliflozin impurities can originate from the synthetic process or from degradation. Key classes include:

  • Process-Related Impurities: These include isomers, such as the alpha-anomer of Canagliflozin, which can be challenging to separate from the desired beta-anomer using standard reversed-phase methods.[5][6]

  • Degradation Products: Canagliflozin is susceptible to degradation under stress conditions. Forced degradation studies, as mandated by ICH guidelines, have shown it to be particularly labile to oxidation, acid hydrolysis, and alkaline hydrolysis.[7]

    • Oxidative Degradation: A primary degradation pathway involves the S-oxidation of the thiophene ring.

    • Hydrolytic Degradation: Under acidic conditions, Canagliflozin can react with co-solvents like acetonitrile or methanol to form "pseudo-degradation products."[8]

Understanding the likely impurities is crucial as it can guide the method development strategy. For example, if isomeric impurities are suspected, a column with a different selectivity (e.g., a phenyl-hexyl phase) might be more effective than a standard C18.

Q3: My current RP-HPLC method uses a C18 column with an acetonitrile/water gradient, but I have a confirmed co-elution. What is the first parameter I should change?

A: The most powerful parameter for altering chromatographic selectivity (the separation factor, α) is mobile phase composition . Before changing the column, systematically evaluate the following:

  • Modify the pH of the Aqueous Phase: Canagliflozin has multiple hydroxyl groups and is largely neutral, but subtle changes in pH can affect the ionization state of certain impurities or the activity of residual silanols on the column packing, thereby altering retention and selectivity.

  • Change the Organic Modifier: Switch from acetonitrile to methanol, or try a ternary mixture of water, acetonitrile, and methanol. Acetonitrile and methanol have different solvent properties and interact differently with the analyte and stationary phase, often producing dramatic changes in selectivity.[3]

Changing the organic modifier is often the simplest and most effective first step. If these adjustments do not provide the required resolution, then screening different column chemistries is the logical next step.

Q4: Can I use a faster UHPLC method instead of HPLC? Will this solve my co-elution problem?

A: Switching to UHPLC (Ultra-High-Performance Liquid Chromatography) will significantly increase column efficiency (N), resulting in narrower, taller peaks. This can improve the resolution of closely eluting compounds. However, efficiency alone cannot resolve compounds that have no selectivity (α = 1.0) .[3]

If your peaks are partially resolved on HPLC, moving to a UHPLC system with a sub-2 µm particle column will likely provide baseline separation. If the peaks are perfectly co-eluting on HPLC, a UHPLC method will simply result in a single, sharper, co-eluting peak. In this case, you must still address the core issue of selectivity by modifying the mobile phase or stationary phase chemistry as described in Q3.

Section 2: Troubleshooting Guide - Systematic Problem Solving

When initial adjustments are insufficient, a systematic approach is required. This guide provides detailed workflows to diagnose and resolve persistent co-elution issues.

Workflow 1: Confirming and Characterizing the Co-elution

The first step is to definitively prove co-elution and gather information about the impurity.

G cluster_0 Co-elution Troubleshooting Workflow start Peak Asymmetry Observed (Shoulder, Tailing, Fronting) pda_check Perform Peak Purity Analysis (PDA/DAD Detector) start->pda_check purity_fail Peak Purity Fails? (Purity Angle > Threshold) pda_check->purity_fail coelution_confirmed Co-elution Confirmed purity_fail->coelution_confirmed Yes no_coelution No Co-elution Investigate other causes: - Column Overload - Column Degradation purity_fail->no_coelution No method_dev Proceed to Method Development (Workflow 2) coelution_confirmed->method_dev

Caption: A logical workflow for confirming co-elution.

Protocol 2.1: Peak Purity Assessment using a PDA Detector

  • Sample Preparation: Prepare a sample of Canagliflozin at a concentration that gives a peak height of approximately 1.0-1.5 Absorbance Units (AU) to ensure a good signal-to-noise ratio.

  • Acquisition Settings: Set your PDA detector to acquire data across a relevant UV range (e.g., 200-400 nm). Ensure the data acquisition rate is sufficient to capture at least 20-30 points across the peak.

  • Analysis: In your CDS, select the Canagliflozin peak. Use the peak purity function to compare spectra from the upslope, apex, and downslope of the peak.

  • Interpretation:

    • Pure Peak: The spectra will overlay perfectly, and the purity angle will be less than the purity threshold.[4]

    • Impure Peak (Co-elution): The spectral overlay will be poor, and the software will flag the peak as impure (purity angle > purity threshold).[1]

Workflow 2: Systematic Method Development for Resolution

Once co-elution is confirmed, the goal is to manipulate the chromatographic parameters to achieve a resolution (Rs) of >1.5.

Table 1: Troubleshooting Summary for Co-elution

Problem SymptomProbable Cause (Chromatographic Parameter)Suggested Solution
Two peaks are partially merged.Insufficient Efficiency (N) or Selectivity (α) .1. Switch to a UHPLC column with smaller particles (<2 µm). 2. Optimize selectivity by changing mobile phase (see below).
A small shoulder on the main peak.Poor Selectivity (α) .1. Change organic modifier: Switch from ACN to MeOH or vice-versa. 2. Change mobile phase pH: Adjust by ±0.5 pH units.
Peaks are completely co-eluting.No Selectivity (α = 1.0) .1. Change the stationary phase chemistry (e.g., C18 -> Phenyl-Hexyl, Cyano, or Amide).[3][9] 2. Drastically change the mobile phase (e.g., different buffer system, ion-pairing agents if applicable).

Protocol 2.2: Mobile Phase and Column Screening

This protocol outlines a systematic approach to find the right combination of mobile phase and stationary phase.

  • Define Starting Conditions: Based on literature, a good starting point for Canagliflozin analysis is a C18 column with a gradient of a buffered aqueous phase and acetonitrile.[10]

  • Screen Organic Modifiers: Using your primary C18 column, run the same gradient profile first with acetonitrile and then with methanol as the organic solvent (Mobile Phase B). Compare the chromatograms for changes in elution order and resolution.

  • Screen pH: Prepare your aqueous mobile phase (Mobile Phase A) at three different pH levels (e.g., pH 3.0, pH 4.5, pH 6.5). Run the gradient with your best organic modifier from step 2 at each pH level.

  • Screen Stationary Phases: If resolution is still inadequate, screen columns with fundamentally different selectivities.

    • Phenyl-Hexyl: Offers pi-pi interactions, useful for aromatic compounds like Canagliflozin.

    • Cyano (CN): Provides different dipole-dipole interactions.

    • Embedded Polar Group (e.g., Amide): Can offer alternative hydrogen bonding capabilities.[9]

  • Optimize: Once a promising combination of column and mobile phase is identified, fine-tune the gradient slope, temperature, and flow rate to achieve optimal resolution and run time.

Table 2: Recommended Starting HPLC/UHPLC Screening Conditions

ParameterRecommended ConditionRationale
Column C18, 100 x 2.1 mm, 1.8 µmHigh efficiency starting point.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Volatile buffer, good for MS compatibility.
Mobile Phase B Acetonitrile or MethanolScreen both for selectivity differences.
Gradient 5% to 95% B in 10 minutesA generic scouting gradient.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Temperature 30 °CA typical starting temperature.
Detection PDA at 290 nmCommon wavelength for Canagliflozin.[11]
Injection Vol. 1-5 µLAvoid column overload.

Section 3: Advanced Characterization & Stability Assessment

Resolving the impurity is the first step. Identifying it and ensuring your method can detect all potential impurities is the next.

Q5: How can I ensure my new method will separate not just my current co-eluting impurity, but also other potential degradation products?

A: You must perform forced degradation studies as described in the ICH Q1A(R2) guideline.[12] This involves intentionally stressing the Canagliflozin drug substance to generate degradation products. Analyzing these stressed samples with your new method demonstrates its stability-indicating nature. The method is considered stability-indicating if all degradation product peaks are successfully separated from the main Canagliflozin peak and from each other.[4]

G cluster_1 Forced Degradation Workflow api Canagliflozin API stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) api->stress analysis Analyze Stressed Samples with Developed HPLC Method stress->analysis peak_purity Check Peak Purity of API Peak analysis->peak_purity resolution Check Resolution between All Degradant Peaks analysis->resolution conclusion Method is Stability-Indicating peak_purity->conclusion resolution->conclusion

Caption: Workflow for stability-indicating method validation.

Protocol 3.1: Forced Degradation Study

  • Prepare Samples: Prepare solutions of Canagliflozin and subject them to the following stress conditions as per ICH guidelines:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug powder to 105°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).

  • Neutralization: Neutralize the acid and base-stressed samples before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method.

  • Evaluation:

    • Confirm that the main Canagliflozin peak remains spectrally pure in all conditions where degradation has occurred.

    • Ensure that all newly formed degradant peaks are well-resolved from the main peak (Rs > 1.5).

    • Perform a mass balance calculation to ensure that the decrease in the main peak area is reasonably accounted for by the sum of the impurity peak areas.

Successful completion of this study provides high confidence that your method is robust and suitable for routine analysis and stability testing of Canagliflozin. For definitive identification of the unknown impurity, fractions can be collected and subjected to mass spectrometry (LC-MS/MS) and NMR for structural elucidation.[8]

References

  • Vichare, V., Choudhari, V., Tambe, V., & Dhole, S. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180. [Link]

  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. hrpub.org. [Link]

  • Sultana, T., et al. (2018). Development and Validation of HPLC Method for Determination of Trace Level Potential Genotoxic Hydroperoxide Impurity in Canagli. ResearchGate. [Link]

  • Housheh, S., & Bachour, V. (2017). ANALYSIS OF CANAGLIFLOZIN, REVIEW. World Journal of Pharmaceutical Research, 6(4), 306-316. [Link]

  • Seshadri, R. K., et al. (2018). Characterization of Forced Degradation Products of Canagliflozine by Liquid chromatography/quadrupole Time-Of-Flight Tandem Mass Spectrometry and in Silico Toxicity Predictions. Rapid Communications in Mass Spectrometry, 32(3), 251-260. [Link]

  • ResearchGate. (n.d.). Degradation pathways of canagliflozin (CANA). [Link]

  • OUCI. (n.d.). Canagliflozin: A review with specific focus on analytical methods in biological matrices and pharmaceuticals. [Link]

  • Al-Ghanim, A. M., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 27(15), 4998. [Link]

  • Nirogi, R., et al. (2022). Canagliflozin: A review with specific focus on analytical methods in biological matrices and pharmaceuticals. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. [Link]

  • Bhatt, D., et al. (2018). Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP- HPLC. ResearchGate. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening. [Link]

  • IOSR Journal. (2017). Validation Of Stability-Indicating Reverse Phase HPLC Method For The Determination Of Related Substances In Canagliflozin Drug Substance. [Link]

  • Kumar, A., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega, 8(7), 6884-6893. [Link]

  • Gaikwad, A. V., et al. (2021). A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marketed Formulations. Asian Journal of Pharmaceutics, 15(4). [Link]

  • Axion Labs. (2022, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. [Link]

  • Zenodo. (2023). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF CANAGLIFLOZIN IN BULK AND TABLET DOSAGE FORM. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a. [Link]

  • G, A., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega, 8(7), 6884–6893. [Link]

  • ResearchGate. (n.d.). Stability studies of Canagliflozin (Forced degradation). [Link]

  • Nagappan, K. V., et al. (2018). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Canagliflozin in Bulk and Pharmaceutical Formulation. Journal of Young Pharmacists, 10(2), 169-174. [Link]

Sources

Technical Support Center: Enhancing Mass Spectrometry Signal for Canagliflozin and its α-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Canagliflozin and its isomers. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and enhance your mass spectrometry (MS) signal for reliable and reproducible results.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during the analysis of Canagliflozin's α-isomer and provides step-by-step guidance to resolve them.

Issue 1: Low MS Signal Intensity or Poor Ionization of Canagliflozin

Symptoms:

  • Weak or inconsistent signal for the target analyte.

  • Difficulty achieving the desired limit of detection (LOD) or limit of quantitation (LOQ).

Root Cause Analysis and Solutions:

A primary reason for low signal intensity is suboptimal ionization. Canagliflozin, as a neutral molecule, often benefits from the formation of adducts to enhance its ionization efficiency in electrospray ionization (ESI).[1][2]

Step-by-Step Protocol:

  • Promote Adduct Formation (Positive Ion Mode):

    • Rationale: The formation of an ammonium adduct ([M+NH₄]⁺) is a widely reported strategy to significantly boost the signal intensity of Canagliflozin.[2][3][4]

    • Action: Modify your mobile phase to include an ammonium salt. A common starting point is 10 mM ammonium acetate in the aqueous phase.[3] This encourages the formation of the more stable and readily detectable ammonium adduct.

    • Verification: In the full scan MS spectrum, you should observe a dominant peak at m/z 462.3, corresponding to the [M+NH₄]⁺ ion of Canagliflozin.[2]

  • Consider Negative Ion Mode:

    • Rationale: An alternative approach is to switch to negative ion mode and promote the formation of acetate adducts ([M+CH₃COO]⁻).[5][6] This can sometimes provide a more stable and intense signal, depending on your specific LC-MS system and matrix.

    • Action: Use a mobile phase containing a source of acetate, such as ammonium acetate (e.g., 20 mM, pH 5), and operate the mass spectrometer in negative ESI mode.[5][6]

    • Verification: Look for the precursor ion corresponding to the acetate adduct.

  • Optimize ESI Source Parameters:

    • Rationale: The physical parameters of the ESI source are critical for efficient desolvation and ionization.

    • Action: Systematically optimize parameters such as spray voltage, vaporizer temperature, and gas flows (sheath gas and auxiliary gas).[7] Refer to your instrument's guidelines for systematic optimization.

Issue 2: Difficulty in Chromatographic Separation of Canagliflozin from its α-Isomer

Symptoms:

  • Co-elution or poor resolution of Canagliflozin and its α-isomer.

  • Inaccurate quantification due to overlapping peaks.

Root Cause Analysis and Solutions:

The separation of isomers, which have the same mass-to-charge ratio, is entirely dependent on the chromatographic method. The choice of stationary phase and mobile phase composition is critical.

Step-by-Step Protocol:

  • Column Selection:

    • Rationale: A high-resolution column with appropriate chemistry is necessary to resolve closely related isomers.

    • Action: Employ a column known for good performance with this class of compounds, such as a C18 column. A study by Akasha et al. (2019) successfully demonstrated the separation of Canagliflozin isomers using LC-MS.[8] Consider using a column with a smaller particle size (e.g., sub-2 µm) for improved efficiency.

  • Mobile Phase Optimization:

    • Rationale: Fine-tuning the mobile phase composition can significantly impact the differential partitioning of isomers and, therefore, their separation.

    • Action:

      • Start with a common mobile phase system for Canagliflozin analysis, such as a gradient of acetonitrile and water containing a modifier like 0.1% formic acid or ammonium acetate.[9][10]

      • Systematically vary the gradient slope. A shallower gradient provides more time for the isomers to interact with the stationary phase, often leading to better resolution.

      • Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter the selectivity of the separation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting MS/MS parameters for Canagliflozin?

A1: For positive ion mode, the ammonium adduct is typically used as the precursor ion. In negative ion mode, the acetate adduct is often selected. The following table summarizes commonly used transitions.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
Positive ESI462.3 ([M+NH₄]⁺)191.0[2]
Positive ESI462.5267.1[1]
Negative ESI443.16 ([M-H]⁻)364.96[11]

Note: The optimal collision energy will need to be determined empirically on your specific instrument.

Q2: How can I minimize matrix effects when analyzing Canagliflozin in biological samples?

A2: Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.[12] To mitigate this:

  • Efficient Sample Preparation: Use a robust sample preparation technique like protein precipitation followed by liquid-liquid extraction to remove a significant portion of the matrix components.[9][13]

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of Canagliflozin is the gold standard as it co-elutes and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog can be used.

  • Chromatographic Separation: Ensure that Canagliflozin and its isomer are chromatographically separated from the bulk of the matrix components that elute early in the run.

Q3: What is a typical experimental workflow for Canagliflozin analysis?

A3: A standard workflow involves sample preparation, LC separation, and MS/MS detection.

Canagliflozin Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) precip->lle evap Evaporate & Reconstitute lle->evap lc LC Separation (C18 Column) evap->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: A typical bioanalytical workflow for Canagliflozin.

References

  • MS spectrum of canagliflozin obtained under acidic (0.1% v/v TFA in... - ResearchGate. Available at: [Link]

  • Liquid chromatography-radiochromatograms of canagliflozin and metabolites in plasma of male mice (A) and humans (B). Administered doses are shown in Table 3. - ResearchGate. Available at: [Link]

  • LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination - International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

  • Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma - ResearchGate. Available at: [Link]

  • A validated lc-ms/ms method for pharmacokinetic study of canagliflozin in healthy rabbits - SciSpace. Available at: [Link]

  • Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma and urine - PubMed. Available at: [Link]

  • Rapid determination of canagliflozin in rat plasma by UHPLC-MS/MS using negative ionization mode to avoid adduct-ions formation - PubMed. Available at: [Link]

  • Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PubMed. Available at: [Link]

  • A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats - PubMed. Available at: [Link]

  • Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS - Arab International University. Available at: [Link]

  • Mass spectra of canagliflozin D 4 | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The base peak chromatogram and product ion mass spectra of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: Application to pharmacokinetic studies in rats - ResearchGate. Available at: [Link]

  • (PDF) LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination - ResearchGate. Available at: [Link]

  • Challenges in simultaneous extraction and chromatographic separation of metformin and three SGLT-2 inhibitors in human plasma using LC-MS/MS. | Semantic Scholar. Available at: [Link]

  • (PDF) Emerging Trends and Challenges in Bioanalytical Method Development for Anti-Diabetic Drugs. - ResearchGate. Available at: [Link]

  • Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC - NIH. Available at: [Link]

  • SRM transition settings for canagliflozin, dapagliflozin, empagliflozin and the internal standards - ResearchGate. Available at: [Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - NIH. Available at: [Link]

Sources

Technical Support Center: Robustness Testing of Analytical Methods for Canagliflozin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists and researchers engaged in the analytical method development and validation for Canagliflozin. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to navigate the complexities of robustness testing. This guide is structured to address specific issues you may encounter and to answer common questions, ensuring your analytical methods are reliable, repeatable, and compliant with regulatory standards.

Troubleshooting Guide: Common Issues in Canagliflozin Analysis

This section addresses specific problems encountered during the robustness testing of HPLC methods for Canagliflozin. Each issue is followed by an analysis of probable causes and a set of recommended solutions grounded in scientific principles.

Issue 1: Unstable Baseline or Significant Drift

Probable Cause(s):

  • Mobile Phase Issues: The mobile phase may be improperly prepared, contaminated, or not adequately degassed. For Canagliflozin analysis, which often uses buffered mobile phases, changes in pH or buffer concentration can cause baseline drift.[1][2]

  • System Contamination: Residuals from previous analyses or build-up of buffer salts can leach from the column or system components.

  • Column Equilibration: The analytical column may not be fully equilibrated with the mobile phase, which is critical when there are changes in mobile phase composition during robustness checks.

  • Detector Fluctuation: The lamp in the UV detector might be failing, or the detector cell could be contaminated or contain air bubbles.

Recommended Solutions & Rationale:

  • Mobile Phase Preparation: Always use high-purity (HPLC grade) solvents and reagents.[3][4] Prepare fresh mobile phase for each run and filter it through a 0.22 or 0.45 µm membrane filter.[5] Ensure thorough degassing by sonication or online degasser to prevent bubble formation in the detector cell.[2]

  • System Flushing: Before initiating a new set of experiments, flush the entire HPLC system, including the injector and detector, with a strong solvent (like methanol or acetonitrile) followed by the mobile phase without the buffer salts, and finally with the complete mobile phase. This removes contaminants and prevents salt precipitation.[1]

  • Ensure Column Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. When changing mobile phase composition for a robustness test, allow sufficient time for the column to re-equilibrate.

  • Detector Maintenance: Regularly check the detector lamp energy. If it's low, it may need replacement. If the baseline is noisy, purge the detector cell to remove air bubbles.[1]

Issue 2: Significant Shift in Canagliflozin Retention Time (RT)

Probable Cause(s):

  • Mobile Phase Composition/pH: Small, deliberate changes in the mobile phase composition (e.g., % organic solvent) or pH are key parameters in robustness testing and are expected to cause some RT shift.[6][7][8] However, unintentional or drastic variations can lead to results falling outside acceptable limits. The pH is particularly critical as it can affect the ionization state of any residual silanols on the column.

  • Flow Rate Fluctuation: Inaccurate or unstable flow from the pump is a direct cause of RT variability. This can be due to leaks, worn pump seals, or air bubbles in the pump head.[1]

  • Column Temperature: Variations in ambient or column oven temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[9]

  • Column Aging: Over time, the stationary phase of the column can degrade or become contaminated, leading to a gradual shift in retention times.

Recommended Solutions & Rationale:

  • Controlled Parameter Variation: During robustness testing, vary parameters one at a time to isolate their effects.[6] Use a calibrated pH meter and ensure the buffer is prepared consistently.

  • Pump Maintenance: Regularly inspect the pump for leaks, especially around fittings and seals.[1] A buildup of salt crystals is a clear sign of a leak.[1] Purge the pump to remove any trapped air bubbles.

  • Thermostatic Control: Use a column oven to maintain a constant and consistent temperature. This is crucial for method reproducibility and robustness.

  • System Suitability Tests: Always run system suitability tests before validation. Parameters like retention time repeatability (%RSD) for replicate injections of the standard will confirm if the system is performing correctly before you begin the robustness study.[5]

Issue 3: Appearance of Unexpected Peaks (Ghost Peaks)

Probable Cause(s):

  • Sample/Solvent Contamination: The diluent used for sample preparation or the mobile phase itself might be contaminated.

  • Carryover: Adsorption of Canagliflozin or its excipients onto the injector needle, loop, or column head from a previous high-concentration sample.

  • Forced Degradation Products: If performing forced degradation studies as part of stability-indicating method validation, these peaks are expected and represent degradation products of Canagliflozin.[10][11] The drug is known to be unstable under alkaline, oxidative, and sometimes acidic or photolytic conditions.[12][13][14][15]

Recommended Solutions & Rationale:

  • Analyze Blanks: Inject a blank (mobile phase or sample diluent) to determine if the ghost peak originates from the solvent or the system itself.

  • Optimize Injector Wash: Ensure the injector wash solution is effective at solubilizing Canagliflozin. A common strategy is to use a wash solvent that is stronger than the mobile phase. Increase the volume or number of needle washes.

  • Characterize Degradation Peaks: In forced degradation studies, the goal is to separate the main drug peak from all degradation product peaks.[16] Peak purity analysis using a PDA detector is essential to ensure the Canagliflozin peak is homogenous and free from co-eluting degradants.[3][17]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to investigate in a robustness test for a Canagliflozin HPLC method?

  • Mobile Phase pH: Vary by ±0.2 pH units.

  • Mobile Phase Composition: Alter the ratio of organic solvent to aqueous buffer by ±2% absolute.[7]

  • Column Temperature: Change by ±5 °C.[9]

  • Flow Rate: Adjust by ±0.1 mL/min.[9]

  • Wavelength: Vary the detection wavelength by ±2 nm.

  • Column Batch/Supplier: If possible, test columns from different manufacturing lots.[8]

The goal is to show that these small, deliberate variations do not significantly impact the analytical results, such as assay values, peak purity, and resolution between Canagliflozin and any specified impurities or degradation products.[8]

Q2: My Canagliflozin sample shows significant degradation under alkaline and oxidative stress. Is this normal?

Yes, this is a well-documented characteristic of Canagliflozin. Several stability-indicating method development studies report that Canagliflozin is particularly susceptible to degradation under alkaline (base hydrolysis) and oxidative (e.g., with H₂O₂) conditions.[12][13][14][15][18] It also shows some degradation in acidic conditions, though it is generally more stable than in alkaline media.[12] The purpose of these forced degradation studies is to produce the degradation products and prove that your analytical method can effectively separate them from the parent drug, thereby ensuring the method is "stability-indicating" as required by ICH guidelines.[16]

Q3: How do I prepare samples for a forced degradation study of Canagliflozin?

The objective is to achieve partial degradation, typically 5-20%, to ensure you can detect and resolve the degradation products without completely consuming the parent drug. Here is a typical protocol synthesized from multiple studies:

Stress ConditionReagent/ConditionIncubation Time/Temp
Acid Hydrolysis 0.1N HCl60°C for 18 hours[10]
Alkaline Hydrolysis 0.1N NaOH60°C for 18 hours[10]
Oxidative Degradation 3-15% H₂O₂Room temperature for 72 hours[10]
Thermal Degradation Dry heat in an oven60°C for 6 hours[11]
Photolytic Degradation UV light (254 nm) / Cool white fluorescent lightExpose for a specified duration (e.g., 48 hours or as per ICH Q1B)[11][12]

After exposure, samples should be neutralized (if acidic or basic), diluted to the target concentration with the mobile phase, and promptly analyzed.[10]

Q4: What is an Analytical Quality by Design (AQbD) approach and how does it relate to robustness testing for Canagliflozin?

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding the product and process and controlling the process.[3][17] Instead of testing robustness at the end of validation with a "one-factor-at-a-time" approach, AQbD integrates it into the development phase using statistical tools like Design of Experiments (DoE).[3][16] For Canagliflozin methods, this involves identifying critical method parameters (CMPs) that influence critical method attributes (CMAs) like peak resolution and tailing factor.[17][19] By studying these factors simultaneously, you can define a "Method Operable Design Region" (MODR), which is essentially a pre-validated "robustness space." Operating within this region ensures method performance and provides greater flexibility and regulatory confidence.[3][17]

Visualizations & Protocols
Workflow for a Typical Robustness Study

This diagram illustrates the logical steps involved in conducting a robustness study for an analytical method.

Robustness_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase plan Define Method & Acceptance Criteria (e.g., %RSD, Tailing Factor, Resolution) identify Identify Robustness Parameters (e.g., pH, Flow Rate, Temp) plan->identify define_levels Define Variation Levels (e.g., pH ±0.2, Temp ±5°C) identify->define_levels prep Prepare Samples & Standards define_levels->prep exp_design Execute Experimental Design (Varying parameters as planned) prep->exp_design acquire Acquire Chromatographic Data exp_design->acquire process Process Data (Calculate RT, Area, Resolution) acquire->process evaluate Evaluate Against Criteria (Check if results are within limits) process->evaluate evaluate->identify Re-evaluate parameters if criteria fail report Document Findings in Report evaluate->report

Caption: A flowchart of the robustness testing process from planning to reporting.

Experimental Protocol: Robustness Parameter Testing (Example)

This protocol outlines the steps for testing the robustness of a validated HPLC method for Canagliflozin.

Objective: To assess the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters.

Materials:

  • Canagliflozin Reference Standard

  • Canagliflozin Sample (e.g., from tablets)

  • HPLC grade solvents (e.g., Acetonitrile, Methanol)[3]

  • HPLC grade water

  • Buffer reagents (e.g., Orthophosphoric acid, Ammonium acetate)[20]

  • Validated HPLC system with PDA/UV detector

  • Calibrated pH meter and weighing balance

Methodology:

  • Prepare Standard and Sample Solutions: Prepare a stock solution of Canagliflozin reference standard and a sample solution from the dosage form as per the validated analytical method.[5]

  • Nominal Condition Run: Perform an initial set of injections (e.g., n=6) of the standard solution using the exact, validated method parameters. This serves as the control or nominal condition.

  • Systematic Variation of Parameters:

    • For each parameter listed in the table below, modify it from the nominal condition while keeping all other parameters constant.

    • For each variation, inject the standard and sample solutions in triplicate.

    • Record the results for critical method attributes: Retention Time (RT), Tailing Factor (Tf), Theoretical Plates (N), and Resolution (Rs) between Canagliflozin and the nearest impurity/degradant.

  • Data Analysis:

    • Calculate the mean, standard deviation, and %RSD for the results obtained under each condition.

    • Compare the results from the varied conditions against the nominal condition and the pre-defined acceptance criteria (e.g., System Suitability Test criteria).

Table of Robustness Parameters and Variation Levels:

ParameterNominal ConditionVariation 1 (-)Variation 2 (+)Acceptance Criteria (Example)
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/minRT %RSD ≤ 2.0%
Mobile Phase pH 4.54.34.7Tf ≤ 1.5
Organic Phase (%) 50% Acetonitrile48% Acetonitrile52% AcetonitrileRs ≥ 2.0
Column Temp. 30°C25°C35°CAssay: 98.0-102.0%
Wavelength 290 nm288 nm292 nmNo significant change in assay
References
  • Kaur, I., et al. (2016). Development and Validation of Stability indicating UV Spectroscopic Method for Determination of Canagliflozin in Bulk and Pharmaceutical Dosage Form. Pharmaceutical Methods. Available at: [Link]

  • ACS Omega. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Publications. Available at: [Link]

  • Suma, M., et al. (2014). rp-hplc method development and validation for the estimation of canagliflozin in tablet dosage form. International Journal of Pharmacy. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Validation of RP-HPLC method for canagliflozin API stability. Open Journal Systems. Available at: [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. Available at: [Link]

  • PubMed. (2025). Development and Validation of HPLC Method for Metformin and Canagliflozin in Bulk and Pharmaceutical Dosage Form Using the QbD Approach. National Library of Medicine. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2017). ANALYSIS OF CANAGLIFLOZIN, REVIEW. AJRC. Available at: [Link]

  • The International journal of analytical and experimental modal analysis. (2022). DEVELOPMENT AND VALIDATION OF UV- SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF CANAGLIFLOZIN IN BULK & PHARMACEUTICAL FORM. IJAEMA. Available at: [Link]

  • Separation Science. Implementing Robustness Testing for HPLC Methods. Sep-Science. Available at: [Link]

  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. PharmTech. Available at: [Link]

  • ResearchGate. (2017). Stability Indicating Assay Method Development and Validation to Simultaneously Estimate Metformin Hydrochloride and Canagliflozin by RP-HPLC. ResearchGate. Available at: [Link]

  • JETIR. (2018). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE ESTIMATION OF CANAGLIFLOZIN. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Asian Journal of Pharmaceutics. (2021). A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marke. Asian J Pharm. Available at: [Link]

  • ResearchGate. (2015). A validated stability indicating RP-HPLC method for estimation of canagliflozin in dosage form. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CANAGLIFLOZIN IN BULK AND FORMULATION BY RP- HPLC. IJPSDR. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies. Oriental J Chem. Available at: [Link]

  • PubMed. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. National Library of Medicine. Available at: [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). Review Study on Canagliflozin. IJRPS. Available at: [Link]

  • LCGC International. Robustness Tests. Chromatography Online. Available at: [Link]

  • ResearchGate. (2021). Stability studies of Canagliflozin (Forced degradation). ResearchGate. Available at: [Link]

  • PubMed. (2018). Characterization of Forced Degradation Products of Canagliflozine by Liquid chromatography/quadrupole Time-Of-Flight Tandem Mass Spectrometry and in Silico Toxicity Predictions. National Library of Medicine. Available at: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2019). New Stability Indicating LC Method for Novel Antidiabetic Drug Canagliflozin Hemihydrate Quantification; Development and Validation. RRJPPS. Available at: [Link]

  • Chromatography Today. (2018). Why a robust method is essential in pharmaceutical analysis. Chroma Today. Available at: [Link]

  • Semantic Scholar. (2018). Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP- HPLC. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2016). Ruggedness studies of Canagliflozin. ResearchGate. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]

  • Journal of Young Pharmacists. (2020). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Canagliflozin in Bulk and its Pharmaceutical Formulation. J Young Pharm. Available at: [Link]

  • PubMed Central. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. National Library of Medicine. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Canagliflozin α-Isomer Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise quantification of stereoisomeric impurities is a critical determinant of drug safety and efficacy. For Canagliflozin, a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor, the control of its α-isomer is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Canagliflozin α-isomer quantification, grounded in scientific principles and adherence to regulatory standards.

The Significance of α-Isomer Quantification in Canagliflozin

Canagliflozin's therapeutic efficacy is attributed to its β-anomeric configuration. The α-isomer, a diastereomer formed during synthesis, may exhibit different pharmacological and toxicological profiles. Therefore, a robust, validated analytical method to selectively quantify the α-isomer is a non-negotiable aspect of quality control in both active pharmaceutical ingredient (API) and finished dosage forms.

Recommended HPLC Method for Canagliflozin α-Isomer Separation and Quantification

Drawing from established chromatographic principles for diastereomer separation, the following method is recommended for its demonstrated specificity and resolution.[1] The rationale behind each parameter selection is detailed to provide a clear understanding of the method's mechanics.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (e.g., Phenomonex Luna 5µ C18(2) 100A, 250x4.6mm)C18 columns provide the necessary hydrophobicity to retain Canagliflozin and its isomers. The specific phase chemistry of the recommended column offers enhanced shape selectivity, which is crucial for resolving diastereomers that differ subtly in their three-dimensional structure.
Mobile Phase Acetonitrile:Water (43:57, v/v)The ratio of acetonitrile to water is optimized to achieve a balance between adequate retention for separation and a reasonable runtime. This isocratic mobile phase composition ensures reproducible retention times and simplifies the method.[1]
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time, resolution, and column pressure.
Column Temperature 25°CMaintaining a constant and controlled column temperature is essential for reproducible chromatography, as retention times can be sensitive to temperature fluctuations.[1]
Detection Wavelength 210 nm or 290 nmWhile 290 nm is a common detection wavelength for Canagliflozin, 210 nm can also be utilized for the separation of its α and β isomers.[1][2]
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening, leading to sharper peaks and better resolution.

Comparative Analysis of Alternative HPLC Methods

While the recommended method provides excellent resolution for the α and β isomers, other reported HPLC methods for Canagliflozin analysis, though often focused on the principal component or stability studies, offer alternative approaches. A comparison of key performance attributes is presented below.

Method AttributeRecommended MethodAlternative Method 1Alternative Method 2
Primary Application α and β isomer separationStability-indicating assayGeneral quantification
Column C18 (250x4.6mm, 5µ)Hypersil BDS, C18 (100x4.6mm, 5µ)[3][4]Symmetry, Waters C18 (100mm x 4.6mm x 3.5µm)[5]
Mobile Phase Acetonitrile:Water (43:57)[1]Buffer:Acetonitrile (53:47)[3][4]5mM Ammonium Formate in Water:Methanol (25:75)[5]
Detection Wavelength 210 nm[1]240 nm[3][4]290 nm[5]
Key Advantage High resolution of isomers (separation factor of 3.62-3.77 reported)[1]Short runtime (< 5 min)[3]Good for routine analysis in marketed formulations[5]
Potential Limitation Longer runtime due to column length and mobile phase composition.May not provide baseline separation of the α-isomer from the main peak without optimization.The use of methanol may offer different selectivity but could be less effective for this specific diastereomeric separation.

A Step-by-Step Guide to HPLC Method Validation for Canagliflozin α-Isomer

The validation of the analytical method must be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure the reliability of the results.[6][7][8][9]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of Canagliflozin to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[10][11][12] The goal is to demonstrate that the α-isomer peak is well-resolved from any degradant peaks.

  • Analysis of Spiked Samples: Prepare a sample of the Canagliflozin β-isomer and spike it with a known amount of the α-isomer.

  • Chromatographic Analysis: Analyze the stressed and spiked samples using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the α-isomer in the presence of other components.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of the Canagliflozin α-isomer at different concentrations, typically ranging from the limit of quantification (LOQ) to 150% of the expected specification limit.

  • Chromatographic Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Preparation of Spiked Samples: Spike a placebo or a sample of the Canagliflozin β-isomer with known amounts of the α-isomer at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[13]

  • Chromatographic Analysis: Analyze each spiked sample in triplicate.

  • Calculation of Recovery: Calculate the percentage recovery of the α-isomer at each concentration level. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of the α-isomer at 100% of the test concentration on the same day, with the same analyst and equipment.[6]

  • Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, and on different equipment.

  • Data Analysis: Calculate the relative standard deviation (RSD) for the results from both repeatability and intermediate precision studies. The RSD should typically be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S) where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Vary Method Parameters: Introduce small variations to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic phase)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze System Suitability: For each variation, analyze a system suitability solution and assess parameters like resolution, tailing factor, and theoretical plates. The system suitability criteria should be met under all varied conditions.

Visualizing the Workflow

A clear understanding of the analytical and validation workflow is essential for successful implementation.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Routine Analysis MD1 Select Column & Mobile Phase MD2 Optimize Chromatographic Conditions MD1->MD2 V1 Specificity (Forced Degradation) MD2->V1 Proceed to Validation V2 Linearity V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 Sample Analysis V6->RA1 Implement Validated Method RA2 System Suitability Testing RA1->RA2

Caption: Workflow for HPLC Method Development and Validation.

Logical_Relationship_Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Defines Accuracy->Range Precision->Range

Caption: Interrelation of HPLC Validation Parameters.

Conclusion

The successful validation of an HPLC method for the quantification of the Canagliflozin α-isomer is a multi-faceted process that demands a deep understanding of chromatographic principles and regulatory expectations. The recommended C18-based method with an acetonitrile-water mobile phase provides a robust starting point for achieving the necessary resolution and sensitivity. By systematically following the validation protocol outlined in this guide, researchers and drug development professionals can ensure the generation of accurate and reliable data, ultimately safeguarding patient safety and product quality.

References

  • A Validated Stability Indicating RP-HPLC Method for Estimation of Canagliflozin in Dosage Form. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marke - Asian Journal of Pharmaceutics. Available at: [Link]

  • rp-hplc method development and validation for the estimation of canagliflozin in tablet dosage form - International Journal of Pharmacy. Available at: [Link]

  • Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate - IOSR Journal. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF CANAGLIFLOZIN IN BULK AND DOSAGE FORMS - Neuroquantology. Available at: [Link]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PubMed Central. Available at: [Link]

  • CN105548378A - Method for separation of Canagliflozin alpha and beta isomers - Google Patents.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • (PDF) A validated stability indicating RP-HPLC method for estimation of canagliflozin in dosage form - ResearchGate. Available at: [Link]

  • Characterization of Forced Degradation Products of Canagliflozine by Liquid chromatography/quadrupole Time-Of-Flight Tandem Mass Spectrometry and in Silico Toxicity Predictions - PubMed. Available at: [Link]

  • Stability studies of Canagliflozin (Forced degradation) - ResearchGate. Available at: [Link]

  • Canagliflozin Stability Study and Ecofriendly Chromatographic Determination of Its Degradation Product: A Comparative Study - PubMed. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Available at: [Link]

  • Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS - Arab International University. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds | Request PDF - ResearchGate. Available at: [Link]

  • Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - MDPI. Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]

  • Development and Validation of a Stability-Indicating High Performance Thin Layer Chromatography (HPTLC) Method for estimation of - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats - PubMed. Available at: [Link]

Sources

A Comparative Analysis: Navigating the Separation of Canagliflozin Isomers with HPLC and UPC²

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analytics, the precise separation and quantification of isomeric impurities are paramount to ensuring the safety and efficacy of therapeutic agents. Canagliflozin, a cornerstone in the management of type 2 diabetes, presents a notable analytical challenge due to the presence of its α- and β-isomers.[1] The desired therapeutic agent is the β-isomer, making the effective separation from its α-isomer and other related impurities a critical step in both drug development and quality control.[1] This guide offers an in-depth, comparative study of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²)—for the resolution of Canagliflozin isomers, supported by experimental data to inform methodological selection.

The Imperative of Isomeric Purity in Canagliflozin

Canagliflozin is a C-glucoside with multiple chiral centers, giving rise to stereoisomers.[2] The manufacturing process can result in the formation of the undesired α-isomer, which must be diligently monitored and controlled.[1][3][4] The structural similarity between these isomers often renders their separation a complex task for traditional chromatographic methods.[1] This analytical hurdle necessitates the development of robust and efficient separation techniques to guarantee the purity of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

For years, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) has been the go-to method for the analysis of pharmaceutical compounds. Its versatility and well-understood principles make it a reliable choice for many applications.

The Causality Behind HPLC Method Development for Canagliflozin Isomers

The separation of Canagliflozin's α and β isomers via HPLC typically relies on a C18 stationary phase. The mechanism of separation is primarily driven by the differential partitioning of the isomers between the non-polar stationary phase and a polar mobile phase, usually a mixture of acetonitrile and water.[5] The subtle differences in the three-dimensional structure of the isomers lead to slight variations in their hydrophobicity, enabling their resolution.

However, achieving adequate separation of these closely related isomers can be challenging with standard RP-HPLC methods. Often, this translates to long analysis times and high consumption of organic solvents.[6] For instance, a reported RP-HPLC method for Canagliflozin and its isomeric impurities has a runtime of approximately 65 minutes, which can be a significant bottleneck in a high-throughput environment.[6]

Ultra-Performance Convergence Chromatography (UPC²): A Paradigm Shift in Separation Science

Ultra-Performance Convergence Chromatography (UPC²) represents a significant advancement in separation science, merging the principles of supercritical fluid chromatography with the robustness of UPLC technology.[7][8][9][10] This technique utilizes compressed carbon dioxide as the primary mobile phase, offering unique selectivity and efficiency.[8][11]

The Rationale for Employing UPC² for Canagliflozin Isomer Separation

UPC² operates in a regime that combines the low viscosity and high diffusivity of a supercritical fluid with the solvating power of an organic co-solvent. This results in several key advantages, particularly for challenging separations like that of Canagliflozin isomers. The primary mobile phase, CO2, is non-polar, while the addition of a polar organic co-solvent allows for the modulation of mobile phase strength. This provides a separation mechanism that is orthogonal to reversed-phase HPLC.[8] For the separation of Canagliflozin isomers, this orthogonality proves to be highly effective, leading to significantly improved resolution and dramatically shorter analysis times.[1]

Head-to-Head Comparison: HPLC vs. UPC² for Canagliflozin Isomer Separation

The true measure of a technique's utility lies in its performance. A direct comparison of published methods for the separation of Canagliflozin isomers reveals the stark contrasts between HPLC and UPC².

ParameterReversed-Phase HPLCUltra-Performance Convergence Chromatography (UPC²)
Analysis Time Approximately 65 minutes[6]Approximately 11 minutes[1][12]
Resolution Sufficient, but can be challenging to achieve for all isomeric impurities.[6]Excellent resolution between the α and β isomers, as well as other related impurities.[1]
Solvent Consumption High due to long run times and reliance on organic solvents.Significantly lower, primarily using CO2 with a smaller volume of organic co-solvent.[1][13]
Environmental Impact Higher due to greater organic solvent waste."Greener" alternative with reduced organic solvent usage.[1][12]
Throughput Lower, limited by the extended analysis time.High, enabling faster sample turnaround and increased productivity.[1]

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, the following are representative experimental methodologies for both HPLC and UPC² based on published data.

Reversed-Phase HPLC Method
  • System: High-Performance Liquid Chromatography system with UV detection.

  • Column: C18 column (e.g., Phenomonex Luna 5μ C18(2) 100A 250×4.6mm).[5]

  • Mobile Phase: Acetonitrile and water mixture (e.g., 38:62 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C.[5]

  • Detection: UV at 210 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Dissolve the Canagliflozin sample in a suitable diluent (e.g., acetonitrile-water).[5]

Ultra-Performance Convergence Chromatography (UPC²) Method
  • System: ACQUITY UPC² System with UV or Mass Spectrometry (MS) detection.[1]

  • Column: Chiral stationary phase (e.g., Trefoil AMY1 or Diacel ChiralPak AD-3).[13]

  • Mobile Phase A: Compressed CO2.[1]

  • Mobile Phase B (Co-solvent): Methanol or another suitable polar organic solvent.[13]

  • Gradient: A gradient elution is typically employed to optimize the separation.

  • Flow Rate: Optimized for the specific column and separation (e.g., 5 mL/min for preparative scale).[13]

  • Column Temperature: Controlled to ensure reproducibility.

  • Detection: UV at 290 nm and/or MS for peak identification.[1][14]

  • Sample Preparation: Dissolve the Canagliflozin sample in an appropriate solvent.

Visualizing the Workflow: HPLC vs. UPC²

To better illustrate the procedural differences, the following diagrams outline the typical experimental workflows for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Canagliflozin Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Elute Isocratic Elution (~65 min) Inject->Elute Detect UV Detection (210 nm) Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: A typical experimental workflow for the HPLC analysis of Canagliflozin isomers.

UPC2_Workflow cluster_prep Sample Preparation cluster_upc2 UPC² Analysis cluster_data Data Analysis Sample Weigh Canagliflozin Sample Dissolve Dissolve in Suitable Solvent Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Elute Gradient Elution with CO2/Co-solvent (~11 min) Inject->Elute Detect UV (290 nm) and/or MS Detection Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Confirm Peak Identity (MS) Integrate->Identify Quantify Quantify Isomers Identify->Quantify

Caption: A streamlined experimental workflow for the UPC² analysis of Canagliflozin isomers.

Conclusion: The Clear Advantage of UPC² for Canagliflozin Isomer Separation

While HPLC remains a valid and widely used technique, for the specific and challenging separation of Canagliflozin isomers, UPC² emerges as a superior alternative. The significant reduction in analysis time—from over an hour to mere minutes—coupled with a drastic decrease in organic solvent consumption, presents a compelling case for its adoption.[1][12][13] The enhanced resolution and high-throughput capabilities of UPC² can accelerate drug development timelines and improve the efficiency of quality control processes. For researchers and drug development professionals tasked with the analysis of Canagliflozin, embracing UPC² technology offers a pathway to faster, greener, and more efficient science.

References

  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System.
  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin.
  • LabRulez LCMS. (n.d.). Getting Started with UltraPerformance Convergence Chromatography.
  • Google Patents. (n.d.). CN105548378A - Method for separation of Canagliflozin alpha and beta isomers.
  • LabRulez LCMS. (n.d.). The Use of ACQUITY UPC2 and the Waters SFC Investigator System for the Analysis, Separation, and Isolation of Canagliflozin and Two Isomeric Impurities.
  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a.
  • Waters Corporation. (n.d.). ultraperformance convergence chromatography.
  • National Center for Biotechnology Information. (n.d.). Canagliflozin alpha-Isomer Impurity. PubChem.
  • Waters Corporation. (n.d.). ACQUITY UPC2 System | Chiral & Achiral Separations.
  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a.
  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System.
  • Asian Journal of Pharmaceutics. (2021). A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marke.
  • Waters Corporation. (n.d.). UltraPerformance Convergence Chromatography (UPC2) with MS Detection Using Three Different Atmospheric Pressure Ionization Techn.
  • MedchemExpress.com. (n.d.). Canagliflozin (JNJ 28431754) | SGLT2 Inhibitor.
  • ResearchGate. (n.d.). Getting Started with UltraPerformance Convergence Chromatography: A Practitioner's Guide for Utilizing UPC2 in the Chromatogra.
  • ChemicalBook. (2024). Canagliflozin α Isomer | 1589590-87-3.
  • precisionFDA. (n.d.). CANAGLIFLOZIN.
  • ChemicalBook. (n.d.). Canagliflozin α Isomer CAS#: 1589590-87-3.
  • Waters Corporation. (n.d.). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a.

Sources

A Senior Application Scientist's Guide to Orthogonality in Canagliflozin Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Analysis in Canagliflozin Quality Control

Canagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, represents a significant therapeutic advance for type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The manufacturing process and storage of canagliflozin can lead to the formation of various impurities, including process-related impurities, degradation products, and isomers.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling to detect, identify, and quantify these unwanted substances.

This guide provides a comparative analysis of analytical methodologies for the comprehensive impurity profiling of canagliflozin, with a focus on the strategic implementation of orthogonal methods. Orthogonality in analytical chemistry refers to the use of two or more methods with fundamentally different separation mechanisms to analyze the same sample. This approach significantly increases the probability of detecting all impurities present, as co-elutions in one method are often resolved in another. For a complex molecule like canagliflozin, which contains multiple chiral centers and is susceptible to specific degradation pathways, a single analytical method is often insufficient to guarantee a complete impurity profile.[2][3]

This document will delve into the practical application and comparative performance of the workhorse of pharmaceutical analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and an increasingly powerful orthogonal technique, Ultra-Performance Convergence Chromatography (UPC²), which is a form of Supercritical Fluid Chromatography (SFC). We will explore the strengths and limitations of each technique, supported by experimental data, and provide detailed protocols to enable researchers and drug development professionals to implement these methods effectively.

The Challenge of Canagliflozin Impurities

A comprehensive impurity profiling strategy for canagliflozin must consider a diverse range of potential impurities:

  • Process-Related Impurities: These include starting materials, intermediates, and by-products from the synthetic route.

  • Degradation Products: Canagliflozin is susceptible to degradation under certain conditions, particularly oxidation.[2] Forced degradation studies are crucial to identify potential degradants that may form during storage.[2]

  • Isomeric Impurities: The synthesis of canagliflozin can result in the formation of stereoisomers, such as the alpha-anomer, which are structurally very similar to the desired beta-anomer (the active ingredient).[3] These isomers can be challenging to separate using conventional chromatographic techniques.[3]

  • Polymorphic Impurities: Canagliflozin can exist in different crystalline forms (polymorphs), which can have different physical properties, including solubility and stability.

The structural similarity between canagliflozin and many of its impurities necessitates the use of highly selective analytical methods.

Comparative Analysis of Analytical Methods

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used analytical technique for the quality control of pharmaceuticals due to its robustness, versatility, and wide availability. In RP-HPLC, separation is based on the partitioning of analytes between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. For canagliflozin, numerous RP-HPLC methods have been developed for both assay and impurity profiling.[4][5][6][7]

Principle of Separation: Hydrophobic interaction is the primary separation mechanism in RP-HPLC. The non-polar stationary phase retains analytes based on their hydrophobicity. By manipulating the composition of the polar mobile phase (e.g., by changing the ratio of water to an organic solvent like acetonitrile or methanol), the retention of analytes can be controlled to achieve separation.

Strengths for Canagliflozin Analysis:

  • Robust and Reliable: RP-HPLC is a well-established technique with predictable behavior, making it suitable for routine quality control applications.

  • Effective for Process and Degradation Impurities: Many of the process-related impurities and degradation products of canagliflozin have different polarities than the parent drug, allowing for effective separation by RP-HPLC.[2]

  • Compatibility with UV and Mass Spectrometry Detectors: RP-HPLC can be easily coupled with UV detectors for routine quantification and with mass spectrometers (LC-MS) for impurity identification and structural elucidation.

Limitations for Canagliflozin Analysis:

  • Poor Resolution of Isomeric Impurities: A significant drawback of RP-HPLC is its often-inadequate ability to resolve structurally similar isomers, particularly the alpha and beta anomers of canagliflozin.[3] One study reported that a 65-minute RP-HPLC method was unable to provide sufficient resolution for these isomeric impurities.[3]

  • Long Analysis Times: Some RP-HPLC methods for comprehensive impurity profiling can have long run times, which can be a bottleneck in high-throughput environments.[3]

Orthogonal Method: Ultra-Performance Convergence Chromatography (UPC² / SFC)

UPC² is a modern adaptation of Supercritical Fluid Chromatography (SFC) that utilizes compressed carbon dioxide as the primary mobile phase. By adding a small amount of an organic co-solvent (modifier), the polarity of the mobile phase can be tuned to achieve separation. The separation mechanism in UPC²/SFC is complex and can involve elements of both normal-phase and reversed-phase chromatography, making it an excellent orthogonal technique to RP-HPLC.[3]

Principle of Separation: In UPC²/SFC, the stationary phase is typically polar (e.g., silica, or derivatized silica), and the mobile phase is largely non-polar (supercritical CO₂). Analytes are separated based on their polarity and interaction with the stationary phase. The elution strength is controlled by varying the proportion of the organic co-solvent and other parameters like pressure and temperature.

Strengths for Canagliflozin Analysis:

  • Superior Resolution of Isomeric Impurities: UPC²/SFC has demonstrated exceptional selectivity for isomeric impurities of canagliflozin that are difficult to separate by RP-HPLC.[3] A study directly comparing the two techniques showed that an 11-minute UPC² method successfully resolved the alpha and beta isomers, which were co-eluting in a 65-minute RP-HPLC method.[3]

  • Fast Analysis Times: The low viscosity of the supercritical CO₂ mobile phase allows for high flow rates without generating excessive backpressure, leading to significantly shorter analysis times compared to HPLC.[3]

  • Orthogonal Selectivity: The different separation mechanism provides a powerful cross-validation of the primary RP-HPLC method, increasing confidence in the overall impurity profile.

  • "Green" Technology: The use of compressed CO₂ as the primary mobile phase significantly reduces the consumption of organic solvents compared to HPLC, making it a more environmentally friendly technique.[3]

Limitations for Canagliflozin Analysis:

  • Less Familiarity: UPC²/SFC is a more specialized technique than HPLC, and some laboratories may have less experience with method development and operation.

  • Solubility Requirements: Analytes must be soluble in the supercritical fluid mobile phase, which may require some initial screening of co-solvents.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance attributes of RP-HPLC and UPC²/SFC for canagliflozin impurity profiling based on available data.

ParameterRP-HPLC (Primary Method)UPC²/SFC (Orthogonal Method)Rationale for Performance
Separation of Isomeric Impurities (α/β anomers) Poor to ModerateExcellentThe unique selectivity of SFC provides superior resolution for structurally similar isomers.[3]
Separation of Process & Degradation Impurities Good to ExcellentGood to ExcellentBoth techniques can effectively separate compounds with different polarities.
Analysis Time Long (e.g., ~65 min for isomers)Fast (e.g., ~11 min for isomers)Low viscosity of supercritical CO₂ allows for higher flow rates and faster separations.[3]
Solvent Consumption HighLowPredominantly uses CO₂, reducing the need for organic solvents.[3]
Orthogonality to Primary Method N/AHighFundamentally different separation mechanism provides a robust cross-validation.
Resolution (Rs) for α/β isomers < 1.5 (often co-eluting)> 2.0Published data shows baseline separation with UPC²/SFC.[3]
Limit of Quantitation (LOQ) Typically low µg/mL rangeComparable to HPLCModern SFC systems with sensitive detectors can achieve low detection limits.

Experimental Protocols

The following protocols are representative examples for the analysis of canagliflozin and its impurities. These should be considered as starting points and may require further optimization and validation for specific applications in accordance with ICH guidelines.[4][8]

Primary Method: Validated Stability-Indicating RP-UPLC-UV Method

This protocol is a synthesis of several validated RP-HPLC/UPLC methods for canagliflozin.[2][4][8]

1. Instrumentation:

  • UPLC system with a photodiode array (PDA) detector.

  • Empower 3 or similar chromatography data software.

2. Chromatographic Conditions:

  • Column: Acquity CSH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile:Methanol (70:30, v/v).[2]

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    2 95 5
    15 10 90
    20 10 90
    22 95 5

    | 25 | 95 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 290 nm.[8]

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of canagliflozin reference standard in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the canagliflozin sample in the diluent to achieve a final concentration of approximately 1 mg/mL.

  • Forced Degradation Samples: Subject the canagliflozin sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[2] Neutralize and dilute the samples to an appropriate concentration before injection.

4. System Suitability:

  • Inject the standard solution in replicate (n=6).

  • The %RSD for the peak area and retention time should be ≤ 2.0%.

  • The theoretical plates for the canagliflozin peak should be ≥ 2000.

  • The tailing factor should be ≤ 2.0.

Orthogonal Method: Validated UPC²/SFC Method for Isomeric Impurities

This protocol is based on a published method for the separation of canagliflozin's isomeric impurities.[3]

1. Instrumentation:

  • ACQUITY UPC² System with a PDA Detector and an ACQUITY SQ Detector (or equivalent SFC-MS system).[3]

  • Empower 3 or similar chromatography data software.

2. Chromatographic Conditions:

  • Column: ACQUITY UPC² Trefoil AMY1 (3.0 x 150 mm, 2.5 µm) or a similar chiral stationary phase.[9]

  • Mobile Phase A: Compressed CO₂.

  • Mobile Phase B (Co-solvent): Methanol.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    Initial 3.0 95 5

    | 11.0 | 3.0 | 60 | 40 |

  • Column Temperature: 40 °C.

  • Automated Back Pressure Regulator (ABPR): 1500 psi.

  • Detection: UV at 290 nm.[3]

  • Injection Volume: 1 µL.

3. MS Conditions (for identification):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 650 L/hr.

  • Acquisition Range: m/z 100-600.

4. Sample Preparation:

  • Prepare sample solutions of canagliflozin containing isomeric impurities in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

5. System Suitability:

  • Inject a resolution solution containing canagliflozin and its alpha-isomer.

  • The resolution between the canagliflozin (beta-isomer) and the alpha-isomer should be ≥ 2.0.[3]

  • The %RSD for replicate injections should meet the criteria outlined for the RP-HPLC method.

Visualization of Orthogonal Workflow

The following diagrams illustrate the concept of an orthogonal workflow for canagliflozin impurity profiling.

Orthogonal_Workflow cluster_0 Primary Analysis cluster_1 Orthogonal Cross-Validation cluster_2 Final Comprehensive Profile Sample Sample RP_HPLC RP-UPLC-UV/MS (C18 Column) Sample->RP_HPLC Impurity_Profile_1 Impurity Profile (Process & Degradation Impurities) RP_HPLC->Impurity_Profile_1 Coelution_Risk Potential Co-elution of Isomers RP_HPLC->Coelution_Risk Final_Profile Comprehensive & Validated Impurity Profile Impurity_Profile_1->Final_Profile Sample_Ortho Same Sample Coelution_Risk->Sample_Ortho Requires Orthogonal Method UPC2_SFC UPC²/SFC-UV/MS (Chiral Column) Sample_Ortho->UPC2_SFC Impurity_Profile_2 Orthogonal Profile (Isomers Resolved) UPC2_SFC->Impurity_Profile_2 Impurity_Profile_2->Final_Profile

Caption: Workflow demonstrating the use of UPC²/SFC as an orthogonal method to RP-UPLC.

Separation_Mechanisms RP_HPLC RP-HPLC Stationary Phase: Non-polar (C18)Mobile Phase: Polar (ACN/H₂O) Separation based on Hydrophobicity SFC UPC²/SFC Stationary Phase: Polar (Chiral)Mobile Phase: Non-polar (CO₂/MeOH) Separation based on Polarity & Stereochemistry Orthogonality Orthogonal Separation Mechanisms

Sources

A Comparative Guide to the Limit of Detection and Quantification of Canagliflozin and its α-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Canagliflozin and its α-isomer, a critical quality attribute in drug development and manufacturing. We will delve into the nuances of various techniques, presenting supporting experimental data to inform your selection of the most appropriate analytical strategy.

Introduction: The Significance of Canagliflozin and its α-Isomer

Canagliflozin is a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) and is widely used in the management of type 2 diabetes mellitus. It exists as a β-anomer, which is the therapeutically active form. During the synthesis of Canagliflozin, the formation of its α-isomer is a potential impurity. Due to the potential for different pharmacological and toxicological profiles, the accurate detection and quantification of the α-isomer are paramount to ensure the safety and efficacy of the final drug product. Regulatory agencies require robust analytical methods to control such impurities within strict limits.

The chemical structures of Canagliflozin (β-isomer) and its α-isomer are presented below:

G cluster_0 Canagliflozin (β-isomer) cluster_1 Canagliflozin α-isomer beta β-anomer (Active) alpha α-anomer (Impurity) beta->alpha Epimerization

Caption: Relationship between Canagliflozin (β-isomer) and its α-isomer.

Comparative Analysis of Analytical Methodologies

The quantification of Canagliflozin and the detection of its α-isomer are primarily achieved using liquid chromatography techniques. The choice of method often depends on the required sensitivity, resolution, and the matrix in which the analytes are being measured.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of Canagliflozin in bulk drug and pharmaceutical dosage forms. Several stability-indicating HPLC methods have been developed and validated.

MethodLimit of Detection (LOD) for CanagliflozinLimit of Quantification (LOQ) for CanagliflozinReference
RP-HPLC with UV Detection0.037 µg/mL0.112 µg/mL[1]
RP-HPLC with UV Detection0.0026 ng/mL0.008 ng/mL[2]
RP-HPLC with UV Detection0.31 µg/mL0.94 µg/mL[3][4]
HPTLC with Densitometric Detection0.39 ng/spot1.19 ng/spot[5]

It is important to note that while these methods demonstrate high sensitivity for the parent drug, the separation and specific quantification of the α-isomer require dedicated method development. A patent by Wang et al. (2016) specifically addresses the separation of Canagliflozin α and β isomers using HPLC[6]. The method utilizes a C18 column with a mobile phase of acetonitrile and water, achieving a resolution of 1.35-3.95 between the two isomers[6]. While the patent does not specify the LOD and LOQ for the α-isomer, the described method provides a foundation for its quantification.

Another study focused on the determination of related substances in Canagliflozin reported a limit of detection of less than 0.008% (w/w) for "Isomer-1," which likely corresponds to the α-isomer[7].

Ultra-Performance Convergence Chromatography (UPC²)

For challenging separations of isomers, Ultra-Performance Convergence Chromatography (UPC²) offers a powerful alternative to traditional HPLC. A study by Waters Corporation demonstrated the successful separation of Canagliflozin and its isomeric impurities, including the α-isomer, with a significantly shorter analysis time compared to reversed-phase methods[8][9]. This technique utilizes compressed carbon dioxide as the primary mobile phase, providing unique selectivity for structurally similar compounds. While quantitative LOD and LOQ values were not the focus of this application note, the high resolution achieved suggests that a sensitive quantification method can be developed using this platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the utmost sensitivity, particularly in biological matrices, LC-MS/MS is the method of choice. A study by Akasha et al. (2019) utilized LC-MS to detect and identify impurities in Canagliflozin, including its isomers[10]. While specific LOD and LOQ values for the α-isomer were not reported, the inherent sensitivity of mass spectrometry makes it a highly suitable technique for trace-level impurity quantification.

Experimental Protocol: Stability-Indicating RP-HPLC Method for the Separation of Canagliflozin and its α-Isomer

The following protocol is a representative example based on the principles outlined in the referenced literature for the separation of Canagliflozin and its α-isomer. This method would require validation to establish its performance characteristics, including the LOD and LOQ for the α-isomer.

Objective: To separate and quantify Canagliflozin and its α-isomer in a drug substance or product.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Canagliflozin reference standard

  • Canagliflozin α-isomer reference standard (if available)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water in a ratio of approximately 45:55 (v/v). The exact ratio may need optimization for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm[6] or 290 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Canagliflozin reference standard in the mobile phase.

    • If available, prepare a separate stock solution of the Canagliflozin α-isomer reference standard.

    • Prepare a mixed standard solution containing both Canagliflozin and the α-isomer at a known concentration.

    • Prepare a series of dilutions of the α-isomer standard to determine the LOD and LOQ.

  • Sample Preparation:

    • Accurately weigh and dissolve the Canagliflozin drug substance or a powdered tablet sample in the mobile phase to achieve a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the mixed standard solution to confirm the retention times and resolution of Canagliflozin and the α-isomer. The β-isomer is expected to elute before the α-isomer[6].

    • Inject the series of diluted α-isomer standards to determine the LOD (signal-to-noise ratio of 3:1) and LOQ (signal-to-noise ratio of 10:1).

    • Inject the sample solution to determine the amount of the α-isomer present.

  • Data Analysis:

    • Calculate the concentration of the α-isomer in the sample by comparing its peak area to the calibration curve generated from the α-isomer standards.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (Canagliflozin & α-isomer) injection Inject into HPLC System prep_std->injection prep_sample Prepare Sample Solution (Drug Substance/Product) prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration & Identification detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Report LOD, LOQ & Impurity Levels quantification->reporting

Caption: Experimental workflow for the HPLC analysis of Canagliflozin and its α-isomer.

Conclusion and Future Perspectives

The sensitive and accurate quantification of the Canagliflozin α-isomer is a critical aspect of quality control in the pharmaceutical industry. While numerous high-sensitivity methods exist for the parent Canagliflozin compound, specific methods for the α-isomer are less commonly published with full validation data. The HPLC method outlined in patent CN105548378A provides a strong basis for the separation of the α and β isomers[6]. For enhanced separation efficiency, particularly for complex mixtures, UPC² presents a promising alternative[8][9]. For ultimate sensitivity, especially in biological matrices, the development of a validated LC-MS/MS method is recommended.

Future work should focus on the full validation of an HPLC or UHPLC method specifically for the Canagliflozin α-isomer, including the determination of its LOD and LOQ in various matrices. The availability of a certified reference standard for the α-isomer is crucial for accurate quantification and method validation.

References

  • A new precise accurate and simple HPLC method was developed and validated for the estimation of Canagliflozin in tablet dosage form.
  • Gaikwad, A. V., et al. (2021). A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marketed Formulations. Asian Journal of Pharmaceutics, 15(4).
  • Wang, L., et al. (2016). Method for separation of Canagliflozin alpha and beta isomers.
  • Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. Journal of Molecular Science.
  • Method Development and Validation of Canagliflozin by using RP-HPLC in Pure and Tablet Dosage Form. (2025).
  • (2026). (PDF) Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form.
  • Validation Of Stability-Indicating Reverse Phase HPLC Method For The Determination Of Related Substances In Canagliflozin Drug Substance. (2017). IOSR Journal of Pharmacy and Biological Sciences.
  • Krishna Veni Nagappan, et al. (2018). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Canagliflozin in Bulk and Pharmaceutical Dosage Form. Journal of Young Pharmacists, 10(2), 164-169.
  • Darshan Bhatt, et al. (2018). Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP- HPLC. International Journal of Pharmaceutical Sciences and Drug Research, 10(3), 139-143.
  • (2024). (PDF) Analytical Method of Development and Validation for Determination of Canagliflozin And Metformin in API and Synthetic Mixture by RP-HPLC.
  • Kaur, I., et al. (2016). Development and Validation of Stability indicating UV Spectroscopic Method for Determination of Canagliflozin in Bulk and Pharmaceutical Dosage Form. Pharmaceutical Methods, 7(1), 63-69.
  • STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF ANTIDIABETIC DRUG IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2024). IJCRT.org.
  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screening. (n.d.).
  • (2015). A validated stability indicating RP-HPLC method for estimation of canagliflozin in dosage form.
  • Akasha, R., Allaf, A. W., & Al-Mardini, M. A. (2019). Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS. Arab Journal of Pharmaceutical Sciences, 6(1).
  • Kaur, I., et al. (2016). Development and Validation of a Stability-Indicating High Performance Thin Layer Chromatography (HPTLC) Method for estimation of Canagliflozin in bulk and pharmaceutical dosage form. Journal of Applied Pharmaceutical Science, 6(05), 051-057.
  • ANALYSIS OF CANAGLIFLOZIN, REVIEW. (2017). World Journal of Pharmaceutical Research.
  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a. (n.d.).
  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a. (n.d.).
  • Shinde, S. S., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega, 8(7), 6937-6946.
  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.

Sources

A Senior Application Scientist's Guide to Detector Selection for Canagliflozin Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Canagliflozin is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis, and the choice of detector is a critical decision that dictates the sensitivity, selectivity, and scope of the analytical method. This guide provides an in-depth comparison of different HPLC detectors for the analysis of Canagliflozin impurities, supported by experimental data and field-proven insights to aid in the development of robust and reliable analytical methods.

The Landscape of Canagliflozin Impurities: A Multifaceted Challenge

Before delving into detector selection, it is crucial to understand the diverse nature of impurities associated with Canagliflozin. These can arise from the manufacturing process, degradation of the drug substance, or storage. Key classes of Canagliflozin impurities include:

  • Isomeric Impurities: The synthesis of Canagliflozin, a beta-isomeric drug, can lead to the formation of undesired alpha and beta isomers. These often co-elute or have very similar retention times in reversed-phase chromatography, posing a significant separation challenge.[1]

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis of Canagliflozin, such as starting materials, intermediates, and by-products.

  • Degradation Products: Canagliflozin can degrade under various stress conditions like oxidation, hydrolysis, and photolysis, leading to the formation of new chemical entities. A notable degradation product is formed via S-oxidation of the thiophene ring.

  • Genotoxic Impurities: A potential hydroperoxide impurity has been identified as a genotoxic risk and requires highly sensitive analytical methods for its detection and quantification at trace levels.

  • Polymorphic Impurities: Canagliflozin can exist in different crystalline forms (polymorphs). The hemihydrate form is the desired API, but it can transform into anhydrous or monohydrate forms, which can affect the drug's bioavailability.[2][3]

This diversity in chemical structures and properties necessitates a careful and informed approach to detector selection.

A Comparative Analysis of HPLC Detectors for Canagliflozin Impurity Profiling

The choice of an HPLC detector is fundamentally guided by the physicochemical properties of the analytes and the objectives of the analysis. For Canagliflozin impurity analysis, the most relevant detectors are the Ultraviolet-Visible (UV-Vis) Detector, specifically the Diode Array Detector (DAD/PDA), the Charged Aerosol Detector (CAD), and the Mass Spectrometer (MS).

UV-Visible (UV-Vis) and Diode Array (DAD/PDA) Detectors: The Workhorse for Chromophoric Impurities

Principle of Operation: UV-Vis detectors measure the absorbance of light by a compound as it passes through a flow cell. The amount of light absorbed is proportional to the concentration of the analyte. A Diode Array Detector (DAD) or Photo Diode Array (PDA) is an advanced type of UV detector that can acquire absorbance data across a wide range of wavelengths simultaneously.

Application to Canagliflozin: Canagliflozin and many of its related impurities possess chromophores (light-absorbing functional groups), making UV/DAD detection a suitable and widely used technique. The maximum absorbance (λmax) for Canagliflozin is typically observed around 290 nm.[4][5]

Advantages:

  • Robustness and Cost-Effectiveness: UV/DAD detectors are reliable, relatively inexpensive, and easy to operate.

  • Good Sensitivity for Chromophoric Compounds: For impurities that absorb UV light, this detector offers excellent sensitivity.

  • Peak Purity Analysis (with DAD): A key advantage of the DAD is its ability to perform peak purity analysis by comparing UV spectra across a single chromatographic peak. This is invaluable for detecting co-eluting impurities.

  • Linearity: UV detectors generally exhibit a wide linear dynamic range.

Limitations:

  • Requires a Chromophore: The most significant limitation is that the analyte must possess a chromophore. Impurities lacking a significant UV-absorbing moiety will not be detected or will have a very poor response.

  • Variable Response Factors: The response of a UV detector is dependent on the molar absorptivity of the compound at the chosen wavelength. Different impurities will have different response factors, which can lead to inaccurate quantification if individual reference standards are not available.

Experimental Data Snapshot for UV/DAD in Canagliflozin Analysis:

ParameterReported ValueReference
Linearity Range1-10 µg/ml[4]
Limit of Detection (LOD)0.0026 ng/ml[4]
Limit of Quantification (LOQ)0.008 ng/ml[4]
LOD0.41 µg/ml
LOQ1.24 µg/ml

Experimental Workflow: A Typical RP-HPLC-UV/DAD Method for Canagliflozin Impurity Profiling

RP-HPLC-UV_DAD_Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Acquisition & Analysis Sample Canagliflozin API or Formulation Dissolution Dissolve in a suitable diluent (e.g., Acetonitrile:Water) Sample->Dissolution Filtration Filter through a 0.45 µm filter Dissolution->Filtration HPLC HPLC System with Quaternary Pump, Autosampler, and Column Oven Filtration->HPLC Inject Column Reversed-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm) HPLC->Column Detector UV/DAD Detector (Wavelength: 290 nm) Column->Detector MobilePhase Mobile Phase: - A: Buffer (e.g., Phosphate Buffer) - B: Organic Solvent (e.g., Acetonitrile) Gradient Elution MobilePhase->Column Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Purity Peak Purity Analysis (DAD) Integration->Purity Report Generate Report Purity->Report

Caption: A representative workflow for Canagliflozin impurity analysis using RP-HPLC with UV/DAD detection.

Charged Aerosol Detector (CAD): A Near-Universal Detector for Non-Chromophoric Impurities

Principle of Operation: The CAD is a nebulizer-based detector. The eluent from the HPLC column is nebulized into fine droplets, and the solvent is evaporated, leaving behind charged analyte particles. The amount of charge is measured by an electrometer and is proportional to the mass of the analyte.

Application to Canagliflozin: CAD is particularly valuable for detecting impurities that lack a UV chromophore. For instance, certain degradation products or process-related impurities might not have significant UV absorbance.

Advantages:

  • Near-Universal Detection: CAD can detect any non-volatile and many semi-volatile analytes, regardless of their optical properties.[6]

  • Consistent Response: The response of the CAD is largely independent of the chemical structure of the analyte, providing a more uniform response compared to UV detection.[6] This is highly advantageous for quantifying unknown impurities where reference standards are unavailable.

  • High Sensitivity: CAD offers high sensitivity, often in the low nanogram range, making it suitable for trace impurity analysis.[6] The limit of detection (LOD) for compounds can be between 1 to 5 nanograms on-column.[6]

  • Gradient Compatibility: Unlike Refractive Index (RI) detectors, CAD is compatible with gradient elution, which is essential for complex impurity profiling.

Limitations:

  • Non-volatile Mobile Phases: The use of non-volatile buffers (e.g., phosphate buffers) can interfere with detection and should be avoided. Volatile mobile phases and additives are required.

  • Non-linear Response: The response of the CAD can be non-linear over a wide concentration range and may require data transformation (e.g., logarithmic) for calibration.

  • Sensitivity to Mobile Phase Composition: The detector's response can be affected by changes in the mobile phase composition during a gradient run. However, techniques like inverse gradient compensation can mitigate this issue.[6]

Experimental Data Snapshot for CAD in Pharmaceutical Analysis:

ParameterReported ValueReference
LOD (on-column)1-5 ng[6]
LOQ (on-column)6-11 ng[6]
Response Deviation (with inverse gradient)~13%[6]

Decision Logic: UV/DAD vs. CAD

Detector_Selection_Logic Start Impurity Analysis for Canagliflozin Chromophore_Check Do all potential impurities have a UV chromophore? Start->Chromophore_Check UV_DAD UV/DAD is a suitable primary detector. Chromophore_Check->UV_DAD Yes CAD_Needed Consider CAD for comprehensive analysis. Chromophore_Check->CAD_Needed No / Unknown UV_CAD_Combo A combination of UV/DAD and CAD provides the most complete impurity profile. UV_DAD->UV_CAD_Combo CAD_Needed->UV_CAD_Combo

Caption: A simplified decision tree for selecting between UV/DAD and CAD for Canagliflozin impurity analysis.

Mass Spectrometry (MS) Detector: The Gold Standard for Identification and High-Sensitivity Quantification

Principle of Operation: An MS detector ionizes the compounds eluting from the HPLC column and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and structure of the analytes.

Application to Canagliflozin: MS is an indispensable tool for the structural elucidation of unknown impurities and degradation products. It is also used for highly sensitive and selective quantification, especially for genotoxic impurities that need to be controlled at very low levels.

Advantages:

  • High Specificity and Selectivity: MS can distinguish between compounds with the same retention time but different molecular weights, providing unambiguous identification.

  • Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing valuable structural information for the identification of unknown impurities.

  • Exceptional Sensitivity: MS detectors, particularly triple quadrupole and high-resolution mass spectrometers, offer unparalleled sensitivity, often in the picogram to femtogram range.

  • Applicable to a Wide Range of Compounds: MS can detect any compound that can be ionized.

Limitations:

  • High Cost and Complexity: MS systems are significantly more expensive and complex to operate and maintain than UV or CAD detectors.

  • Matrix Effects: The ionization efficiency of an analyte can be suppressed or enhanced by co-eluting compounds from the sample matrix, which can affect quantification.

  • Requires Ionizable Analytes: The compound must be able to be ionized under the conditions of the MS source (e.g., electrospray ionization - ESI).

Experimental Data Snapshot for MS in Canagliflozin Analysis:

ParameterReported ValueReference
Linearity Range (in human plasma)10.253 - 6019.311 ng/mL[7]
Retention Time1.5 ± 0.5 minutes[7]
Recovery98.07%[7]
Linearity Range (in rat plasma)10 - 7505 ng/ml[8]

Summary of Detector Comparison

FeatureUV/DAD DetectorCharged Aerosol Detector (CAD)Mass Spectrometry (MS) Detector
Principle Light AbsorbanceLight Scattering of Charged ParticlesMass-to-Charge Ratio
Universality Selective (requires chromophore)Near-Universal (for non-volatiles)Universal (for ionizable compounds)
Sensitivity Good (ng range)High (low ng range)Excellent (pg-fg range)
Linearity GoodNon-linear (can be linearized)Good (with appropriate internal standards)
Gradient Compatibility ExcellentGood (requires volatile mobile phases)Excellent (requires volatile mobile phases)
Identification Capability Limited (spectral matching)NoneExcellent (molecular weight and fragmentation)
Cost & Complexity LowModerateHigh
Best For... Routine QC, chromophoric impuritiesNon-chromophoric impurities, uniform responseUnknown identification, trace analysis, genotoxic impurities

Conclusion and Recommendations

The optimal detector for Canagliflozin impurity analysis depends on the specific goals of the analytical method.

  • For routine quality control and analysis of known chromophoric impurities , a UV/DAD detector is often sufficient, providing a robust, cost-effective, and reliable solution. The ability to perform peak purity analysis with a DAD is a significant advantage in a QC environment.

  • To achieve a comprehensive impurity profile , especially when dealing with unknown impurities or those lacking a UV chromophore, a Charged Aerosol Detector (CAD) is an excellent choice, either as a standalone detector or in combination with a UV/DAD. Its near-uniform response is particularly valuable for the quantification of unknown impurities.

  • For the identification and structural elucidation of unknown degradation products or process impurities , and for the ultra-sensitive quantification of genotoxic impurities , a Mass Spectrometry (MS) detector is indispensable. The high sensitivity and specificity of LC-MS/MS make it the gold standard for these demanding applications.

In a drug development setting, a multi-detector approach, often combining UV/DAD and MS, provides the most comprehensive understanding of the impurity profile of Canagliflozin. This allows for the detection and quantification of a wide range of impurities, as well as their unambiguous identification, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

  • Thermo Fisher Scientific. (2025, March 19). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC).
  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis.
  • Asian Journal of Pharmaceutics. (2021, December 14). A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marke. Retrieved from Asian Journal of Pharmaceutics website.
  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin.
  • Thermo Fisher Scientific. (n.d.). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection.
  • ANALYSIS OF CANAGLIFLOZIN, REVIEW. (2017, April 1). ANALYSIS OF CANAGLIFLOZIN, REVIEW.
  • Journal of Young Pharmacists. (n.d.). Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Canagliflozin i. Retrieved from Journal of Young Pharmacists website.
  • Journal of Molecular Science. (2025, November 5). Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. Retrieved from Journal of Molecular Science website.
  • PubMed Central. (2023, February 10). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies.
  • PubMed. (n.d.). A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats.
  • Impactfactor. (n.d.). Preformulation and UV-Spectrophotometric Analytical Method Validation Studies for Assessment of Canagliflozin.
  • ResearchGate. (2025, December 12). (PDF) Method development and validation of Canagliflozin in human plasma by liquid chromatography tandem mass spectrometry (LC-MS/MS).
  • ResearchGate. (2025, August 7). Review of operating principle and applications of the charged aerosol detector.
  • Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a.
  • ResearchGate. (2025, August 10). (PDF) LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination.
  • International Research Journal of Multidisciplinary Scope (IRJMS). (2024, January 30). LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. Retrieved from International Research Journal of Multidisciplinary Scope (IRJMS) website.
  • SynZeal. (n.d.). Canagliflozin Impurities.
  • ResearchGate. (2025, August 7). A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: Application to pharmacokinetic studies in rats.
  • Advances in Pharmacology and Pharmacy. (n.d.). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS.
  • MDPI. (n.d.). Simultaneous Quantitative Analysis of Polymorphic Impurities in Canagliflozin Tablets Utilizing Near-Infrared Spectroscopy and Partial Least Squares Regression.
  • The International journal of analytical and experimental modal analysis. (n.d.). DEVELOPMENT AND VALIDATION OF UV- SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF CANAGLIFLOZIN IN BULK & PHARMACEUTICAL FORM. Retrieved from The International journal of analytical and experimental modal analysis website.
  • PubMed. (2024, April 15). Quantitative analysis of low-content impurity crystal forms in canagliflozin tablets by NIR solid-state analysis technique.
  • LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • PubMed. (2020, May 24). Recent applications of the Charged Aerosol Detector for liquid chromatography in drug quality control.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Canagliflozin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of analytical methods for the quantification of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type-2 diabetes. We will explore two common liquid chromatography techniques, explaining the rationale behind their selection, detailing their validation according to international standards, and demonstrating how to statistically compare their performance to ensure analytical consistency and reliability.

The Critical Role of Analytical Method Validation in Pharmaceutical Quality

In drug development and manufacturing, the analytical methods used to measure the active pharmaceutical ingredient (API) are fundamental to ensuring product quality, safety, and efficacy. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard, outlining the validation parameters required to demonstrate a method's reliability.[1][2][3]

Why Cross-Validation is Essential:

Method cross-validation becomes necessary in several scenarios:

  • When a new method is introduced to replace an existing one (e.g., upgrading from HPLC to UPLC for higher throughput).

  • When an analytical method is transferred between different laboratories or sites.

  • When methods are used in different studies (e.g., comparing results from a quality control lab with a bioanalytical lab).

The goal is to prove that two distinct methods yield comparable, consistent results, ensuring data integrity across the product lifecycle. This guide will compare a robust, widely used High-Performance Liquid Chromatography with UV detection (HPLC-UV) method with a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Canagliflozin analysis.

The Analytical Landscape for Canagliflozin

A review of published literature reveals that High-Performance Liquid Chromatography (HPLC) is a predominant technique for analyzing Canagliflozin in bulk and pharmaceutical dosage forms.[4][5][6][7][8] For bioanalytical applications, such as measuring drug concentration in human plasma for pharmacokinetic studies, the superior sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often required.[9][10][11][12]

For this guide, we will compare:

  • Method A: A stability-indicating Reversed-Phase HPLC (RP-HPLC) method with UV detection, a workhorse for routine quality control.

  • Method B: A sensitive LC-MS/MS method, the gold standard for bioanalysis.

Method A: The Quality Control Workhorse (RP-HPLC-UV)

This method is designed to be specific and stable, capable of separating Canagliflozin from its degradation products, making it suitable for both routine assays and stability studies.[4][5]

Principle of Operation

RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (like a C18 column) is used with a more polar mobile phase. Canagliflozin, being a relatively non-polar molecule, is retained on the column and then eluted by the organic component of the mobile phase. A UV detector measures the absorbance of the eluting compound at a specific wavelength, which is proportional to its concentration. For Canagliflozin, a common detection wavelength is 290 nm.[5][6]

Detailed Experimental Protocol (Representative)

This protocol is synthesized from common methodologies reported in the literature.[5][8]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: Supelcosil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[5]
  • Mobile Phase: A degassed mixture of 0.2% v/v Trifluoroacetic Acid (TFA) in water and Acetonitrile (ACN) in a ratio of 80:20 v/v.[5]
  • Flow Rate: 1.0 mL/min.[5]
  • Injection Volume: 10 µL.[5]
  • Column Temperature: 30 °C.[5]
  • Detection Wavelength: 290 nm.[5]
  • Run Time: 15 minutes.[5]

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of Canagliflozin reference standard in the mobile phase to a final volume of 100 mL to obtain a concentration of 100 µg/mL.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10-100 µg/mL).[4]
  • Sample Preparation (from Tablets):
  • Weigh and finely powder 20 tablets.
  • Transfer an amount of powder equivalent to 10 mg of Canagliflozin into a 100 mL volumetric flask.
  • Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and dilute to volume.
  • Filter the solution through a 0.45 µm nylon syringe filter before injection.
Validation Data Summary (as per ICH Q2(R1))

The performance of an HPLC-UV method is validated against ICH guidelines.[1][13] The following table summarizes typical performance characteristics based on published data.

ParameterTypical Performance CharacteristicsSource(s)
Linearity Range 10 - 100 µg/mL[4]
Correlation Coefficient (r²) > 0.999[4][7]
Accuracy (% Recovery) 98 - 102%[4]
Precision (% RSD) < 2.0%[5]
Limit of Detection (LOD) ~0.017 µg/mL[4]
Limit of Quantitation (LOQ) ~0.17 µg/mL[4]
Specificity No interference from excipients or degradants[5][7]
Retention Time ~3.4 - 6.9 min[4][5]

Method B: The Bioanalytical Specialist (LC-MS/MS)

For quantifying Canagliflozin in complex biological matrices like plasma, LC-MS/MS is the method of choice due to its exceptional sensitivity and specificity.

Principle of Operation

This technique couples the separation power of liquid chromatography (often UPLC for faster analysis) with the detection capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI). The first quadrupole (Q1) selects the precursor ion (the charged molecule of Canagliflozin). This ion is then fragmented in a collision cell (Q2), and the second quadrupole (Q3) selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.

Detailed Experimental Protocol (Representative)

This protocol is based on established bioanalytical methods for Canagliflozin.[9][10]

1. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. Chromatographic and MS Conditions:

  • Column: Zorbax XDB phenyl (75 mm × 4.6 mm, 3.5 µm) or equivalent.[9]
  • Mobile Phase: Methanol and Acetate Buffer (80:20 v/v).[9]
  • Flow Rate: 1.0 mL/min.[9]
  • Run Time: ~2.0 minutes.[9]
  • Ionization Mode: ESI Positive.[10]
  • MRM Transition (Canagliflozin): m/z 462.3 → 191.0.[10]
  • MRM Transition (Internal Standard): Varies (e.g., Canagliflozin-D4: m/z 466.4 → 267.2).[9]

3. Sample Preparation (from Human Plasma):

  • To 250 µL of plasma in a centrifuge tube, add 25 µL of internal standard solution.
  • Perform protein precipitation by adding a precipitating agent (e.g., chilled acetonitrile).[12]
  • Vortex mix and then centrifuge at high speed (e.g., 10,000 RPM) to pellet the proteins.
  • Transfer the clear supernatant to a clean tube for injection into the LC-MS/MS system.
Validation Data Summary (as per FDA Bioanalytical Guidelines)
ParameterTypical Performance CharacteristicsSource(s)
Linearity Range 10 - 7505 ng/mL (0.01 - 7.5 µg/mL)[9]
Correlation Coefficient (r²) > 0.997[9]
Accuracy (% of Nominal) 85 - 115%[10]
Precision (% RSD) < 15%[10][12]
Lower LLOQ ~10 ng/mL[9][10]
Recovery > 75%[9]
Specificity No interference from endogenous plasma components[12]

The Cross-Validation Study: Ensuring Method Concordance

The core objective is to analyze the same set of samples using both Method A and Method B and statistically evaluate the agreement between the results.

Experimental Design and Workflow

The workflow involves preparing a set of quality control (QC) samples at different concentrations (low, medium, high) and analyzing them with both validated methods. For a comprehensive comparison, analyzing real-world samples, such as a dissolved tablet formulation, is also recommended.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation Sample Prepare Canagliflozin QC Samples (Low, Mid, High Conc.) MethodA Analyze via HPLC-UV (Method A) Sample->MethodA MethodB Analyze via LC-MS/MS (Method B) Sample->MethodB DataA Results from Method A MethodA->DataA DataB Results from Method B MethodB->DataB Stats Statistical Comparison (e.g., Student's t-test, % Difference) DataA->Stats DataB->Stats Conclusion Assess Concordance (Accept/Reject) Stats->Conclusion LogicDiagram cluster_params Core Validation Parameters (ICH Q2) cluster_change Lifecycle Changes Accuracy Accuracy Reliability Ensured Method Reliability Accuracy->Reliability Precision Precision Precision->Reliability Specificity Specificity Specificity->Reliability Linearity Linearity Linearity->Reliability NewMethod Method Update (e.g., HPLC -> UPLC) Reliability->NewMethod LabTransfer Site Transfer Reliability->LabTransfer CrossVal Cross-Validation Required NewMethod->CrossVal LabTransfer->CrossVal Concordance Demonstrated Concordance of Results CrossVal->Concordance

Sources

Author: BenchChem Technical Support Team. Date: January 2026

<A Comparative Guide to the Forced Degradation of Canagliflozin and Related SGLT2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stability in SGLT2 Inhibitors

Sodium-glucose co-transporter 2 (SGLT2) inhibitors, including Canagliflozin, Dapagliflozin, and Empagliflozin, represent a cornerstone in the management of type 2 diabetes mellitus. Their mechanism, which involves reducing renal glucose reabsorption, has proven effective in glycemic control.[1] However, the chemical stability of these active pharmaceutical ingredients (APIs) is a critical parameter influencing their safety, efficacy, and shelf-life. Forced degradation studies, mandated by regulatory bodies like the International Council for Harmonisation (ICH), are indispensable for elucidating degradation pathways and developing stability-indicating analytical methods.[2]

This guide provides a comparative analysis of the forced degradation behavior of Canagliflozin against its counterparts, Dapagliflozin and Empagliflozin. By synthesizing data from various studies, we aim to offer an in-depth perspective on their intrinsic stability, highlighting the causality behind experimental choices and providing actionable insights for formulation development and analytical method validation.

Comparative Stability Profile: A High-Level Overview

Forced degradation studies expose drug substances to stress conditions more severe than accelerated stability testing to identify potential degradation products.[2] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without completely destroying the molecule.[3][4] The table below summarizes the comparative stability of the three SGLT2 inhibitors under standard ICH stress conditions.

Stress Condition Canagliflozin Dapagliflozin Empagliflozin
Acid Hydrolysis Susceptible[5][6]Susceptible[7]Susceptible[8][9]
Base Hydrolysis Susceptible[5]Stable[7]Susceptible[8][9]
Oxidative Susceptible[10]StableSusceptible[11]
Thermal Stable[5]Stable[7]Relatively Stable[12]
Photolytic Susceptible[5]Stable[7][13]Susceptible[12]

This table represents a synthesis of findings from multiple sources. Susceptibility may vary based on the specific conditions (e.g., strength of acid/base, temperature, duration of exposure).

Detailed Analysis of Degradation Pathways

The unique chemical structures of these C-glycosides dictate their stability profiles. Understanding these differences is key to predicting and mitigating degradation.

Acid Hydrolysis

All three gliflozins demonstrate susceptibility to acid-catalyzed hydrolysis. This is a primary degradation pathway for aryl glycosides.[14] The acidic environment protonates the ether oxygen of the glycosidic bond, making it a better leaving group and facilitating cleavage.

  • Canagliflozin: Shows notable degradation in acidic media.[5][6]

  • Dapagliflozin: Significant degradation is observed under acidic conditions, leading to the formation of two primary degradation products.[7][13] The drug is reported to be stable under neutral, alkaline, thermal, and photolytic conditions, making acid hydrolysis its most significant vulnerability.[7]

  • Empagliflozin: Also susceptible to acid hydrolysis, with degradation exceeding 50% in some long-term studies.[8][9]

Base Hydrolysis

The behavior under alkaline stress reveals more significant differences between the molecules.

  • Canagliflozin: Shows susceptibility to degradation in alkaline conditions.[5]

  • Dapagliflozin: In contrast to its lability in acid, Dapagliflozin is reported to be stable under alkaline hydrolysis.[7][13]

  • Empagliflozin: Is susceptible to base-induced degradation.[8] For the raw material, basic stress was found to be the most significant degradation pathway.[12]

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, targets specific functional groups prone to oxidation.

  • Canagliflozin: The thiophene ring in Canagliflozin's structure is a key site for oxidative attack. Studies have shown it is sensitive to oxidative conditions, with a probable degradation mechanism involving S-oxidation of the thiophene ring to form a thiophene oxide.[10]

  • Dapagliflozin: Generally found to be stable under oxidative stress.

  • Empagliflozin: Is highly susceptible to oxidative degradation. One study reported complete degradation in an oxidative medium (3% H2O2).[11] This highlights a critical vulnerability for this molecule.

Thermal and Photolytic Degradation
  • Canagliflozin: Is reported to be most stable under thermal stress but shows degradation under photolytic conditions.[5]

  • Dapagliflozin: Is stable under both thermal and photolytic stress.[7][13]

  • Empagliflozin: Exhibits relative stability under thermal conditions, with less than 15% degradation observed in one study.[12] However, it is susceptible to photolytic degradation.[12] Photostability testing is a crucial component of stress testing as outlined in the ICH Q1B guideline.[2][12]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, a robust, self-validating experimental protocol is essential. The following outlines a comprehensive methodology for a comparative forced degradation study.

Step 1: Preparation of Stock and Stress Samples

Causality: The initial concentration of the drug is chosen to ensure that after dilution, the final concentration falls within the linear range of the analytical method (e.g., HPLC). The choice of stress agent concentrations and conditions (e.g., 0.1N HCl, 3% H2O2) is based on ICH guidelines and aims to achieve 5-20% degradation.[3][15]

  • Stock Solution: Accurately weigh and dissolve 10 mg of each API (Canagliflozin, Dapagliflozin, Empagliflozin) in a suitable solvent (e.g., methanol or acetonitrile/water mixture) in separate 10 mL volumetric flasks to obtain a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL. This sample is stored under normal conditions and used as a reference.

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Keep the solution at 60°C for a specified time (e.g., 24 hours).[16] After the incubation period, cool the solution and neutralize it with an equivalent amount of 0.1N NaOH. Dilute to 10 mL with the mobile phase.

  • Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep the solution at 60°C for a specified time.[16] Cool and neutralize with 0.1N HCl. Dilute to 10 mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Store at room temperature for a specified time.[11] Dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Expose the solid API powder to dry heat at a high temperature (e.g., 105°C) for 24-48 hours.[17] After exposure, cool, dissolve a known amount in the solvent, and dilute to the target concentration.

  • Photolytic Degradation: Expose the API solution (e.g., 100 µg/mL in mobile phase) to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV radiation, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.

Step 2: Analytical Method - Stability-Indicating RP-HPLC

Causality: A stability-indicating method is one that can accurately measure the decrease in the amount of the active drug due to degradation and separate the drug peak from all degradation product peaks.[2] A C18 column is commonly used for these moderately polar molecules, and a gradient elution is often necessary to resolve the parent drug from its more polar degradants.[18]

  • Chromatographic System: A standard HPLC or UPLC system with a PDA or UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[6][19]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Selected based on the UV absorbance maximum of the parent drug (e.g., ~290 nm for Canagliflozin).[5][19]

  • Analysis: Inject all samples (control, stressed) into the HPLC system. Record the chromatograms and calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed sample to that in the control sample.

Mechanistic Insights & Structural Elucidation

The degradation pathways can be visualized to better understand the chemical transformations. Acid hydrolysis, a common pathway for all three drugs, proceeds via the cleavage of the C-glycosidic bond, which is the link between the glucose moiety and the aglycone part of the molecule.

G cluster_0 Acid-Catalyzed Hydrolysis of SGLT2 Inhibitor Gliflozin SGLT2 Inhibitor (C-Glycoside) Protonation Protonation of Ether Oxygen Gliflozin->Protonation + H+ (from Acid) Intermediate Oxocarbenium Ion Intermediate Protonation->Intermediate Cleavage of Glycosidic Bond Aglycone Aglycone (Degradation Product 1) Intermediate->Aglycone + H2O Glucose Glucose Moiety (Degradation Product 2) Intermediate->Glucose + H2O

Caption: Generalized pathway for acid hydrolysis of SGLT2 inhibitors.

Conclusion

This comparative analysis reveals distinct stability profiles for Canagliflozin, Dapagliflozin, and Empagliflozin. While all are susceptible to acid hydrolysis, their behavior under basic, oxidative, and photolytic stress varies significantly.

  • Canagliflozin demonstrates broad susceptibility to acid, base, oxidative, and photolytic stress, making careful formulation and packaging essential.[5] Its thiophene moiety is a particular point of oxidative vulnerability.

  • Dapagliflozin is notably stable under most conditions but exhibits a specific vulnerability to acid hydrolysis.[7][13] This suggests that avoiding acidic excipients and ensuring protection from acidic environments is critical.

  • Empagliflozin is highly susceptible to oxidative and hydrolytic (both acid and base) degradation.[8][11] Its pronounced instability in oxidative conditions necessitates the inclusion of antioxidants in formulations or packaging under an inert atmosphere.

These findings, grounded in experimental data, underscore the importance of conducting thorough forced degradation studies early in the drug development process. The insights gained are not merely a regulatory requirement but a scientific necessity for designing robust, safe, and effective pharmaceutical products.

References

  • ICH Q1A(R2) Guideline. (2025).
  • IJSDR. (n.d.).
  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Alentris Research Pvt. Ltd..
  • MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. MDPI.
  • ResearchGate. (2025). Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction.
  • ResearchGate. (n.d.). Degradation pathways of dapagliflozin (DAPA).
  • Sinha, A. (2025).
  • Vichare, V., et al. (2022). Inherent stability testing of empagliflozin in the presence of metformin HCl by HPTLC and characterization of degradation products of empagliflozin by LC–ESI–QTOF–MS/MS.
  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Journal of Chemical Health Risks. (n.d.). Stability Indicating Assay of Empagliflozin and Linagliptin. Journal of Chemical Health Risks.
  • ResearchGate. (n.d.). Empagliflozin solutions stability on stress test evaluated on an 8-day period.
  • ACS Omega. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies.
  • ScienceScholar. (2022). A Rapid and Sensitive stability indicating Rp- HPLC method development for the quantitative analysis of empagliflozin & Linagliptin. ScienceScholar.
  • Research Journal. (n.d.).
  • PubMed Central. (2023). Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. PubMed Central.
  • ResearchGate. (n.d.). Degradation study of Dapagliflozin by Manasa et al.
  • Review Study on Canagliflozin. (n.d.). Unknown Source.
  • AWS. (n.d.). Original Research Article Selective SGLT2 Inhibitor's Estimation and Validation from Galenical Form by RP-HPLC Method. AWS.
  • MedCrave online. (2016).
  • Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.
  • BUE Scholar. (2019).
  • ResearchGate. (2025). VALIDATED AND QUANTIFIED STABILITY INDICATING STRESS DEGRADATION STUDY OF ORAL ANTI-DIABETIC AGENT CANAGLIFLOZIN BY RP-HPLC METHOD.
  • Deepak, D., et al. (2018). A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies. Oriental Journal of Chemistry, 34(2), 934-944.
  • A Systematic Review of Analytical Profiles of SGLT2 Inhibitors and their Combinations for Treatment of Type 2 Diabetes Mellitus. (n.d.). Unknown Source.
  • ICH. (n.d.). Q1A(R2) Guideline. ICH.
  • Jetir.Org. (n.d.).
  • Acta Scientific. (2021). Novel Simplified Analytical Method for Stress Degradation Study of Empagliflozin an Oral Anti-diabetic Agent by RP-HPLC. Acta Scientific.
  • ResearchGate. (n.d.). Dapagliflozin forced degradation studies.

Sources

A Senior Application Scientist's Guide to Benchmarking Canagliflozin Impurity Levels Against Global Regulatory Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Canagliflozin is paramount. This guide provides an in-depth technical comparison of Canagliflozin impurity levels against stringent regulatory requirements set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). We will delve into the classification of impurities, established analytical methodologies for their detection, and a clear framework for interpreting and acting upon the results.

Canagliflozin, an inhibitor of sodium-glucose co-transporter 2 (SGLT2), is a cornerstone in the management of type 2 diabetes.[1][2] Its complex synthesis and potential for degradation necessitate a robust impurity profiling strategy to ensure patient safety and product efficacy.[1][3] This guide is designed to be a practical resource, bridging the gap between raw analytical data and regulatory compliance.

The Landscape of Canagliflozin Impurities: A Structural and Classificatory Overview

Impurities in Canagliflozin can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the drug substance over time (degradation products).[1][3] These can be further classified as organic, inorganic, or residual solvents.[4]

Commonly identified organic impurities in Canagliflozin include:

  • Process-Related Impurities: These can be starting materials, by-products, intermediates, or reagents. Examples identified in the literature include isomeric impurities (alpha and beta isomers), Canagliflozin 1-Epimer, Canagliflozin Bromo Impurity, and others.[1][5][6]

  • Degradation Products: These arise from the drug substance's decomposition due to factors like heat, light, moisture, or interaction with excipients.[1] Known degradation products include oxidative degradation products like Hydroperoxide (Impurity-D) and Sulfone (impurity-F), as well as a Dimer (impurity-C).[3] One study identified an oxidative degradation product formed by the S-oxidation of the thiophene ring.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.[1]

A comprehensive understanding of these potential impurities is the first step in developing a targeted analytical strategy.

Navigating the Regulatory Maze: ICH, FDA, and EMA Requirements

Global regulatory bodies have established clear guidelines for the control of impurities in new drug substances and products. The ICH guidelines Q3A(R2) and Q3B(R2) form the bedrock of these regulations.[4][7][8] The core principle is a tiered approach based on reporting, identification, and qualification thresholds.

Threshold Definition Purpose
Reporting Threshold The level at or above which an impurity must be reported in a regulatory submission.[7]To ensure transparency and a complete impurity profile of the drug substance.
Identification Threshold The level at or above which an impurity's structure must be determined.[7]To understand the potential toxicity and biological activity of the impurity.
Qualification Threshold The level at or above which an impurity must be assessed for its biological safety.[7][9]To establish a safe limit for the impurity in the final drug product.

These thresholds are dependent on the maximum daily dose of the drug. For Canagliflozin, with a maximum daily dose of 300 mg, the following thresholds from ICH Q3A(R2) and Q3B(R2) are generally applicable:

Threshold Maximum Daily Dose > 100 mg - 2 g
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)

For genotoxic impurities, which have the potential to damage DNA and cause cancer, much stricter limits are enforced. The Threshold of Toxicological Concern (TTC) for a genotoxic impurity is generally accepted as 1.5 µ g/day .[10][11]

A Validated Analytical Workflow for Canagliflozin Impurity Profiling

A robust and validated analytical method is crucial for accurately quantifying impurities and ensuring compliance. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the industry standard for this purpose.[12][13][14][15][16]

Below is a detailed, step-by-step experimental protocol for the analysis of Canagliflozin and its impurities.

Experimental Protocol: RP-HPLC Method for Canagliflozin Impurity Profiling

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector or a mass spectrometer (LC-MS).[12][17]

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typical. The specific gradient will depend on the impurity profile.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm for PDA detection.[12][15] For MS detection, monitor the parent ion and relevant fragment ions for Canagliflozin and its expected impurities.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Canagliflozin Standard Solution: Prepare a stock solution of Canagliflozin reference standard in a suitable diluent (e.g., mobile phase) at a concentration of 1 mg/mL. Prepare working standards by further dilution.

  • Impurity Standard Solutions: If available, prepare stock and working solutions of known impurity reference standards.

  • Sample Solution: Accurately weigh and dissolve the Canagliflozin API or crushed tablets in the diluent to achieve a final concentration within the linear range of the method (e.g., 0.5 mg/mL).

4. Method Validation:

  • The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][15] Validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

5. Data Analysis and Reporting:

  • Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards.

  • For unknown impurities, express the concentration as a percentage of the Canagliflozin peak area, assuming a response factor of 1.0 unless otherwise determined.

  • Report any impurity exceeding the reporting threshold.[4]

  • For any impurity exceeding the identification threshold, further structural elucidation using techniques like LC-MS/MS and NMR is required.[7]

  • For any impurity exceeding the qualification threshold, a safety assessment is necessary.[7][9]

Diagram: Analytical Workflow for Canagliflozin Impurity Profiling

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC/LC-MS Analysis cluster_data Data Processing & Evaluation cluster_action Reporting & Further Actions prep_api Weigh Canagliflozin API dissolve Dissolve in Diluent prep_api->dissolve prep_std Prepare Reference Standards prep_std->dissolve hplc Inject into HPLC System dissolve->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection Detection (UV/MS) separation->detection integration Peak Integration & Identification detection->integration quantification Quantification vs. Standards integration->quantification comparison Compare to Regulatory Thresholds quantification->comparison report Report Impurities > Reporting Threshold comparison->report identify Identify Impurities > Identification Threshold comparison->identify qualify Qualify Impurities > Qualification Threshold comparison->qualify

Caption: A streamlined workflow for the analysis of Canagliflozin impurities.

Comparative Analysis: Benchmarking Against Regulatory Limits

The following table provides a hypothetical comparison of Canagliflozin batches against the established ICH thresholds. This serves as a practical example for data interpretation.

Impurity Batch A (%) Batch B (%) Batch C (%) ICH Reporting Threshold (%) ICH Identification Threshold (%) ICH Qualification Threshold (%) Action Required
Impurity 1 (Known) 0.080.120.060.050.100.15Batch B: Report & Identify.
Impurity 2 (Unknown) 0.040.090.160.050.100.15Batch B: Report. Batch C: Report, Identify & Qualify.
Genotoxic Impurity X 0.0001 (1 ppm)0.0002 (2 ppm)0.00005 (0.5 ppm)N/AAs low as reasonably practicable (ALARP)TTC: 1.5 µ g/day All Batches: Requires justification and control to ALARP. Batch B may require process optimization.
Total Impurities 0.120.210.22N/AN/ATypically ≤ 0.5%None for individual impurities, but total impurity level should be monitored.

This table illustrates the decision-making process based on the analytical results. For instance, in Batch B, Impurity 1 exceeds the identification threshold, necessitating structural elucidation. In Batch C, the level of the unknown Impurity 2 surpasses the qualification threshold, triggering the need for a safety assessment.

Diagram: Logical Framework for Impurity Control

impurity_control_logic cluster_discovery Impurity Discovery & Characterization cluster_regulation Regulatory Framework cluster_assessment Risk Assessment & Control Strategy cluster_outcome Outcome detection Impurity Detection (HPLC/LC-MS) identification Structural Elucidation (MS, NMR) detection->identification classification Classification (Process, Degradation, Genotoxic) identification->classification risk_assessment Safety Risk Assessment classification->risk_assessment ich ICH Guidelines (Q3A/B, M7) thresholds Reporting, Identification, Qualification Thresholds ich->thresholds ttc Threshold of Toxicological Concern (TTC) ich->ttc thresholds->risk_assessment ttc->risk_assessment control_strategy Define Control Strategy risk_assessment->control_strategy specification Set Specification Limits control_strategy->specification compliant_api Compliant & Safe API specification->compliant_api

Caption: The logical relationship between impurity analysis and regulatory compliance.

Conclusion: A Commitment to Quality and Safety

The rigorous control of impurities in Canagliflozin is a non-negotiable aspect of pharmaceutical development and manufacturing. This guide has outlined the critical steps in benchmarking impurity levels against global regulatory standards, from understanding the impurity landscape to implementing a validated analytical workflow and interpreting the results within a regulatory framework. By adhering to these principles, researchers and drug developers can ensure the quality, safety, and efficacy of Canagliflozin, ultimately protecting patient health.

References

  • Synthesis and Characterization of Potential Impurities of Canagliflozin - ResearchGate. (2017, October 17). Retrieved from [Link]

  • Canagliflozin Impurities and Related Compound - Veeprho. Retrieved from [Link]

  • CN114181270B - Canagliflozin impurities, methods of preparation and removal - Google Patents.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Retrieved from [Link]

  • EMA Releases ICH Guideline on Manufacturing Impurities for Industry Consultation | RAPS. Retrieved from [Link]

  • Canagliflozin | C24H25FO5S | CID 24812758 - PubChem - NIH. Retrieved from [Link]

  • Questions and answers on the 'Guideline on the limits of genotoxic impurities' - gmp-compliance.org. Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). Retrieved from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved from [Link]

  • ANDAs: Impurities in Drug Products | FDA. Retrieved from [Link]

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System - Waters Corporation. Retrieved from [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. Retrieved from [Link]

  • ICH Q3BR Guideline Impurities in New Drug Products - IKEV. Retrieved from [Link]

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screenin. Retrieved from [Link]

  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Retrieved from [Link]

  • Canagliflozin Impurities - SynZeal. Retrieved from [Link]

  • Canagliflozin-impurities | Pharmaffiliates. Retrieved from [Link]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies | ACS Omega - ACS Publications. (2023, February 10). Retrieved from [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA. Retrieved from [Link]

  • Guideline on the Limits of Genotoxic Impurities - European Medicines Agency (EMA). Retrieved from [Link]

  • Quality: impurities | European Medicines Agency (EMA). Retrieved from [Link]

  • Method Development and Validation of Canagliflozin by using RP-HPLC in Pure and Tablet Dosage Form - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Analytical Method Development and Validation for the Estimation of Canagliflozin in Bulk and Formulation by RP- HPLC - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals - National Institute of Health Sciences. Retrieved from [Link]

  • Guidance for Industry - ANDAs: Impurities in Drug - Regulations.gov. Retrieved from [Link]

  • Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form - Journal of Molecular Science. (2025, November 5). Retrieved from [Link]

  • A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats - PubMed. Retrieved from [Link]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023, April 3). Retrieved from [Link]

  • rp-hplc method development and validation for the estimation of canagliflozin in tablet dosage form - International Journal of Pharmacy. Retrieved from [Link]

  • Genotoxic Impurities: Regulatory Best Practice - AIFA. (2017, September 13). Retrieved from [Link]

  • Structure of Canagliflozin. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Canagliflozin Alpha-Isomer Impurity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Canagliflohin alpha-Isomer Impurity. It offers a detailed, procedural framework for personal protective equipment (PPE) selection, use, and disposal, grounded in established safety protocols for potent pharmaceutical compounds.

Understanding the Hazard: Why Specialized PPE is Crucial

While specific toxicological data for Canagliflozin alpha-Isomer Impurity is not extensively documented, the parent compound, Canagliflozin, provides a basis for a stringent, precautionary approach. Canagliflozin is classified as a hazardous substance with potential health risks.[1][2][3] It is known to cause serious eye damage and is suspected of damaging fertility or the unborn child.[3] Exposure can also lead to irritation of the skin, eyes, and respiratory tract.[1] Given these risks, handling should only be performed by personnel trained in managing potent active pharmaceutical ingredients (APIs).[1]

The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.[4] Therefore, a comprehensive PPE strategy must create a robust barrier against these exposure pathways. This guide adheres to the principle of minimizing exposure through a combination of engineering controls, administrative controls, and, as the last line of defense, appropriate PPE.[5][6]

The Hierarchy of Controls: A Foundation for Safety

Before detailing PPE requirements, it is critical to emphasize the hierarchy of controls, a fundamental concept in occupational safety.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Potent Compounds Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For handling this compound, this translates to:

  • Engineering Controls : Always handle the compound within a certified chemical fume hood, glove box, or other containment enclosure.[1][7] These systems are the primary means of preventing airborne exposure. Facilities should also be equipped with an eyewash station and a safety shower.[8][9]

  • Administrative Controls : Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling, storage, and disposal.[10] Access to areas where the compound is handled should be restricted to trained and authorized personnel.

Core PPE Requirements for Handling this compound

The following table outlines the minimum PPE required for handling this compound. This selection is based on a risk assessment considering the hazards of the parent compound.

Body PartPPE ItemSpecifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles are required to protect against splashes of liquids and fine particulates.[11] A face shield, worn in conjunction with goggles, provides an additional layer of protection for the entire face.[11]
Hands Double Gloving with Chemically Resistant GlovesDouble gloving is a best practice for handling hazardous drugs to minimize the risk of exposure due to tears or permeation.[12][13] The outer glove should be a chemically resistant material such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.[7]
Body Disposable, Low-Linting Lab Coat or GownA dedicated lab coat or gown protects street clothes and skin from contamination.[14] It should have a solid front, long sleeves, and tight-fitting cuffs. For procedures with a higher risk of splashes or aerosol generation, a fluid-resistant gown is recommended.
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator is essential when engineering controls may not be sufficient to maintain exposure below occupational exposure limits (OELs).[1][4] The type of respirator (e.g., N95, P100, or a Powered Air-Purifying Respirator - PAPR) should be determined by a formal risk assessment.[10][12] A PAPR offers a higher level of protection and may be necessary for extended duration tasks or in situations with a higher potential for aerosolization.[12]
Feet Closed-Toe Shoes and Shoe CoversSturdy, closed-toe shoes are a minimum requirement in any laboratory setting.[14] Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE

PPE Donning Sequence cluster_1 Donning Sequence Start Start Shoe_Covers Shoe Covers Start->Shoe_Covers Inner_Gloves Inner Gloves Shoe_Covers->Inner_Gloves Gown Gown/Lab Coat Inner_Gloves->Gown Respirator Respirator Gown->Respirator Goggles Goggles/Face Shield Respirator->Goggles Outer_Gloves Outer Gloves Goggles->Outer_Gloves End End Outer_Gloves->End

Caption: The recommended sequence for putting on PPE.

Step-by-Step Donning Protocol:

  • Hand Hygiene: Thoroughly wash and dry hands before beginning.

  • Shoe Covers: Don shoe covers.

  • Inner Gloves: Put on the first pair of gloves.

  • Gown/Lab Coat: Don the gown, ensuring it is fully fastened.

  • Respirator: Perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on goggles and a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing (Removing) PPE

The doffing process is designed to contain contaminants and prevent self-contamination.

PPE Doffing Sequence cluster_2 Doffing Sequence Start Start Outer_Gloves Outer Gloves Start->Outer_Gloves Gown Gown (peel away) Outer_Gloves->Gown Shoe_Covers Shoe Covers Gown->Shoe_Covers Exit_Lab Exit Handling Area Shoe_Covers->Exit_Lab Inner_Gloves Inner Gloves Exit_Lab->Inner_Gloves Goggles Goggles/Face Shield Inner_Gloves->Goggles Respirator Respirator Goggles->Respirator Hand_Hygiene Wash Hands Respirator->Hand_Hygiene End End Hand_Hygiene->End

Caption: The recommended sequence for removing PPE to prevent contamination.

Step-by-Step Doffing Protocol:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as they are removed.

  • Gown/Lab Coat: Unfasten the gown and peel it away from the body, turning it inside out.

  • Shoe Covers: Remove shoe covers.

  • Exit Handling Area: Step out of the immediate handling area.

  • Inner Gloves: Remove the inner pair of gloves.

  • Eye and Face Protection: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Disposal of Contaminated PPE

All PPE used when handling this compound must be considered hazardous waste.

  • Designated Waste Stream: Dispose of all used PPE in a designated, clearly labeled hazardous waste container.[15] This is often a yellow or red biohazard bag or a specifically marked container for chemical waste.[15]

  • Regulatory Compliance: The disposal of this waste must adhere to federal, state, and local regulations.[15] This often involves collection by a specialized waste management company.[15][16]

  • Paraphernalia: All materials that have come into contact with the compound, such as wipes, empty vials, and syringes, should also be disposed of as hazardous waste.[17]

  • No Drain Disposal: Under no circumstances should any waste containing this compound be disposed of down the drain.[2][17]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Wash out the mouth with water.[8] Do not induce vomiting. Seek immediate medical attention.

All personnel handling this compound must be aware of the location and proper operation of emergency equipment, including safety showers, eyewash stations, and spill kits.

Conclusion: A Culture of Safety

The safe handling of potent compounds like this compound is predicated on a deep understanding of the risks and a disciplined adherence to established safety protocols. While PPE is a vital component of this strategy, it is most effective when integrated into a comprehensive safety program that prioritizes engineering and administrative controls. By following the guidelines outlined in this document, research and development professionals can significantly mitigate the risks associated with handling this potent pharmaceutical impurity, ensuring a safe and productive laboratory environment.

References

  • Canagliflozin SAFETY DATA SHEET. (2016, November 29).
  • Material Safety Data Sheet - Canagliflozin. (n.d.). Cellagen Technology.
  • Canagliflozin - Safety D
  • Canagliflozin - Safety Data Sheet. (2025, December 17). Cayman Chemical.
  • Material Safety Data Sheet of Canagliflozin. (n.d.). AbMole BioScience.
  • Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (n.d.). U.S.
  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS.
  • Safety Data Sheet (SDS) - Canagliflozin. (2020, July 28). MedKoo Biosciences.
  • Canagliflozin. (n.d.). PubChem.
  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety.
  • MATERIAL SAFETY DATA SHEETS CANAGLIFLOZIN. (n.d.).
  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. (n.d.). Centers for Disease Control and Prevention (CDC).
  • Laboratory Safety Guidance. (n.d.).
  • How to dispose of contaminated PPE. (2025, September 3).
  • Safe Handling of Highly Potent Substances. (2023, November 7). GMP Journal.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17).
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency (EPA).
  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals.
  • Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharmaceutical Outsourcing.
  • Step By Step Guide To Proper PPE Disposal In Healthcare 2025. (2025, June 16). Secure Waste.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
  • Disposal of Personal Protective Equipment (PPE). (n.d.).
  • Safe handling of hazardous drugs. (n.d.).
  • Personal Protective Equipment - Overview. (n.d.).
  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. (n.d.). Centers for Disease Control and Prevention (CDC).
  • How to Avoid Pharmaceutical Waste Disposal Mistakes. (2021, December 20).
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety.
  • WHO good manufacturing practices for pharmaceutical products containing hazardous substances. (2010, September 30).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canagliflozin alpha-Isomer Impurity
Reactant of Route 2
Canagliflozin alpha-Isomer Impurity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.